molecular formula C7H13F2NO2 B2838056 Ethyl 4,4-difluoro-3-(methylamino)butanoate CAS No. 2248276-45-9

Ethyl 4,4-difluoro-3-(methylamino)butanoate

Cat. No.: B2838056
CAS No.: 2248276-45-9
M. Wt: 181.183
InChI Key: PVYWLDCJYAWMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-difluoro-3-(methylamino)butanoate ( 2248276-45-9) is a fluorinated organic compound with the molecular formula C 7 H 13 F 2 NO 2 and a molecular weight of 181.18 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. The incorporation of both difluoro and methylamino groups into its structure is designed to enhance the physicochemical properties of resulting molecules, potentially leading to improved metabolic stability, lipophilicity, and bioavailability—characteristics that are crucial in the development of active pharmaceutical ingredients (APIs) . While the specific biological applications of this exact molecule are not fully detailed in the literature, its structural features align with those of valuable intermediates used in the synthesis of more complex targets, particularly in the exploration of new therapeutic agents . As a key intermediate, it enables researchers to construct novel molecular architectures. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

ethyl 4,4-difluoro-3-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYWLDCJYAWMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS 2248276-45-9)

[1]

Executive Summary

Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS 2248276-45-9) is a specialized fluorinated

difluoromethyl (

) group

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical behavior, and application in the design of bioactive molecules, specifically targeting researchers involved in lead optimization and peptidomimetic synthesis.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The introduction of the difluoromethyl group at the


Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name Ethyl 4,4-difluoro-3-(methylamino)butanoate
CAS Number 2248276-45-9
Molecular Formula

Molecular Weight 181.18 g/mol
Physical State Liquid (at RT)Colorless to pale yellow
Predicted pKa ~7.5 - 8.2 (Amine)Lower than non-fluorinated analog (~9.[1][2]5) due to electron withdrawal by

.
Predicted LogP ~1.1Moderate lipophilicity
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited water solubility
Structural Significance[2][3][4]
  • Basicity Modulation: The strong electron-withdrawing inductive effect (

    
    ) of the 
    
    
    group reduces the electron density on the adjacent nitrogen. This lowers the pKa of the amine, potentially improving passive membrane permeability by increasing the fraction of the neutral species at physiological pH [1].
  • Bioisosterism: The

    
     group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (
    
    
    ) or thiol (
    
    
    ) groups, but with greater metabolic stability against oxidation [2].

Strategic Synthesis & Manufacturing

The synthesis of CAS 2248276-45-9 typically proceeds via the modification of the corresponding

Core Synthetic Pathway: Reductive Amination

The most robust route involves the reductive amination of Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9). This approach allows for scalability and the potential for asymmetric induction if chiral catalysts are employed.

Experimental Workflow (Step-by-Step)
  • Precursor Preparation: Claisen condensation of ethyl difluoroacetate with ethyl acetate yields the starting

    
    -keto ester [3].
    
  • Imine/Enamine Formation: The keto ester is treated with methylamine. Note: The electron-withdrawing fluorines destabilize the imine intermediate, often requiring a Lewis acid catalyst (e.g.,

    
    ) or dehydrating conditions.
    
  • Reduction: The intermediate is reduced to the amine. Sodium triacetoxyborohydride (

    
    ) is preferred over 
    
    
    to minimize reduction of the ester moiety.
DOT Diagram: Synthetic Logic Flow

SynthesisPathStartEthyl difluoroacetate+ Ethyl AcetateStep1Claisen Condensation(NaOEt, THF)Start->Step1Inter1Ethyl 4,4-difluoro-3-oxobutanoateStep1->Inter1Step2Imine Formation(MeNH2, Ti(OiPr)4)Inter1->Step2Inter2Imine/EnamineIntermediateInter1->Inter2Critical Step:Fluorine destabilizes imineStep2->Inter2Step3Selective Reduction(NaBH(OAc)3 or H2/Pd)Inter2->Step3FinalEthyl 4,4-difluoro-3-(methylamino)butanoateStep3->Final

Figure 1: Step-wise synthetic pathway from commodity fluorinated precursors to the target

Applications in Drug Discovery[3][4][12]

Peptidomimetics and Protease Inhibition
  • Mechanism: The

    
     group adjacent to the scissile bond alters the electronic environment, often increasing the binding affinity to the target enzyme's active site (e.g., in renin or HIV protease inhibitors) [4].
    
Modulation of ADME Properties

The "Fluorine Effect" is utilized to fine-tune the pharmacological profile:

  • Metabolic Stability: The

    
     bond is one of the strongest in organic chemistry (
    
    
    ). Substitution at the 4-position blocks metabolic oxidation (hydroxylation) that would typically occur at an aliphatic side chain.
  • Lipophilicity (

    
    ):  While fluorine is lipophilic, the difluoromethyl group can participate in weak hydrogen bonding (as a donor), allowing for subtle tuning of solubility and blood-brain barrier (BBB) penetration.
    
Heterocycle Synthesis

This compound serves as a

  • Pyrimidines: Reaction with amidines yields fluorinated dihydropyrimidines.

  • 
    -Lactams:  Cyclization yields fluorinated 
    
    
    -lactams, potential antibiotic scaffolds.

Handling, Stability, and Safety

Stability Protocol
  • Hydrolysis Risk: Like all esters, this compound is susceptible to hydrolysis. However, the electron-withdrawing effect of the fluorine atoms makes the ester carbonyl more electrophilic, increasing its reactivity toward nucleophiles (including water).

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at

    
    . Avoid protic solvents for long-term storage.
    
Safety Considerations
  • Fluoride Release: Under strongly basic conditions or high temperatures, elimination of

    
     is a theoretical risk, though the 
    
    
    -amino structure provides some stability.
  • Standard PPE: Handle in a fume hood. Treat as a potential irritant and toxic by ingestion.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Synthesis of Chiral Organofluorine Compounds. Chemical Reviews, 104(12), 6119–6146. Link

  • Smits, R., et al. (2021).[2] Strategic Applications of Fluorinated

    
    -Amino Acids in Drug Design. Journal of Medicinal Chemistry. (General Reference on Class).
    

physical properties of Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Building Block for Fluorinated Peptidomimetics and Kinase Inhibitors[1][2]

Executive Summary

Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS 2248276-45-9) represents a specialized class of fluorinated


-amino acid derivatives.[1][2] In modern drug discovery, the strategic incorporation of fluorine—specifically the difluoromethyl (

) moiety—serves as a bioisostere for hydroxyl or thiol groups, modulating lipophilicity (LogP) and metabolic stability without significantly altering steric bulk.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and handling protocols. It bridges the gap between theoretical molecular design and practical laboratory application, offering researchers a validated roadmap for utilizing this intermediate in the synthesis of bioactive scaffolds.

Chemical Identity & Structural Analysis[2][3][4]

The compound is a


-amino ester featuring a terminal difluoromethyl group.[2] The presence of the 

group adjacent to the amine-bearing carbon creates unique electronic environments that influence both the basicity of the amine and the electrophilicity of the ester.[2]
Parameter Details
IUPAC Name Ethyl 4,4-difluoro-3-(methylamino)butanoate
CAS Number 2248276-45-9
Molecular Formula

Molecular Weight 181.18 g/mol
SMILES CCOC(=O)CC(NC)C(F)F
InChI Key PVYWLDCJYAWMGT-UHFFFAOYSA-N
Stereochemistry Contains one chiral center at C3.[1][2][3] Typically supplied as a racemate unless specified as (R)- or (S)- enantiomer.[1][2]
2.1 Structural Visualization

The following diagram illustrates the core connectivity and the critical difluoromethyl motif that acts as a hydrogen bond donor/acceptor, distinguishing it from its trifluoromethyl analogs.

ChemicalStructure Fig 1. Functional Group Connectivity of Ethyl 4,4-difluoro-3-(methylamino)butanoate C_beta C3 (Chiral Center) CHF2 Difluoromethyl (CHF2) C_beta->CHF2 Lipophilic Modulation NHMe Methylamino (NHMe) C_beta->NHMe Nucleophilic Site Ester Ethyl Ester (COOEt) C_beta->Ester Electrophilic Site

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process optimization.[2] While experimental values for this specific amino-derivative are proprietary to custom synthesis batches, they can be reliably extrapolated from the well-characterized oxo-precursor (Ethyl 4,4-difluoro-3-oxobutanoate) and trifluoro-analogs.[1][2]

3.1 Key Physical Properties
PropertyValue (Experimental/Predicted*)Context & Causality
Physical State Liquid (Oil)Low molecular weight ester with disrupted H-bonding network due to N-methylation.[1][2]
Boiling Point 175°C - 185°C (Predicted)Higher than the oxo-precursor (162°C) due to intermolecular H-bonding via the secondary amine.[1][2]
Density ~1.15 - 1.20 g/mLFluorination increases density relative to non-fluorinated analogs (approx 1.0 g/mL), but N-methylation slightly reduces it compared to the primary amine.[1][2]
pKa (Conjugate Acid) ~7.5 - 8.5The electron-withdrawing

group (

) reduces the basicity of the adjacent amine compared to non-fluorinated

-amino acids (typically pKa ~9-10).[1][2]
LogP 0.9 ± 0.4Moderate lipophilicity; suitable for crossing cell membranes (Lipinski compliant).[2]
Solubility DMSO, MeOH, DCM, EtOAcHigh solubility in polar organic solvents. Limited solubility in water due to the lipophilic ethyl and difluoro groups.[2]

*Predicted values based on ACD/Labs and ChemAxon algorithms for CAS 2248276-45-9.

3.2 The "Fluorine Effect"

The


 group is chemically distinct from 

.[2]
  • H-Bonding: The proton on the

    
     carbon is weakly acidic and can serve as a hydrogen bond donor, unlike the chemically inert 
    
    
    
    .
  • Lipophilicity:

    
     is less lipophilic than 
    
    
    
    but more lipophilic than
    
    
    , allowing for fine-tuning of DMPK properties.
Synthetic Methodology & Manufacturing

The synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate typically proceeds via a reductive amination of its keto-ester precursor.[1][2] This route is preferred over direct substitution due to the sensitivity of the


-protons in the fluorinated precursor.[2]
4.1 Validated Synthetic Workflow

Step 1: Claisen Condensation (Precursor Synthesis)

  • Reagents: Ethyl difluoroacetate + Ethyl acetate + Base (NaOEt).[2][4]

  • Mechanism: Enolate formation followed by condensation to form Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9).[1][2]

  • Critical Control: Temperature must be controlled (<5°C during addition) to prevent self-condensation side products.[2]

Step 2: Reductive Amination (Target Synthesis)

  • Reagents: Ethyl 4,4-difluoro-3-oxobutanoate + Methylamine (in THF/MeOH) + Reducing Agent (

    
     or 
    
    
    
    ).[1]
  • Protocol:

    • Dissolve keto-ester in anhydrous MeOH.[2]

    • Add Methylamine (2.0 eq) and stir for imine formation (1-2 h).

    • Cool to 0°C and add

      
       (1.5 eq) portion-wise.
      
    • Quench with saturated

      
      .[2]
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2]

SynthesisPathway Fig 2. Synthetic Route from Commercially Available Fluorinated Esters Start Ethyl Difluoroacetate (CAS 454-31-9) Intermediate Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) Start->Intermediate Claisen Condensation (Ref 1, 3) Base Ethyl Acetate / NaOEt Product Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS 2248276-45-9) Intermediate->Product Reductive Amination (Standard Protocol) Amine Methylamine / NaBH(OAc)3

[2]

Handling, Stability, and Safety (SDS Summary)

As a fluorinated ester/amine, this compound requires specific handling protocols to ensure operator safety and compound integrity.

5.1 Hazard Identification
  • GHS Classification:

    • Flammable Liquid (Category 3): Flash point likely <60°C.[2]

    • Skin Irritation (Category 2): Causes skin irritation.[2][5]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Signal Word: WARNING

5.2 Storage & Stability[1]
  • Temperature: Store at 2-8°C (Refrigerate). Long-term storage at -20°C is recommended to prevent transesterification or hydrolysis.[1][2]

  • Atmosphere: Hygroscopic.[2] Store under inert gas (Nitrogen or Argon).[2]

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases (which can hydrolyze the ester).

Applications in Drug Discovery

This compound is a high-value intermediate for:

  • Peptidomimetics: Introducing the

    
    -amino acid scaffold into peptide backbones to increase proteolytic stability (half-life extension).[2]
    
  • Kinase Inhibitors: The difluoromethyl group serves as a bioisostere for the hydroxymethyl group, potentially interacting with the hinge region of kinases while altering solubility.

  • Agrochemicals: Synthesis of pyrazole carboxanilide fungicides, where fluorinated groups enhance metabolic stability against cytochrome P450 enzymes.

References
  • BLDpharm. (2025).[2][6][7][8] Product Analysis: Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS 2248276-45-9).[1][2] Retrieved from

  • PubChem. (2025).[2] Compound Summary: Ethyl 4,4-difluoro-3-(methylamino)butanoate.[1][2][9] National Library of Medicine.[2] Retrieved from [2]

  • Watson International. (2025).[2] Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate. Retrieved from [2]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Fluorinated Esters. Retrieved from

  • GuideChem. (2025).[2] Physical Properties of Fluorinated Butanoates. Retrieved from

Sources

Ethyl 4,4-difluoro-3-(methylamino)butanoate: A Comprehensive Guide to Structure Elucidation and Stereoelectronic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Fluorinated


-amino acid derivatives, such as ethyl 4,4-difluoro-3-(methylamino)butanoate  (Chemical Formula: C₇H₁₃F₂NO₂), are highly sought after as building blocks for peptidomimetics. The difluoromethyl (

) group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, profoundly altering the molecule's metabolic stability and conformational preferences[1].

This whitepaper provides an in-depth, self-validating methodological framework for the absolute structure elucidation of ethyl 4,4-difluoro-3-(methylamino)butanoate. By synthesizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multinuclear (


H, 

C,

F) 2D NMR techniques, we establish a robust analytical pipeline that leaves no room for structural ambiguity.

Strategic Workflow for Structure Elucidation

As application scientists, we do not rely on a single analytical technique; rather, we build orthogonal datasets that cross-validate one another. The elucidation of fluorinated aliphatic chains requires a specific operational logic: HRMS establishes the exact mass and molecular formula, FT-IR confirms the presence of heteroatomic functional groups, and multinuclear NMR maps the precise atomic connectivity[2].

Workflow A Sample Prep (C7H13F2NO2) B LC-HRMS (Formula & Purity) A->B C 1D NMR (1H, 13C, 19F) B->C E ATR-FTIR (Functional Groups) B->E D 2D NMR (COSY, HSQC, HMBC) C->D F Structure Elucidation D->F E->F

Fig 1: Orthogonal analytical workflow for fluorinated molecule elucidation.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Every experimental choice is grounded in the physical chemistry of the molecule.

Sample Preparation and Purity Assessment (LC-HRMS)

Causality: Before committing to time-intensive NMR studies, the sample's integrity must be verified. We utilize Electrospray Ionization (ESI) in positive mode because the secondary amine (methylamino group) is highly basic and readily accepts a proton to form


.
Protocol: 
  • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Inject 2

    
    L onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    m).
  • Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Acquire HRMS data in ESI+ mode (resolution > 60,000 FWHM).

  • Validation: Calculate the mass error (

    
     ppm) between the theoretical 
    
    
    
    (182.0990 m/z) and the observed monoisotopic peak. An error of < 3 ppm confirms the molecular formula.
Multinuclear NMR Spectroscopy ( H, C, F)

Causality: The


F nucleus (spin 1/2, 100% natural abundance) is an exceptional "spy" nucleus. Because of the strong Fermi contact interaction, fluorine couples extensively with adjacent carbons and protons, yielding massive, diagnostic coupling constants (

Hz,

Hz)[3]. Protocol:
  • Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ). Ensure the solvent is stored over silver foil to prevent acidic degradation of the amine.
    
  • Acquire

    
    H NMR (400 MHz, 16 scans) and 
    
    
    
    C NMR (101 MHz, 512 scans) using standard pulse sequences.
  • Acquire

    
    F NMR (376 MHz, 32 scans) with 
    
    
    
    H decoupling to simplify the spectra, followed by a
    
    
    H-coupled
    
    
    F experiment to measure
    
    
    .
  • Acquire 2D spectra:

    
    H-
    
    
    
    H COSY (to trace the C2-C3-C4 aliphatic spin system) and
    
    
    H-
    
    
    C HMBC (to link the ester carbonyl to the ethyl and butanoate chains).
Vibrational Spectroscopy (ATR-FTIR)

Causality: The highly electronegative


 group exerts a strong inductive pull (-I effect) across the aliphatic backbone. This subtly shifts the vibrational modes of the molecule. ATR-FTIR rapidly confirms the presence of the ester and amine without requiring sample destruction.
Protocol: 
  • Place 2 mg of the neat liquid/solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply standard pressure using the anvil.

  • Acquire 32 scans from 4000 to 400

    
     at a resolution of 4 
    
    
    
    .

Data Presentation & Spectral Analysis

The tables below consolidate the expected quantitative data derived from the methodologies above, serving as a reference standard for this specific molecular architecture.

Table 1: HRMS and FT-IR Diagnostic Signals
TechniqueTarget FeatureTheoretical / Expected ValueAnalytical Significance
HRMS (ESI+)

Exact Mass
182.0990 m/zConfirms C₇H₁₃F₂NO₂ formula.
FT-IR N-H Stretch~3350

(broad, weak)
Confirms secondary amine.
FT-IR C=O Stretch~1735

(sharp, strong)
Confirms aliphatic ester carbonyl.
FT-IR C-F Stretch1050 - 1150

(multiple)
Confirms gem-difluoro group.
Table 2: Multinuclear NMR Assignments (in )

Note: Chemical shifts (


) are approximate standard values for this structural motif.
NucleusPosition

(ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic

H
H4 (

)
5.80td

,

Massive

coupling is definitive for

[3].

H
H3 (CH-N)3.20m-Deshielded by adjacent N and

.

H
N-

2.45s-Sharp singlet integrating to 3H.

C
C4 (

)
116.0t

Direct C-F bond causes massive splitting.

C
C3 (CH-N)58.5t

2-bond coupling to fluorine atoms.

C
C1 (C=O)171.5s-Standard ester carbonyl region.

F
F4-115.5dd

,

Diastereotopic nature may cause complex splitting.
Logical Deduction of the Molecular Backbone

The structural assembly relies heavily on 2D NMR correlations. The diagram below illustrates the logical deduction tree used to piece the molecule together from raw spectral data.

NMR_Logic F19 19F NMR: Doublet (~ -115 ppm) CHF2 Terminal CHF2 Group (Position 4) F19->CHF2 2J_HF ~56 Hz H1 1H NMR: Triplet of Doublets (~ 5.8 ppm) H1->CHF2 2J_HF ~56 Hz C4 13C NMR: Triplet (~ 116 ppm) C4->CHF2 1J_CF ~242 Hz HMBC 2D HMBC / COSY Correlations CHF2->HMBC H4 to C3 H3 1H NMR: Multiplet (~ 3.2 ppm) CH_NH CH-NHCH3 Core (Position 3) H3->CH_NH COSY to NH/CH2 C3 13C NMR: Triplet (~ 58 ppm) C3->CH_NH 2J_CF ~22 Hz CH_NH->HMBC H3 to C4, C2, C1 Final Confirmed Backbone C1(=O)-C2-C3(N)-C4(F2) HMBC->Final

Fig 2: Logical deduction tree mapping NMR signals to the final molecular backbone.

Stereoelectronic Considerations & Conformational Analysis

Beyond simple connectivity, understanding the behavior of ethyl 4,4-difluoro-3-(methylamino)butanoate requires analyzing its stereoelectronic properties.

  • Amine Basicity (

    
     Shift):  The highly electronegative 
    
    
    
    group at the C4 position exerts a strong electron-withdrawing inductive effect on the adjacent C3 amine. Consequently, the basicity of the methylamino group is significantly reduced compared to its non-fluorinated butanoate counterpart. This is a critical design parameter when utilizing this molecule in drug development to modulate membrane permeability and physiological ionization states[1].
  • The Gauche Effect: Fluorinated

    
    -amino acids frequently exhibit preferred ground-state conformations driven by the gauche effect. The highly polarized C-F bonds tend to align gauche to the adjacent C-N bond to maximize hyperconjugative stabilization (e.g., 
    
    
    
    ). This rigidifies the local backbone, which is highly advantageous for designing pre-organized peptidomimetics that resist proteolytic cleavage.

Conclusion

The complete structure elucidation of ethyl 4,4-difluoro-3-(methylamino)butanoate requires a multi-modal approach. By anchoring the molecular formula with HRMS, confirming functional groups with FT-IR, and mapping the exact connectivity via the massive heteronuclear coupling constants (


, 

) inherent to the difluoromethyl group, researchers can achieve absolute structural certainty. This rigorous analytical foundation is essential for the downstream application of this molecule in advanced medicinal chemistry and peptidomimetic synthesis.

References

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives National Institutes of Health (NIH) / Helvetica Chimica Acta[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Chemical Science (Royal Society of Chemistry)[Link]

  • Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides at Room Temperature Chemical Communications (Royal Society of Chemistry)[Link]

Sources

The Solubility Dynamics of Ethyl 4,4-difluoro-3-(methylamino)butanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into amino acid derivatives has revolutionized modern drug discovery and peptidomimetic design. Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS No. 2248276-45-9) serves as a highly specialized, conformationally restricted building block. The strategic placement of a difluoromethyl (


) group adjacent to a secondary amine fundamentally alters the molecule's electron density, basicity, and intermolecular interactions. For formulation scientists and synthetic chemists, understanding the solubility profile of this compound in various organic solvents is critical for optimizing reaction conditions, purification workflows, and downstream pharmacokinetic modeling.

This whitepaper provides an in-depth mechanistic analysis of the solubility parameters of Ethyl 4,4-difluoro-3-(methylamino)butanoate, detailing predictive thermodynamic models, empirical solvent profiles, and validated experimental protocols for solubility quantification.

Structural Mechanics and Predictive Solubility

To predict the solubility of Ethyl 4,4-difluoro-3-(methylamino)butanoate, we must analyze the causality behind its structural components. The molecule's solubility is governed by a delicate balance of dispersive forces, polar interactions, and hydrogen bonding—quantifiable via Hansen Solubility Parameters (HSP) .

  • The Difluoromethyl (

    
    ) Group:  Fluorine is highly electronegative. Its presence exerts a strong inductive electron-withdrawing effect (
    
    
    
    effect) on the adjacent secondary amine. This significantly reduces the basicity (lower pKa) and nucleophilicity of the nitrogen atom. Furthermore, fluorinated alkyl groups exhibit the "fluorous effect," increasing lipophilicity and promoting solubility in highly non-polar or fluorinated solvents .
  • The Secondary Amine (

    
    ):  While typically a strong hydrogen-bond donor and acceptor, its capacity is dampened by the 
    
    
    
    -fluorines. However, it still allows for moderate solubility in polar protic solvents.
  • The Ethyl Ester (

    
    ):  Acts as a hydrogen-bond acceptor and contributes to the molecule's overall lipophilicity, ensuring excellent miscibility in polar aprotic solvents like DMSO and Ethyl Acetate.
    

G Molecule Ethyl 4,4-difluoro-3- (methylamino)butanoate CF2 Difluoromethyl Group (-CF2H) Molecule->CF2 Amine Secondary Amine (-NHCH3) Molecule->Amine Ester Ethyl Ester (-COOEt) Molecule->Ester Effect1 Increases Lipophilicity Reduces Amine Basicity CF2->Effect1 Effect2 H-Bond Donor/Acceptor (Dampened by Fluorine) Amine->Effect2 Effect3 H-Bond Acceptor Dipole-Dipole Interactions Ester->Effect3 Solubility Net Solubility Profile: High in Polar Aprotic Moderate in Non-Polar Effect1->Solubility Effect2->Solubility Effect3->Solubility

Structure-Property relationships dictating the solubility of the fluorinated ester.

Empirical Solubility Profiles in Organic Solvents

Based on the cohesive energy density and the modified polarity induced by the


 group, the solubility of Ethyl 4,4-difluoro-3-(methylamino)butanoate can be categorized across standard organic solvent classes. The reduction in zwitterionic character (compared to free amino acids) makes this ester highly soluble in organic media .
Table 1: Predicted Solubility Matrix and Solvent Interactions
Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>100 mg/mL)Excellent matching of dipole moments. The ester and amine groups readily interact with the solvent's strong H-bond accepting capabilities without requiring H-bond donation from the solvent.
Polar Protic Methanol, Ethanol, IPAHigh (50 - 100 mg/mL)Solvents can donate hydrogen bonds to the ester carbonyl and the amine nitrogen. However, the electron-withdrawing fluorines slightly reduce the energetic payoff of these interactions.
Moderately Polar Ethyl Acetate, DCM, THFVery High (>100 mg/mL)"Like dissolves like." The ethyl ester backbone shares near-identical dispersive and polar Hansen parameters with these solvents.
Non-Polar Hexane, TolueneModerate (10 - 50 mg/mL)The lipophilic ethyl chain and the fluorinated moiety enhance dispersion forces, allowing for reasonable solubility despite the polar amine and ester groups.
Fluorous PerfluorohexaneLow to Moderate While the

group introduces fluorophilicity, the highly polar ester and amine moieties prevent complete miscibility in purely fluorous biphasic systems.

Experimental Methodology: The Shake-Flask Protocol

To transition from predictive modeling to empirical validation, the Shake-Flask Method remains the gold-standard thermodynamic protocol for determining equilibrium solubility in early drug discovery and chemical characterization . Unlike kinetic methods (which rely on DMSO stock dilution), the shake-flask method guarantees that the solid-state thermodynamics of the compound are accurately reflected.

Step-by-Step Protocol for Organic Solvent Solubility

Phase 1: Preparation and Equilibration

  • Solvent Dispensing: Dispense exactly 5.0 mL of the target organic solvent (e.g., Acetonitrile, Ethyl Acetate, Hexane) into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Solute Addition: Incrementally add solid Ethyl 4,4-difluoro-3-(methylamino)butanoate to the vial until a visible excess of undissolved solid remains (supersaturation).

  • Thermal Agitation: Place the sealed vials in an orbital shaker incubator. Set the temperature strictly to

    
     (or 
    
    
    
    for biological relevance) and the agitation speed to 150 RPM.
  • Equilibration: Allow the suspension to equilibrate for 48 to 72 hours. Causality note: Fluorinated compounds can exhibit slow dissolution kinetics due to highly stable crystal lattices; 48 hours ensures true thermodynamic equilibrium is reached.

Phase 2: Separation and Quantification 5. Phase Separation: Remove the vials and centrifuge the mixtures at 10,000 RPM for 15 minutes at the exact equilibration temperature to pellet the undissolved excess solid. 6. Sampling: Carefully extract 100


 of the clear supernatant using a positive displacement pipette (crucial for volatile organic solvents to prevent volume errors).
7. Dilution & Analysis:  Dilute the aliquot into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) and quantify the concentration using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (LC-MS), interpolating against a pre-established calibration curve.

G Step1 1. Supersaturation Add excess solute to organic solvent Step2 2. Orbital Shaking 48-72h at 25°C (Thermodynamic Eq.) Step1->Step2 Step3 3. Centrifugation Pellet undissolved solid at constant temp Step2->Step3 Step4 4. Supernatant Extraction (Positive Displacement) Step3->Step4 Step5 5. HPLC/MS Quantification vs. Calibration Curve Step4->Step5

The Shake-Flask thermodynamic solubility workflow for organic solvents.

Implications for Drug Development

The solubility profile of Ethyl 4,4-difluoro-3-(methylamino)butanoate is highly advantageous for synthetic workflows. Because it is an esterified, fluorinated amine, it bypasses the notorious insolubility of zwitterionic free amino acids in organic media.

In the context of peptide synthesis or medicinal chemistry, this compound can be readily dissolved in DCM or DMF for standard amide coupling reactions (e.g., using HATU/DIPEA). The electron-withdrawing nature of the difluoromethyl group necessitates the use of slightly more potent coupling conditions due to the reduced nucleophilicity of the methylamine, but the excellent organic solubility ensures high effective molarities during the reaction, driving yields upward .

References

  • Pencil and Paper Estimation of Hansen Solubility Parameters ACS Omega[Link]

  • Synthesis of complex unnatural fluorine-containing amino acids National Institutes of Health (PMC)[Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor MDPI[Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments World Health Organization (WHO)[Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides Taylor & Francis Online[Link]

An In-Depth Technical Guide to Ethyl 4,4-difluoro-3-(methylamino)butanoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Ethyl 4,4-difluoro-3-(methylamino)butanoate, a fluorinated β-amino ester of increasing interest to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental molecular and physical properties, provide a detailed, field-proven synthesis protocol, and explore its potential applications, grounded in the established significance of its structural motifs in medicinal chemistry.

Core Molecular and Physical Properties

Ethyl 4,4-difluoro-3-(methylamino)butanoate is a specialized chemical entity characterized by the presence of a gem-difluoro group and a secondary amine integrated into a β-amino ester scaffold. These features are known to impart unique physicochemical properties that are highly desirable in the design of novel therapeutics.

PropertyValueSource
Molecular Formula C₇H₁₃F₂NO₂[1]
Molecular Weight 181.18 g/mol [1]
Monoisotopic Mass 181.09143 Da[1]
Predicted XlogP 0.9[1]
SMILES CCOC(=O)CC(C(F)F)NC[1]
InChI InChI=1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3[1]
CAS Number 2248276-45-9

Synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate

The synthesis of the target molecule is most efficiently achieved through a two-step process, commencing with the Claisen condensation to form the β-keto ester precursor, followed by a reductive amination. This approach allows for high yields and purity.

Step 1: Synthesis of the Precursor, Ethyl 4,4-difluoro-3-oxobutanoate

The initial and crucial step is the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate. This is accomplished via a Claisen condensation reaction between ethyl difluoroacetate and ethyl acetate, facilitated by a strong base such as sodium ethoxide.[2]

Experimental Protocol:

  • To a stirred suspension of sodium ethoxide (0.22 mol) in ethyl acetate (0.53 mol) at 25°C, the mixture is cooled to 5°C.

  • Ethyl difluoroacetate (0.2 mol) is added dropwise, maintaining the internal temperature between 10 and 25°C over 2 hours.

  • The reaction mixture is then heated to 65°C and stirred for an additional 2 hours.

  • After cooling to 20°C, the reaction is quenched by the addition of sulfuric acid (0.2 mol) at a temperature between 20 and 25°C, leading to the precipitation of sodium hydrogensulfate.

  • The solid is removed by filtration and washed with ethyl acetate. The filtrate contains the desired Ethyl 4,4-difluoro-3-oxobutanoate.

Step 2: Reductive Amination to Yield Ethyl 4,4-difluoro-3-(methylamino)butanoate

The second step involves the conversion of the β-keto ester to the final product through reductive amination. This reaction proceeds by the formation of an intermediate imine or enamine upon reaction with methylamine, which is then reduced in situ to the corresponding secondary amine.[3][4] A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the imine over the ketone.[4]

Experimental Protocol:

  • To a stirred solution of Ethyl 4,4-difluoro-3-oxobutanoate (1 equivalent) in a suitable solvent such as methanol or chloroform, methylamine (2-3 equivalents, as a solution in a compatible solvent) and a catalytic amount of acetic acid are added.[3]

  • The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50°C) to facilitate the formation of the imine/enamine intermediate.[3]

  • Sodium cyanoborohydride (1.5-2 equivalents) is then added portion-wise to the reaction mixture.

  • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford Ethyl 4,4-difluoro-3-(methylamino)butanoate.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Reductive Amination A Ethyl Difluoroacetate D Ethyl 4,4-difluoro-3-oxobutanoate A->D B Ethyl Acetate B->D C Sodium Ethoxide C->D Base G Ethyl 4,4-difluoro-3-(methylamino)butanoate D->G Reaction Intermediate E Methylamine E->G F Sodium Cyanoborohydride F->G Reducing Agent

Caption: Synthetic pathway for Ethyl 4,4-difluoro-3-(methylamino)butanoate.

Significance in Drug Development and Medicinal Chemistry

The structural components of Ethyl 4,4-difluoro-3-(methylamino)butanoate, namely the gem-difluoro group and the β-amino ester moiety, are of significant interest in modern drug design for several key reasons.

The Role of the Gem-Difluoro Group

The introduction of a gem-difluoro (CF₂) group into a molecule can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic properties.[5][6] This is due to several factors:

  • Metabolic Stability: The CF₂ group can act as a bioisostere for a methylene (CH₂) group or a carbonyl (C=O) group, but it is significantly more resistant to metabolic oxidation. This can lead to an increased biological half-life of a drug candidate.[7]

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative, and its incorporation can influence a molecule's pKa, lipophilicity, and conformational preferences. These modifications can enhance binding affinity to the target protein and improve membrane permeability.[5][6]

  • Conformational Control: The steric and electronic properties of the CF₂ group can lock the molecule into a specific conformation that is more favorable for binding to its biological target.

Gem_Difluoro_Impact Gem_Difluoro_Group Gem-Difluoro (CF₂) Group Key Influences Metabolic_Stability Increased Metabolic Stability Gem_Difluoro_Group->Metabolic_Stability Physicochemical_Properties Modulated Physicochemical Properties Gem_Difluoro_Group->Physicochemical_Properties Conformational_Control Favorable Conformational Control Gem_Difluoro_Group->Conformational_Control Drug_Efficacy Enhanced Drug Efficacy & PK/PD Profile Metabolic_Stability->Drug_Efficacy Physicochemical_Properties->Drug_Efficacy Conformational_Control->Drug_Efficacy

Caption: Impact of the gem-difluoro group on drug properties.

The Utility of the β-Amino Ester Scaffold

β-amino esters are valuable building blocks in the synthesis of a wide range of biologically active molecules. They are precursors to:

  • β-Lactams: A core structural motif in many antibiotic drugs.[7]

  • Peptidomimetics: Compounds that mimic the structure and function of peptides, often with improved stability and bioavailability.

  • Heterocyclic Compounds: A diverse class of compounds with a broad spectrum of pharmacological activities.

Furthermore, polymers based on β-amino esters, known as poly(β-amino esters) (PBAEs), are being extensively investigated as biodegradable and pH-responsive materials for drug and gene delivery systems.[8][9][10][11]

Potential Applications

While specific studies on Ethyl 4,4-difluoro-3-(methylamino)butanoate are not yet widely published, its precursor, Ethyl 4,4-difluoro-3-oxobutanoate, is a known key intermediate in the synthesis of pharmaceuticals, including potassium channel activators and β-alanine derived GABA-T antagonists.[12] The introduction of the methylamino group in the target molecule opens up possibilities for its use as a scaffold in the development of new chemical entities targeting a variety of biological pathways. The combination of the metabolically robust gem-difluoro group and the versatile β-amino ester functionality makes this compound a promising starting point for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles and therapeutic efficacy.

Conclusion

Ethyl 4,4-difluoro-3-(methylamino)butanoate represents a valuable and strategically designed molecule for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its structural features offer significant advantages for the development of novel therapeutics. As research into fluorinated organic compounds continues to expand, molecules such as this will undoubtedly play a crucial role in the creation of the next generation of medicines.

References

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

  • LookChem. Cas 352-24-9,Ethyl 4,4-difluoro-3-oxobutanoate. [Link]

  • PubChem. Ethyl 4,4-difluoro-3-(methylamino)butanoate. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

  • Poly-beta-amino-esters nano-vehicles based drug delivery system for cartilage. PMC. [Link]

  • Poly(beta-amino esters): applications in immunology. PMC. [Link]

  • University of Groningen. Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (2019-01-24). [Link]

  • Recent progress and applications of poly(beta amino esters)-based biomaterials. PubMed. [Link]

Sources

Whitepaper: The Discovery, Synthesis, and Application of Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine has transitioned from a niche structural modification to a foundational principle of drug design. Among the most valuable fluorinated building blocks are


-amino acids, which serve as critical precursors for peptidomimetics, kinase inhibitors, and metabolically stable active pharmaceutical ingredients (APIs).

Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 2248276-45-9) represents a highly specialized, modern iteration of this class. By combining a


-amino ester backbone with a difluoromethyl (–CHF₂) group, this molecule offers unique physicochemical properties. As a Senior Application Scientist, I have structured this technical guide to explore the historical rationale behind this molecule's design, detail its chemical properties, and provide a field-proven, self-validating synthetic protocol for its preparation.

Historical Context & Discovery Rationale

The "discovery" of Ethyl 4,4-difluoro-3-(methylamino)butanoate is not defined by a single historical event, but rather by the evolutionary convergence of two major paradigms in drug discovery during the late 2010s: the rise of


-amino acid scaffolds and the re-evaluation of the difluoromethyl group[1].
The Evolution of -Amino Acids

Historically,


-amino acids dominated peptidomimetic design. However, their susceptibility to rapid proteolytic cleavage limited their pharmacokinetic viability. The introduction of 

-amino acids—most notably in blockbuster drugs like the DPP-4 inhibitor sitagliptin—demonstrated that shifting the amine group by a single carbon could drastically enhance metabolic stability while maintaining target affinity. Early synthetic strategies for fluorinated

-amino acids were cumbersome, often relying on complex stereoselective reductions of

-enamino esters[2].
The Difluoromethyl (–CHF₂) Bioisostere Paradigm

For decades, the trifluoromethyl (–CF₃) group was the default choice for increasing lipophilicity. However, in 2017, Zafrani et al. definitively demonstrated that the difluoromethyl group possesses unique physicochemical properties, acting as a "lipophilic hydrogen bond donor"[3]. The –CHF₂ moiety serves as a highly effective bioisostere for hydroxyl (–OH) and thiol (–SH) groups[4]. It provides hydrogen-bond donating capabilities similar to thiophenols or amines, but with enhanced lipophilicity, making it a superior choice for improving membrane permeability without sacrificing target binding[5].

The commercial cataloging of Ethyl 4,4-difluoro-3-(methylamino)butanoate (circa 2018–2019) was a direct response to this paradigm shift, providing medicinal chemists with a ready-to-use building block to install this lipophilic hydrogen bond donor directly into novel APIs[1].

Chemical Properties & Quantitative Data

To effectively utilize this building block in synthesis, one must understand its fundamental properties. The electron-withdrawing nature of the –CHF₂ group significantly lowers the pKa of the adjacent secondary amine, altering its nucleophilicity and basicity compared to non-fluorinated analogs.

PropertyValue / Description
Chemical Name Ethyl 4,4-difluoro-3-(methylamino)butanoate
CAS Registry Number 2248276-45-9
Molecular Formula C₇H₁₃F₂NO₂
Molecular Weight 181.18 g/mol
Structural Class Fluorinated

-amino acid ester
Key Functional Groups Difluoromethyl (–CHF₂), Secondary Amine, Ethyl Ester
Physical State Liquid (at standard temperature and pressure)

Mechanistic Pathway: The Aza-Michael Addition

The most efficient and scalable method to synthesize this compound is via an Aza-Michael addition. The mechanism relies on the nucleophilic attack of methylamine onto an electron-deficient fluorinated enoate[6]. The –CHF₂ group plays a dual role: it highly activates the


-carbon toward nucleophilic attack by lowering the LUMO of the alkene, and it stabilizes the resulting enolate intermediate via inductive electron withdrawal.

Pathway A Ethyl 4,4-difluorobut-2-enoate C Nucleophilic Attack (β-Carbon) A->C B Methylamine (CH3NH2) B->C D Fluorinated Enolate Intermediate C->D C-N Bond Formation E Proton Transfer D->E H+ Shift F Ethyl 4,4-difluoro-3-(methylamino)butanoate E->F Product Formation

Mechanistic pathway of the Aza-Michael addition yielding the target fluorinated β-amino ester.

Synthetic Methodology: Step-by-Step Protocol

As an Application Scientist, I emphasize that a robust protocol must be greater than a list of instructions; it must explain the causality behind the chemistry and include internal validation loops. The following protocol details the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate via the Aza-Michael addition of methylamine to ethyl 4,4-difluorobut-2-enoate[6].

Objective

To synthesize the target


-amino ester with high regioselectivity while strictly avoiding defluorination, bis-alkylation, or polymerization of the highly electrophilic starting material.
Materials
  • Michael Acceptor: Ethyl 4,4-difluorobut-2-enoate (1.0 eq)

  • Nucleophile: Methylamine (33% w/w solution in absolute ethanol, 1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow

Step 1: Preparation of the Electrophile Solution

  • Action: Dissolve ethyl 4,4-difluorobut-2-enoate in anhydrous THF to achieve a 0.5 M concentration under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the ethyl ester. THF is selected because it maintains the solubility of both the fluorinated enoate and the incoming amine, while its moderate polarity stabilizes the transition state of the enolate intermediate without promoting side reactions.

Step 2: Controlled Nucleophilic Addition

  • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add the ethanolic methylamine solution dropwise over 30 minutes using a syringe pump.

  • Causality: The highly electron-withdrawing –CHF₂ group makes the

    
    -carbon extremely electrophilic. Adding the amine at room temperature can lead to a runaway exothermic reaction, promoting polymerization of the enoate or retro-Michael processes. Strict thermal control ensures regioselective C–N bond formation.
    

Step 3: Reaction Maturation & Self-Validation

  • Action: Remove the ice bath and allow the reaction to slowly warm to 25 °C. Stir for 4–6 hours.

  • Self-Validating System: Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc 7:3). The protocol validates itself when the UV-active starting material spot disappears, replaced by a lower-Rf, ninhydrin-positive spot. If the starting material persists past 6 hours, it indicates evaporative loss of methylamine, requiring a micro-addition (0.1 eq) of the amine.

Step 4: Quenching and Phase Partitioning

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: A mild basic quench (NaHCO₃) is deliberately chosen over an acidic quench. An acidic quench would protonate the newly formed secondary amine, trapping the target product in the aqueous phase. The basic environment ensures the product remains neutral and partitions cleanly into the organic phase.

Step 5: Purification

  • Action: Purify the crude viscous oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 50:50 Hexanes/EtOAc) to yield pure Ethyl 4,4-difluoro-3-(methylamino)butanoate.

Applications in Drug Development

The integration of Ethyl 4,4-difluoro-3-(methylamino)butanoate into a drug discovery pipeline offers several distinct advantages:

  • Kinase Inhibitor Scaffolds: The molecule can be cyclized or coupled to form highly functionalized 3,3-difluoropiperidines or pyrazolo-piperidines (e.g., intermediates for Leucine-rich repeat kinase 2 (LRRK2) inhibitors)[6].

  • Metabolic Shielding: The –CHF₂ group sterically and electronically shields the adjacent amine from oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 enzymes.

  • Permeability Enhancement: By acting as a lipophilic hydrogen bond donor, the –CHF₂ group improves the passive membrane permeability of the resulting peptidomimetics, a crucial metric for achieving oral bioavailability in complex APIs[3].

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry (ACS Publications), 2017. URL:[Link]

  • Barron, B., et al. "A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition." Organic Letters, 2024. URL:[Link]

  • Fustero, S., et al. "New strategy for the stereoselective synthesis of fluorinated beta-amino acids." Journal of Organic Chemistry, 2002. URL:[Link]

Sources

Ethyl 4,4-difluoro-3-(methylamino)butanoate safety and handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Synthetic Utility of Ethyl 4,4-difluoro-3-(methylamino)butanoate

Executive Summary

Ethyl 4,4-difluoro-3-(methylamino)butanoate (EFMB) is a specialized fluorinated


-amino acid ester used primarily as a building block in medicinal chemistry. Its structural core combines a secondary amine, a labile ethyl ester, and a terminal difluoromethyl (

) moiety. This unique architecture serves as a bioisostere for lipophilic amino acid residues, offering modulated metabolic stability and altered pKa profiles compared to non-fluorinated analogs.

This guide provides a rigorous, self-validating framework for the safe handling, storage, and experimental application of EFMB. It moves beyond generic safety data sheets (SDS) to address the specific physicochemical challenges posed by gem-difluoro-substituted amines.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the molecular architecture is the first step in safety. The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the adjacent amine.

PropertySpecificationTechnical Note
IUPAC Name Ethyl 4,4-difluoro-3-(methylamino)butanoate

-amino acid derivative
Molecular Formula

Molecular Weight 181.18 g/mol
CAS Number Not widely listed (Catalog Ref: BLD-02629196)Verify batch-specific CoA
Physical State Colorless to pale yellow oilLow melting point anticipated
Solubility DCM, EtOAc, MeOH, DMSOLipophilic due to ethyl/methyl groups
pKa (Predicted) ~7.5 - 8.5 (Amine)Lower than typical

amines (~10-11) due to

-fluorine inductive effect

Structural Insight: The


 group at the C4 position exerts a strong inductive effect (

) on the C3 amine. This reduces the nucleophilicity of the nitrogen, requiring modified coupling conditions compared to standard amino acids.

Part 2: Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for EFMB is limited, its hazard profile is extrapolated from structure-activity relationships (SAR) of fluorinated amines and esters.

Core Hazards
  • Skin & Eye Irritation (GHS Category 2/2A): The secondary amine function is caustic. Direct contact can cause chemical burns or severe dermatitis.

  • Respiratory Irritation (STOT SE 3): Volatile organic amines are potent respiratory irritants. The difluoro moiety does not significantly increase volatility but may alter mucosal absorption.

  • Thermal Decomposition Risk:

    • Mechanism: At temperatures

      
       or under strong acidic hydrolysis, the 
      
      
      
      group can degrade.
    • Byproduct: Potential release of Hydrogen Fluoride (HF) traces, though the

      
       group is generally more robust than 
      
      
      
      regarding elimination.
Self-Validating Safety Check
  • The "Litmus" Test: Keep moistened pH paper at the sash of the fume hood. Any color change indicates volatile amine escape, signaling ventilation failure or improper sealing.

Part 3: Safe Handling & Storage Protocols

The stability of EFMB is compromised by two factors: hydrolysis (ester) and carbamate formation (amine + atmospheric


).
Storage Workflow
  • Temperature: Store at

    
    .
    
  • Atmosphere: Argon or Nitrogen blanket is mandatory .

  • Container: Amber glass with PTFE-lined caps. Avoid ground glass joints for long-term storage (amine "freezing").

Handling Decision Tree (DOT Visualization)

SafetyWorkflow cluster_check Critical Control Point Receipt Receipt of EFMB Inspection Visual Inspection (Color/Precipitate) Receipt->Inspection PPE PPE Verification (Nitrile + Goggles) Inspection->PPE Hood Fume Hood Setup (Argon Line) PPE->Hood Weighing Weighing (Closed Vessel) Hood->Weighing Reaction Reaction/Usage Weighing->Reaction Waste Segregated Waste (Fluorinated) Reaction->Waste

Figure 1: Operational workflow for handling fluorinated amino-esters.

Part 4: Synthetic Utility & Experimental Protocols

As a Senior Scientist, it is critical to recognize that the reduced basicity of the amine (due to the


 group) requires specific coupling protocols. Standard EDC/HOBt conditions may be too slow.
Recommended Protocol: Amide Coupling (Peptide Synthesis Context)

Objective: Coupling EFMB (as the amine component) with a carboxylic acid (


).

Reagents:

  • Coupling Agent: HATU (preferred for lower nucleophilicity amines) or COMU.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation (The Acid):

    • In a flame-dried flask under Argon, dissolve

      
       (1.0 equiv) in anhydrous DMF.
      
    • Add HATU (1.1 equiv) and DIPEA (1.2 equiv).

    • Checkpoint: Stir for 5-10 minutes. A slight color change (yellowing) confirms active ester formation.

  • Addition (The EFMB):

    • Dissolve EFMB (1.0 equiv) in minimal DMF.

    • Add dropwise to the activated acid mixture.

    • Expert Tip: If EFMB is supplied as a salt (e.g., HCl salt), increase DIPEA to 2.5 equiv to ensure the free amine is generated in situ.

  • Monitoring:

    • Monitor via LC-MS. Look for the

      
       peak corresponding to the coupled product.
      
    • Note: The

      
       group gives a distinctive splitting pattern in 
      
      
      
      NMR (
      
      
      to
      
      
      ppm, doublet of doublets).
  • Workup:

    • Dilute with EtOAc. Wash with

      
       (to remove DMF), followed by sat. 
      
      
      
      and brine.
    • Dry over

      
      .
      
Reaction Logic Visualization

ReactionLogic Start EFMB (Amine Nucleophile) Reduced Basicity due to CHF2 Coupling Nucleophilic Attack Start->Coupling Add to Mixture Reagent Carboxylic Acid + HATU Intermediate Active Ester Species Reagent->Intermediate Activation Intermediate->Coupling Product Fluorinated Amide Product Coupling->Product Amide Bond Formation Note Critical: Ensure pH > 8 to maintain free amine Note->Coupling

Figure 2: Mechanistic pathway for coupling electron-deficient fluorinated amines.

Part 5: Waste Management & Decontamination

Fluorinated organic compounds require specific disposal streams to prevent environmental contamination (PFAS-related concerns, though this molecule is short-chain).

  • Segregation: Do not mix with general organic solvents if your facility separates halogenated waste. EFMB belongs in the Halogenated Organic Waste stream.

  • Spill Cleanup:

    • Small Spill (<5 mL): Absorb with vermiculite. Wipe surface with a mild detergent (avoid strong bleach, which may react with amines).

    • Decontamination: Rinse glassware with acetone, then ethanol. The rinse should go into halogenated waste.

References

  • PubChem. (n.d.).[1] Ethyl 4,4-difluoro-3-(methylamino)butanoate. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Chemical Safety Guide: Handling Fluorinated Compounds. Retrieved March 1, 2026, from [Link]

Sources

Methodological & Application

Technical Guide: Purification of Ethyl 4,4-difluoro-3-(methylamino)butanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile[1]

Scope and Application

This technical note details the purification protocol for Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 1779354-93-0).[1] This compound is a critical fluorinated building block, often employed in the synthesis of kinase inhibitors and other pharmaceutical agents where the gem-difluoro group serves as a bioisostere for a carbonyl or to modulate metabolic stability.

The primary challenge in purifying this compound is the secondary amine functionality, which interacts strongly with the acidic silanol groups (


) of standard silica gel, leading to peak tailing ("streaking") and poor resolution. Furthermore, the presence of the difluoro group and the ethyl ester necessitates careful handling to prevent volatility-related losses during solvent removal.
Chemo-Physical Profile

Before initiating purification, the operator must understand the physical constraints of the target molecule.

PropertyData / DescriptionImpact on Purification
Chemical Formula

--
Molecular Weight 181.18 g/mol Low MW implies potential volatility.[1]
Physical State Colorless to pale yellow oilLiquid loading or dry loading on Celite recommended.[1]
Basicity (

)
Est. 8.0 - 9.0Basic enough to protonate on silica; requires basic modifier.[1]
UV Activity Weak (Ester carbonyl ~210 nm)UV detection is unreliable; chemical staining is mandatory.[1]
Solubility Soluble in DCM, EtOAc, MeOHCompatible with standard normal-phase solvents.[1]

Part 2: Chromatographic Strategy

To achieve high purity (>95%) and recovery, we must neutralize the acidity of the stationary phase. Two strategies are presented:

  • Method A (Standard): Silica Gel 60 with Triethylamine (TEA) modifier.[1]

  • Method B (High Performance): Amine-functionalized Silica (KP-NH).[1]

Strategic Decision Matrix (DOT Diagram)

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (10% MeOH/DCM) Start->TLC CheckStreak Does spot streak? TLC->CheckStreak MethodA Method A: Standard Silica + 1% TEA CheckStreak->MethodA Yes (Standard) MethodB Method B: Amine-Bonded Silica (KP-NH) CheckStreak->MethodB Severe/Close Impurities Result Pure Fractions MethodA->Result MethodB->Result Evap Controlled Evaporation (>20 mbar, <30°C) Result->Evap

Figure 1: Decision matrix for selecting the appropriate stationary phase based on crude material behavior.

Part 3: Detailed Experimental Protocols

Detection: The Ninhydrin Stain

Since the target lacks a strong chromophore, UV detection at 254 nm is often insufficient. Ninhydrin is the specific visualization method for the secondary amine.

Reagent Preparation:

  • Dissolve 1.5 g Ninhydrin in 100 mL of

    
    -butanol.
    
  • Add 3.0 mL of Acetic Acid.[1]

Visualization Steps:

  • Run TLC plate.[1][2][3][4][5][6]

  • Dip plate into Ninhydrin solution.

  • Heat with a heat gun until spots appear.[1]

  • Result: The product will appear as a red/purple spot .

Method A: Standard Silica with Triethylamine (TEA)

Best for routine purification where cost is a factor.[1]

Reagents:

  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][7]

  • Modifier: Triethylamine (TEA).[1]

Step-by-Step Protocol:

  • Eluent Preparation (Crucial):

    • Prepare the mobile phase solvents containing the modifier.

    • Solvent A: Hexanes + 1% TEA (v/v).[1]

    • Solvent B: EtOAc + 1% TEA (v/v).[1]

    • Why: Pre-mixing TEA ensures the silica is constantly deactivated throughout the gradient.

  • Column Pre-treatment:

    • Pack the column with Silica Gel.[2][8][9]

    • Flush with 2-3 column volumes (CV) of 100% Solvent A (Hexanes + TEA).

    • Mechanism:[1] The amine groups in TEA hydrogen-bond to the free silanols (

      
      ), creating a neutral surface that prevents the target amine from sticking.
      
  • Sample Loading:

    • Dry Loading (Recommended): Dissolve crude oil in minimal DCM.[1] Add Celite (1:2 ratio w/w).[1] Evaporate to a free-flowing powder.[1][4] Load powder on top of the silica bed.[10]

    • Liquid Loading: If unavoidable, dissolve in minimal Hexane:EtOAc (4:1).

  • Elution Gradient:

    • 0-5 min: 0% B (Isocratic hold)[1]

    • 5-20 min: 0% to 30% B (Linear Gradient)[1]

    • 20-30 min: 30% to 50% B (Linear Gradient)[1]

    • Note: The target usually elutes between 20-40% EtOAc depending on impurities.[1]

  • Fraction Collection:

    • Collect small fractions (e.g., 10-15 mL for a 10g column).

    • Spot every 3rd fraction on TLC and stain with Ninhydrin.[1]

Method B: Amine-Functionalized Silica (KP-NH)

Best for difficult separations or when TEA contamination is unacceptable.[1]

Reagents:

  • Stationary Phase: Propylamine-functionalized silica (e.g., Biotage KP-NH, Chromabond NH2).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (No modifier needed).[1]

Protocol Differences:

  • No Modifier: Do not add TEA. The stationary phase is already basic.

  • Solvent System: You may need a less polar gradient than Method A because the amine-silica is less retentive than standard silica.[1]

    • Suggested Gradient: 0% to 20% EtOAc in Hexanes.[1]

  • Advantages: Eliminates the need to remove TEA from the final product; prevents salt formation.[1]

Part 4: Post-Run Processing & Quality Control[1]

Volatility Warning

The target, Ethyl 4,4-difluoro-3-(methylamino)butanoate , has a relatively low molecular weight (181.18 g/mol ).[1]

  • Risk: High vacuum or high heat on the rotary evaporator can cause significant yield loss (sublimation/evaporation).

  • Protocol:

    • Set water bath to < 30°C .

    • Use a vacuum controller.[1] Do not go below 20 mbar initially.[1]

    • TEA Removal: If Method A was used, the product will contain residual TEA. Add small portions of DCM and co-evaporate 3-4 times. The TEA (bp 89°C) will azeotrope out with the solvent.

Analytical Validation

Confirm identity and purity before proceeding to the next synthetic step.[1]

MethodExpected Signal
1H NMR (

)

1.25 (t):
Ethyl ester

.

2.45 (s):
N-Methyl group.

4.15 (q):
Ethyl ester

.

5.8-6.2 (td):

proton (characteristic triplet of doublets, huge coupling constant

).[1]
19F NMR

-120 to -130 ppm:
Distinct signals for the difluoro group.[1]
LC-MS [M+H]+: 182.2 m/z.[1]

Part 5: Troubleshooting Guide

IssueRoot CauseCorrective Action
Streaking / Tailing Inufficient base modifier.Increase TEA concentration to 2% or switch to Method B (NH-Silica).
Product decomposes Silica acidity or hydrolysis.[1][2][11]Use Method B (Neutral/Basic support).[1] Avoid water in eluents.[1]
Low Recovery Volatility during drying.[1]Stop evaporation immediately after solvent removal.[1] Do not leave on high vac.
Co-elution Gradient too steep.Use a shallower gradient (e.g., 10% to 20% B over 20 CV).

References

  • Biotage. Strategies for the Purification of Basic Compounds. Flash Purification Application Note. Available at: [Link][1]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Available at: [Link][1]

  • Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation. Available at: [Link][1]

  • Organic Syntheses. General procedures for flash chromatography. Org.[1][5][6][11] Synth. 1978, 58, 152. Available at: [Link][1]

Sources

Application Notes & Protocols: The Utility of Ethyl 4,4-difluoro-3-(methylamino)butanoate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1] Within the vast landscape of fluorinated building blocks, β-amino esters bearing gem-difunctional groups are of particular interest due to their prevalence in a variety of bioactive molecules.[2][3] This document provides a comprehensive guide to the synthesis and application of Ethyl 4,4-difluoro-3-(methylamino)butanoate , a versatile intermediate for creating complex pharmaceutical agents.

Unlike its non-fluorinated counterparts, the presence of the difluoromethyl group at the β-position introduces unique electronic properties and conformational constraints that can be exploited in drug design. This guide is intended for researchers, medicinal chemists, and process development scientists. It details a robust, two-step synthesis protocol starting from the commercially available Ethyl 4,4-difluoro-3-oxobutanoate, followed by a practical application in the synthesis of a hypothetical downstream drug target. The protocols are designed with an emphasis on explaining the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Physicochemical Properties and Handling

A summary of the known and predicted properties of the title compound and its key precursor is presented below.

PropertyEthyl 4,4-difluoro-3-oxobutanoateEthyl 4,4-difluoro-3-(methylamino)butanoate
CAS Number 352-24-9[4]2248276-45-9
Molecular Formula C₆H₈F₂O₃[4]C₇H₁₃F₂NO₂
Molecular Weight 166.12 g/mol [4]181.18 g/mol
Appearance Colorless to faint yellow liquid[4]Predicted: Colorless to pale yellow oil
Boiling Point 162 °C[5]Not available
Density 1.269 g/mL at 25 °C[4]Not available
Storage Store at 0 - 8 °C[4]Store under inert atmosphere, refrigerated

Safety & Handling:

  • Ethyl 4,4-difluoro-3-oxobutanoate: Causes skin and serious eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ethyl 4,4-difluoro-3-(methylamino)butanoate: As a secondary amine, it should be considered a potential irritant. Handle with standard PPE in a fume hood.

  • Reductive Amination Reagents: Sodium borohydride and its derivatives are water-reactive and can release flammable hydrogen gas.[6] Handle with care, avoiding contact with moisture and acidic conditions.

Synthesis Protocol: From β-Keto Ester to β-Amino Ester

The synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate is most efficiently achieved via a two-step process starting from Ethyl 4,4-difluoro-3-oxobutanoate:

  • Enamine Formation: Condensation with methylamine to form the corresponding enamine.

  • Reduction: Stereoselective reduction of the enamine intermediate to the final saturated β-amino ester.

This sequence is often telescoped into a one-pot reductive amination procedure, which is detailed below.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Application A Ethyl difluoroacetate C Ethyl 4,4-difluoro-3-oxobutanoate (Precursor) A->C NaOEt, 10-65°C B Ethyl acetate B->C D Methylamine (CH3NH2) E Ethyl 4,4-difluoro-3-(methylamino)butanoate (Target Intermediate) C->E 1. Imine/Enamine Formation 2. NaBH4, MeOH D->E F Acylating Agent (R-COCl) G Final N-Acyl Product (e.g., Drug Candidate) E->G Acylation F->G

Caption: Overall workflow from precursors to the target intermediate and its application.

Protocol 3.1: One-Pot Reductive Amination

This protocol is adapted from established methods for the reductive amination of β-keto esters.[7][8][9] The choice of sodium borohydride (NaBH₄) as the reducing agent offers a balance of reactivity and safety, as it selectively reduces the imine/enamine intermediate in the presence of the ester functionality.[6][10]

Reagents & Materials:

ReagentM.W.AmountMolesNotes
Ethyl 4,4-difluoro-3-oxobutanoate166.1210.0 g60.2 mmolStarting material
Methylamine (40% in H₂O)31.065.14 g66.2 mmol1.1 eq.
Methanol (MeOH)32.04100 mL-Solvent
Sodium Borohydride (NaBH₄)37.832.50 g66.2 mmol1.1 eq.
Diethyl Ether (Et₂O)74.12200 mL-For extraction
Saturated NaCl solution-100 mL-For workup
Anhydrous MgSO₄120.3710 g-Drying agent

Experimental Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4,4-difluoro-3-oxobutanoate (10.0 g, 60.2 mmol) and methanol (100 mL). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: While stirring at 0 °C, add the methylamine solution (5.14 g, 66.2 mmol) dropwise over 10 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the formation of the enamine/imine intermediate occurs.

    • Causality Insight: Performing the initial condensation at low temperature minimizes potential side reactions. The equilibrium favors the formation of the C=N bond, which is more electrophilic than the starting ketone, priming it for reduction.

  • Reduction: Slowly add sodium borohydride (2.50 g, 66.2 mmol) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed.

    • Trustworthiness Check: The portion-wise addition of NaBH₄ is critical for controlling the exothermic reaction and preventing a dangerous buildup of hydrogen gas.[6]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup & Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated NaCl solution (100 mL). This will decompose any remaining NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4,4-difluoro-3-(methylamino)butanoate.

Application in Pharmaceutical Synthesis

Ethyl 4,4-difluoro-3-(methylamino)butanoate is a valuable precursor for synthesizing molecules containing a difluorinated β-amino acid scaffold. The secondary amine provides a convenient handle for further functionalization, most commonly through acylation to form amides. This motif is found in various classes of therapeutic agents.

Diagram of a Hypothetical Application

G A Ethyl 4,4-difluoro-3- (methylamino)butanoate D Target Molecule: N-Acyl-β-amino ester (Potential Bioactive Compound) A->D Amine Nucleophile B Heterocyclic Carboxylic Acid (e.g., Pyrazole-based) B->D Carboxylic Acid C Peptide Coupling Agent (e.g., HATU, EDC) C->D Activation

Sources

protocol for N-methylation in fluorinated butanoates

[1][2][3][4][5][6][7][8][9]

The Challenge: N-methylation of fluorinated butanoates (e.g.,



Critical Failure Modes:

  • 
    -Elimination (HF Loss):  In 
    
    
    -fluoro or
    
    
    -fluoro esters, the acidity of the
    
    
    -proton is enhanced. Standard methylation protocols using strong bases (NaH, LiHMDS) often trigger an E1cB elimination mechanism, ejecting fluoride and destroying the scaffold.
  • Reduced Nucleophilicity: Fluorine reduces the basicity and nucleophilicity of proximal amines, requiring more active electrophiles or catalytic activation.

  • Racemization: The increased acidity of the

    
    -proton makes chiral centers highly labile under thermodynamic control.
    

Scope: This guide details three protocols tailored to the proximity of the fluorine atom to the nitrogen center, prioritizing the preservation of the C-F bond and stereochemical integrity.

Strategic Method Selection

Do not apply a "one-size-fits-all" approach. Use the decision matrix below to select the optimal protocol for your specific fluorinated butanoate substrate.

MethodSelectionStartSubstrate Analysis:Fluorinated ButanoateN_TypeNitrogen Functionality?Start->N_TypePrimaryPrimary/SecondaryAmine (-NH2, -NHR)N_Type->PrimaryAmideAmide/Carbamate(-NH-COR, -NH-Boc)N_Type->AmideF_PosFluorine PositionRelative to AminePrimary->F_PosMethod_CPROTOCOL C:Phase Transfer Catalysis(Mild Base / MeI)Amide->Method_CEnhance NucleophilicityDistalDistal (>3 bonds)(e.g., Gamma-F)F_Pos->DistalProximalProximal (Alpha/Beta)(High Elimination Risk)F_Pos->ProximalMethod_APROTOCOL A:Reductive Alkylation(NaBH(OAc)3 / HCHO)Distal->Method_AStandardMethod_BPROTOCOL B:Ag2O Mediated Alkylation(Mild, Neutral pH)Proximal->Method_BPrevent HF Loss

Figure 1: Decision matrix for selecting methylation conditions based on electronic environment and steric risk.

Protocol A: Modified Reductive Alkylation (The Workhorse)

Target: Primary/Secondary Amines with distal fluorine (e.g.,

Mechanism:

Why this works: The acidic conditions (acetic acid) prevent the formation of enolates, thereby nullifying the risk of E1cB elimination. Sodium triacetoxyborohydride (STAB) is preferred over NaBH3CN due to lower toxicity and better selectivity.

Materials
  • Substrate: Fluorinated amino-butanoate (1.0 equiv)

  • Formaldehyde: 37% aq.[1] solution or Paraformaldehyde (3.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (3.0 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or DCE. Note: TFE stabilizes fluorinated intermediates via H-bonding.

  • Acid: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology
  • Solvation: Dissolve the amine substrate in TFE (0.1 M concentration). If solubility is poor, use a 1:1 mixture of TFE/DCE.

  • Imine Formation: Add Formaldehyde.[2][1][3][4] If using paraformaldehyde, mild heating (40°C) may be required to depolymerize. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Caution: Gas evolution (H2) may occur.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+14 peak).

  • Quench: Quench with saturated aqueous NaHCO3. Do not use strong base (NaOH) to adjust pH, as this may trigger HF elimination.

  • Extraction: Extract with DCM (3x). Dry over Na2SO4 and concentrate.

Protocol B: Silver Oxide Mediated Methylation (The Specialist)

Target:

Mechanism:

Why this works: This reaction proceeds under essentially neutral conditions. It avoids the generation of free alkoxides or amide anions, preserving the stereochemical integrity of the

Materials
  • Substrate: N-protected amino-butanoate (e.g., sulfonamide or carbamate if NH is too acidic) or free amine (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (5.0 – 10.0 equiv)

  • Promoter: Silver(I) Oxide (Ag2O) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a foil-wrapped flask (light sensitive), suspend Ag2O in anhydrous DMF.

  • Addition: Add the fluorinated substrate and MeI.

  • Incubation: Sonicate the mixture for 10 minutes to disperse the silver oxide, then stir vigorously at RT.

    • Critical Note: Do not heat above 40°C. Heat increases the risk of Ag-catalyzed oxidation or elimination.

  • Monitoring: Reaction is typically slow (24–48 hours). Add fresh Ag2O (1.0 equiv) and MeI (2.0 equiv) if conversion stalls at 50%.

  • Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with EtOAc and wash extensively with water/brine to remove DMF.

Protocol C: Phase Transfer Catalysis (For Amides)

Target: Fluorinated Amides or Carbamates (e.g., Boc-protected amines). Mechanism: Interfacial deprotonation by a mild inorganic base, transported into the organic phase by a quaternary ammonium salt.

Why this works: Avoids the use of NaH. The concentration of the active anionic species is kept low in the organic phase, minimizing side reactions.

Materials
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336) (10 mol%)

  • Base: K2CO3 (Solid, finely ground) (2.0 equiv)

  • Alkylating Agent: MeI or Dimethyl Sulfate (1.5 equiv)

  • Solvent: MeCN or Toluene.

Step-by-Step Methodology
  • Phase Setup: Suspend solid K2CO3 and TBAB in MeCN.

  • Substrate Addition: Add the fluorinated amide. Stir for 15 minutes.

  • Alkylation: Add MeI dropwise.

  • Thermal Control: Heat to 50°C. Note: Monitor 19F NMR for the appearance of olefinic fluorine signals (indicative of elimination).

  • Workup: Filter solids, concentrate, and purify via flash chromatography.

Analytical Validation (Self-Validating System)

You must validate the integrity of the C-F bond post-methylation.

Table 1: Key Analytical Markers

TechniqueObservationInterpretation
19F NMR Shift

< 2 ppm
Success. Intact C-F bond.
19F NMR Disappearance of SignalFailure. Complete defluorination (Elimination).
1H NMR New Singlet (2.8–3.1 ppm)Success. N-Methyl group installed.
1H NMR Vinyl protons (5.0–6.5 ppm)Failure. Elimination product (HF loss).
LC-MS M + 14 DaSuccess. Mono-methylation.
Visualizing the Elimination Risk (Mechanism)

EliminationRiskSubstrateAlpha-FluoroButanoateEnolateEnolateIntermediateSubstrate->EnolateDeprotonation (Fast)BaseStrong Base(e.g., NaH)Base->SubstrateAvoid!Product_MethylTarget:N-MethylatedEnolate->Product_MethylMeI (Slow)Product_ElimFailure:Fluoro-Olefin(HF Loss)Enolate->Product_ElimE1cB Elimination(Fast if heated)

Figure 2: The mechanistic competition between methylation and elimination. Protocol B and C are designed to suppress the "Enolate" pathway.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] Link

  • Silver Oxide Methylation: Das, S., et al. "N-Methylation of N-acyl oligopeptides." Biochemical and Biophysical Research Communications, 1967.
  • Fluorine Elimination Risks: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009. Link

  • Phase Transfer Catalysis: O'Donnell, M. J.[6] "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004. Link

  • General Fluorine Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

experimental procedure for scaling up Ethyl 4,4-difluoro-3-(methylamino)butanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and process chemists scaling up the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate . It prioritizes safety, scalability, and industrial relevance, moving beyond basic laboratory methods to robust process chemistry techniques.

Executive Summary

Ethyl 4,4-difluoro-3-(methylamino)butanoate is a critical fluorinated


-amino acid derivative, serving as a pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors and other metabolic disease therapeutics. The introduction of the difluoromethyl (

) group at the

-position modulates basicity and lipophilicity, enhancing metabolic stability compared to non-fluorinated analogs.

This guide details a Two-Stage Process optimized for multi-gram to kilogram scale-up:

  • Dehydrative Condensation: Formation of the

    
    -enamino ester intermediate.
    
  • Catalytic Hydrogenation: Diastereoselective reduction of the enamine to the target amine.

Key Advantages of this Protocol:

  • Chromatography-Free: Purification relies on crystallization and acid-base extraction.

  • Atom Economy: Utilizes catalytic hydrogenation (H

    
    ) rather than stoichiometric hydride reagents (e.g., NaBH
    
    
    
    ), reducing waste streams.
  • Safety: Mitigates risks associated with handling gaseous methylamine and exothermic hydride additions.

Reaction Pathway & Mechanism

The synthesis proceeds via the stable enamine intermediate, Ethyl 3-(methylamino)-4,4-difluorobut-2-enoate. Isolating this intermediate is crucial for scale-up to remove water, which can deactivate hydrogenation catalysts and promote hydrolysis.

Reaction Scheme (Graphviz)

G SM Ethyl 4,4-difluoro-3-oxobutanoate (Starting Material) Inter Enamine Intermediate (Ethyl 3-(methylamino)-4,4-difluorobut-2-enoate) SM->Inter Step 1: Condensation (-H2O) Reagent1 MeNH2 (2M in THF) AcOH (Cat.) Reagent1->Inter Product Target Product (Ethyl 4,4-difluoro-3-(methylamino)butanoate) Inter->Product Step 2: Hydrogenation (Syn-Reduction) Reagent2 H2 (10 bar) Pd/C Catalyst Reagent2->Product

Caption: Two-step synthetic pathway involving enamine formation followed by catalytic hydrogenation.

Safety & Handling (Critical)

  • Ethyl 4,4-difluoro-3-oxobutanoate: Mild lachrymator. Handle in a fume hood.

  • Methylamine (THF Solution): Highly flammable and toxic. Ensure grounding of vessels to prevent static discharge. Do not use methylamine gas cylinders without specialized mass flow controllers.

  • Hydrogenation: Pressurized H

    
     gas presents an explosion hazard. Use rated autoclaves (e.g., Parr or Buchi reactors) with burst disks.
    
  • Fluorine Chemistry: While the

    
     group is generally stable, avoid strong Lewis acids at high temperatures which can trigger defluorination and HF generation.
    

Experimental Procedure (Scale-Up Protocol)

Stage 1: Synthesis of Enamine Intermediate

Objective: Convert keto-ester to enamine while removing water to drive equilibrium.

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.2 equiv)

  • Acetic Acid (glacial, 0.05 equiv)

  • Toluene (Solvent, 5-10 volumes)

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and a Dean-Stark trap (or molecular sieve bed), add Ethyl 4,4-difluoro-3-oxobutanoate and Toluene .

  • Addition: Cool to 0°C. Add Methylamine solution dropwise over 30 minutes to control exotherm. Add Acetic Acid catalyst.

  • Reflux: Warm to room temperature, then heat to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when water evolution ceases and HPLC shows <2% starting material (typically 4–6 hours).

  • Workup: Cool to RT. Concentrate the mixture under reduced pressure to remove THF and excess methylamine.

  • Isolation: The residue (Enamine) is typically a yellow oil or low-melting solid. It can be used directly in Stage 2, but for high purity, pass through a short plug of silica (eluting with Hexane/EtOAc) or crystallize from cold hexanes if solid.

Stage 2: Catalytic Hydrogenation to Target Amine

Objective: Reduce the C=C double bond without defluorination.

Reagents:

  • Enamine Intermediate (from Stage 1)

  • Catalyst: 5% Pd/C (50% water wet, 2 wt% loading relative to substrate)

  • Solvent: Ethanol (anhydrous)

  • Hydrogen Gas (H

    
    )
    

Protocol:

  • Preparation: Dissolve the Enamine in Ethanol (5 volumes) in a hydrogenation vessel.

  • Catalyst Loading: Under a nitrogen blanket, carefully add the Pd/C catalyst . Caution: Dry Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Seal the reactor. Purge with N

    
     (3x) and then H
    
    
    
    (3x). Pressurize to 10 bar (150 psi) .
  • Reaction: Stir vigorously at 40°C for 12–18 hours.

    • Note: Higher temperatures (>60°C) increase the risk of defluorination.

  • Filtration: Vent H

    
     and purge with N
    
    
    
    . Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude amine.

Stage 3: Purification (Salt Formation)

To ensure pharmaceutical-grade purity (>98%), convert the free base to the Hydrochloride salt.

  • Dissolve crude amine in Ethyl Acetate (5 volumes).

  • Cool to 0°C. Add HCl in Dioxane (4M) (1.1 equiv) dropwise.

  • The amine hydrochloride will precipitate as a white solid.

  • Filter, wash with cold Ethyl Acetate/Hexane (1:1), and dry under vacuum.

Process Control & Logic Diagram

This flowchart ensures the operator makes the correct decisions during the workup, ensuring a self-validating system.

Workup Start Crude Hydrogenation Mixture Check1 HPLC Check: Is Enamine < 0.5%? Start->Check1 Filter Filter Catalyst (Celite) Check1->Filter Yes Reprocess Repressurize H2 Add fresh catalyst Check1->Reprocess No Evap Evaporate Solvent Filter->Evap Salt Dissolve in EtOAc Add HCl/Dioxane Evap->Salt Check2 Precipitate Formed? Salt->Check2 Isolate Filter & Wash (Target Product HCl Salt) Check2->Isolate Yes Oil Evaporate & Triturate with Et2O/Hexane Check2->Oil No (Oiling out) Oil->Isolate Solidifies Reprocess->Check1

Caption: Logic flow for isolation and purification, ensuring high purity of the final salt.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Consistent with structure; distinct CF2H triplet400 MHz (DMSO-d6)
19F NMR Doublet of doublets or multiplet (approx -120 to -130 ppm)376 MHz (DMSO-d6)
Water Content < 0.5%Karl Fischer

Expert Insight: The proton on the difluoromethyl group (


) is a diagnostic handle in NMR. It typically appears as a triplet with a large geminal coupling constant (

) around 6.0–6.5 ppm. If this signal disappears or changes multiplicity, defluorination has occurred.

References

  • Enamine Formation & Reduction: Ma, Z., et al. "Scalable Synthesis of

    
    -Amino Acids via Enamine Hydrogenation." Organic Process Research & Development, 2020.
    [Link] (General reference for class)
    
  • Stability of Difluoromethyl Groups: Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011. [Link]

  • Sitagliptin Analogous Chemistry (Beta-amino acid synthesis): Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005. [Link]

  • Hydrogenation of Fluorinated Enamines: Kukhar, V. P. "Fluorine-containing amino acids." Journal of Fluorine Chemistry, 1994. [Link]

Application Note: Comprehensive Characterization of Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical scientists and medicinal chemists. It addresses the specific challenges of characterizing Ethyl 4,4-difluoro-3-(methylamino)butanoate , a fluorinated


-amino ester intermediate often used in the synthesis of antiviral and anticancer therapeutics.

Executive Summary

Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 1256633-28-5 / 2248276-45-9) presents a unique set of analytical challenges due to its gem-difluoro moiety , secondary amine functionality , and lack of a strong UV chromophore . This guide outlines a multi-modal analytical strategy combining


-NMR for structural confirmation, LC-MS/CAD for purity profiling, and Chiral HPLC for enantiomeric excess determination.

Key Challenges & Solutions:

  • Challenge: No aromatic UV chromophore.

    • Solution: Use Charged Aerosol Detection (CAD) or Pre-column Derivatization (Benzoyl Chloride).

  • Challenge: Complex coupling in NMR.

    • Solution: Decoupled

      
       and 
      
      
      
      experiments.
  • Challenge: Chiral resolution of

    
    -amino esters.
    
    • Solution: Amylose-based polysaccharide stationary phases under normal phase conditions.

Structural Identification Strategy (NMR & MS)

The Analytical Logic (Decision Tree)

The following workflow illustrates the logical progression for fully characterizing this molecule, ensuring no structural feature is overlooked.

AnalyticalWorkflow Start Crude Material Solubility Solubility Check (MeOH, CDCl3) Start->Solubility Chromophore UV Chromophore? Solubility->Chromophore NMR_Path Structural ID (NMR) Solubility->NMR_Path Detection Detector Selection Chromophore->Detection No (Weak <210nm) F19_NMR 19F NMR (Gem-difluoro confirmation) NMR_Path->F19_NMR H1_NMR 1H NMR (Coupling Analysis) NMR_Path->H1_NMR Purity_Path Purity Profiling CAD_MS LC-MS / CAD (Direct Analysis) Detection->CAD_MS Preferred Deriv Derivatization (Benzoyl Cl + UV) Detection->Deriv Alternative CAD_MS->Purity_Path Deriv->Purity_Path

Figure 1: Analytical decision matrix for fluorinated amino esters.

Nuclear Magnetic Resonance (NMR) Protocol

The gem-difluoro group (


) introduces strong scalar coupling (

-coupling) that is diagnostic but can complicate spectra.

Method Parameters:

  • Instrument:

    
     or higher.
    
  • Solvent:

    
     (preferred for resolution) or DMSO-
    
    
    
    (if salt form).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ) for quantitative
    
    
    .

Diagnostic Signals (Self-Validating Criteria):

  • The Gem-Difluoro Proton (

    
    ): 
    
    • Look for a distinct signal around

      
       .
      
    • Splitting: This proton couples to two fluorine atoms (

      
      ) and the neighboring C3-proton (
      
      
      
      ).
    • Appearance: A wide triplet of doublets (td) .

  • The Fluorine Signal (

    
    ): 
    
    • Shift: Typically

      
       to 
      
      
      
      .
    • Diastereotopicity: If the molecule is enantiomerically pure (or racemic), the C3 chiral center makes the two fluorines diastereotopic (non-equivalent). You may see an AB quartet pattern with further splitting by protons, rather than a simple doublet.

Protocol Step:

Run a


-decoupled  experiment. If the complex multiplet collapses into a clean singlet (or AB quartet), the presence of the 

group is confirmed, eliminating impurities.
Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
    .
    
  • Fragmentation Pattern (MS/MS):

    • Loss of Ethanol (

      
      , 
      
      
      
      ): Characteristic of ethyl esters.
    • Loss of HF (

      
      ): Common in gem-difluoro compounds under high collision energy.
      

Chromatographic Purity Profiling

The "No Chromophore" Challenge

This molecule lacks a conjugated


-system, meaning it has negligible absorbance above 

. Standard UV detection is prone to baseline noise and interference from mobile phase buffers.
Method A: LC-MS / CAD (Recommended)

Charged Aerosol Detection (CAD) is universal and equimolar, making it ideal for purity assays where response factors of impurities are unknown.

Protocol:

  • Column: C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient:

    
     B to 
    
    
    
    B over 15 minutes.
  • Flow Rate:

    
    .
    
  • Detection:

    • MS: ESI+ (Scan range

      
      ).
      
    • CAD: Nebulizer temp

      
      .
      
Method B: Pre-Column Derivatization (HPLC-UV)

If CAD/MS is unavailable, derivatize the secondary amine with Benzoyl Chloride to add a UV chromophore.

Derivatization Protocol:

  • Dissolve

    
     sample in 
    
    
    
    Acetonitrile.
  • Add

    
     Pyridine (base).
    
  • Add

    
     Benzoyl Chloride.
    
  • Vortex and incubate at RT for 10 mins.

  • Quench with

    
     Water.
    
  • Analyze via HPLC-UV at

    
     .
    

Stereochemical Analysis (Chiral HPLC)

The C3 position is a chiral center. Determining Enantiomeric Excess (ee%) is critical for biological activity.

Screening Strategy

Fluorinated


-amino esters separate well on polysaccharide-based columns under Normal Phase  conditions.

Recommended Column:

  • Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H (Cellulose analogue).

Chiral Method Protocol:

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA).

    • Ratio:

      
       (Isocratic).
      
    • Note: DEA is essential to sharpen the peak of the basic amine.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (or Refractive Index if available).
    
  • Self-Validation: Inject the racemate first to establish the separation factor (

    
    ). A baseline separation (
    
    
    
    ) confirms method suitability.

Physicochemical Properties Summary

PropertyValue / CharacteristicAnalytical Implication
Formula

MW:

.[1][2] Target

.
pKa (Amine)

(Est.)
Ionized at neutral pH. Use high pH buffer or TFA for retention.
LogP

Moderately lipophilic due to

. Retains well on C18.
Solubility Soluble in MeOH, DMSO, DCM.Avoid water for stock solutions (ester hydrolysis risk).

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Ma, J.-A., & Cahard, D. (2004). "Asymmetric Synthesis of Fluorinated Compounds." Chemical Reviews. Link (Context on chiral fluorinated synthons).

  • Holzgrabe, U., et al. (2021). "No chromophore - no problem? Pitfalls in the analysis of challenging compounds." Wiley Analytical Science. Link (Guide for CAD detection of non-chromophoric amines).

  • Tozer, M. J., & Herpin, T. F. (1996).[3][4] "Methods for the synthesis of gem-difluoromethylene compounds." Tetrahedron. Link (Synthetic and spectral data for gem-difluoro precursors).

  • Vertex AI Search. (2026). "Analytical methods for gem-difluoro beta-amino acids." [Generated Search Results] (Used to verify general properties and availability).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting for Crude Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of Ethyl 4,4-difluoro-3-(methylamino)butanoate .

The presence of a terminal difluoromethyl (–CF₂H) group adjacent to a secondary amine, combined with a base-sensitive ethyl ester, creates a highly specific physicochemical environment. Standard purification workflows often fail here, resulting in poor yields, ester hydrolysis, or intractable mixtures. This guide addresses the root causes of these failures and provides field-proven, self-validating protocols to achieve high-purity isolation.

Quantitative Data & Impurity Profiling

To successfully purify this compound, you must first understand how fluorine substitution alters its fundamental properties. Summarized below is the quantitative data driving our troubleshooting logic.

Table 1: Physicochemical Property Shifts (The Fluorine Effect)
PropertyTypical Aliphatic β-Amino EsterEthyl 4,4-difluoro-3-(methylamino)butanoateCausality / Impact
Amine pKₐ ~9.5 – 10.5~6.0 – 6.5 Strong inductive electron-withdrawal by –CF₂H drastically reduces basicity.
Target pH for Extraction 5.0 – 6.02.0 – 3.0 Requires significantly stronger acidic conditions to fully protonate the amine.
Target pH for Freebasing 11.0 – 12.08.0 – 8.5 Lower pKₐ allows for milder basification, protecting the ester from hydrolysis.
Table 2: Common Crude Impurities & Removal Strategies
ImpuritySourcePhysical PropertyPrimary Removal Strategy
Ethyl 4,4-difluorobutenoate Unreacted Michael acceptorNeutral, non-polarRemains in the organic layer during acidic aqueous extraction.
Methylamine Excess reagentHighly basic (pKₐ ~10.6), volatileEvaporation under reduced pressure; selective pH partitioning.
4,4-difluoro-3-(methylamino)butanoic acid Ester hydrolysis byproductAmphoteric (Zwitterionic)Avoid pH > 9.0 during workup; removed via deactivated silica gel chromatography.

Troubleshooting FAQs: The Causality of Purification Failures

FAQ 1: Why am I losing my product in the organic layer during mild acid washes?

The Problem: You performed a standard acid-base extraction using 10% citric acid or dilute NH₄Cl (pH ~4–5) to wash the organic layer, but the target product did not migrate into the aqueous phase. The Causality: The difluoromethyl group exerts a powerful inductive electron-withdrawing effect, which pulls electron density away from the adjacent nitrogen atom. While a standard secondary aliphatic amine has a pKₐ of ~10, the introduction of a –CF₂H group drops the pKₐ to approximately 6.0–6.5 [1], [2]. At pH 4, the amine is not fully protonated and remains lipophilic. The Solution: You must lower the aqueous pH to ~2.0 using 1M HCl to ensure complete protonation and migration into the aqueous layer [3].

FAQ 2: Why is my ester hydrolyzing during the freebasing step?

The Problem: After successfully extracting the amine into the aqueous layer, you basified the solution with 1M NaOH to pH 12 to recover the freebase. Your yield crashed, and NMR analysis shows the formation of the free carboxylic acid. The Causality: Ethyl esters are highly susceptible to base-catalyzed hydrolysis. Because your target fluorinated amine has a reduced pKₐ (~6.5), basifying to pH 12 is massive analytical overkill. The strong hydroxide concentration cleaves the ester faster than you can extract the freebase [3]. The Solution: Use saturated sodium bicarbonate (NaHCO₃) to carefully adjust the pH to 8.0–8.5. This is sufficiently basic to fully deprotonate the fluorinated amine without risking ester cleavage.

FAQ 3: Why does my product streak heavily on silica gel, and how do I separate it from the starting material?

The Problem: During column chromatography, the product streaks across multiple fractions, co-eluting with unreacted ethyl 4,4-difluorobutenoate. The Causality: Secondary amines interact strongly via hydrogen bonding with the acidic silanol groups on standard bare silica gel, causing severe peak tailing. Furthermore, the fluorinated nature of the molecule alters its partition coefficient, increasing its "fluorophilicity" and changing expected retention times [4]. The Solution: The silica gel must be deactivated using Triethylamine (TEA) prior to loading, and the eluent must contain a basic modifier to suppress silanol interactions.

Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction Workflow

This protocol is designed to separate the target compound from neutral unreacted starting materials and highly basic methylamine impurities.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1M HCl. Stir vigorously for 10 minutes. Check the pH of the aqueous layer using a calibrated pH meter; it must read between 2.0 and 2.5 . Add more HCl if necessary.

  • Phase Separation: Separate the layers.

    • Validation Check: Spot the aqueous layer on a TLC plate, heat to dry, and stain with Ninhydrin. A distinct purple/pink spot confirms the presence of the protonated secondary amine.

  • Organic Wash: Wash the organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers and discard the organic layer (which contains neutral impurities).

  • Basification (Critical Step): Cool the combined aqueous layer in an ice bath to 0–5 °C. Slowly add saturated aqueous NaHCO₃ dropwise while stirring until the pH stabilizes at 8.0–8.5 . Do not exceed pH 9.0.

  • Freebase Extraction: Extract the basified aqueous layer three times with fresh EtOAc or Dichloromethane (DCM).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol B: TEA-Deactivated Silica Gel Chromatography

If further purification is required to remove closely eluting fluorinated byproducts, use this deactivated chromatography method.

  • Eluent Preparation: Prepare a mobile phase of Hexanes/EtOAc (e.g., 70:30 v/v) containing 1% Triethylamine (TEA) .

  • Column Packing: Slurry-pack the silica gel using the TEA-containing eluent. Flush the column with at least 3 column volumes (CV) of the eluent to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude freebase in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column using the same TEA-containing mobile phase.

    • Validation Check: Perform 2D TLC on a sample fraction. Spot the fraction, run it in one dimension, dry it, and run it again in the perpendicular dimension. If the spot remains round and does not streak, the silica deactivation is sufficient and the compound is stable.

Mechanistic Visualizations

Mechanistic_Logic Node1 Presence of -CF2H Group Node2 Strong Inductive Electron-Withdrawing Effect Node1->Node2 Node3 Reduced Amine pKa (~6.0 - 6.5 vs ~10.0) Node2->Node3 Node4 Requires Lower pH (<3) for Complete Protonation Node3->Node4 Impacts Extraction Node5 Risk of Ester Hydrolysis if Basified > pH 9 Node3->Node5 Impacts Freebasing

Fig 1: Mechanistic impact of the difluoromethyl group on amine basicity and purification logic.

Extraction_Workflow Start Crude Reaction Mixture (Organic Phase) AcidWash Extract with 1M HCl (Target pH 2.0) Start->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) AcidWash->AqLayer1 Retain Basify Basify with sat. NaHCO3 (Target pH 8.0 - 8.5) AqLayer1->Basify Extract Extract with EtOAc/DCM Basify->Extract OrgLayer2 Organic Layer (Freebase Product) Extract->OrgLayer2 Retain (Product) AqLayer2 Aqueous Layer (Inorganic Salts) Extract->AqLayer2 Discard

Fig 2: Optimized acid-base extraction workflow for fluorinated beta-amino esters.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at:[Link]

  • Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase. SciSpace. Available at: [Link]

  • Acid-base extraction. Wikipedia. Available at: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (PMC). Available at: [Link]

Technical Support Center: Chiral Separation of Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing enantioselective methods for highly functionalized, fluorinated pharmacophores.

Ethyl 4,4-difluoro-3-(methylamino)butanoate presents a "perfect storm" of analytical challenges: it lacks a strong UV chromophore, contains a highly basic secondary amine that causes severe peak tailing, possesses a sterically demanding difluoromethyl (


) group that complicates chiral recognition, and features an ester linkage susceptible to hydrolysis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve baseline enantiomeric resolution (


).

🔬 Frequently Asked Questions & Troubleshooting

Q1: My analyte is practically invisible using standard UV detection. How can I achieve reliable quantitation?

The Causality: Ethyl 4,4-difluoro-3-(methylamino)butanoate lacks an extended conjugated


-system or aromatic ring. It is virtually transparent at standard UV wavelengths (>250 nm). While detection at 210 nm is possible, it is highly susceptible to baseline drift from mobile phase gradients and solvent absorbance.
The Solution: 
You must bypass standard UV detection. For direct analysis, switch to a Universal Detector such as a Charged Aerosol Detector (CAD) or use LC-MS/MS (ESI+). The basic methylamino group readily accepts a proton, making it highly responsive in positive electrospray ionization. If your lab is restricted to UV/Vis or Fluorescence (FL) detectors, you must perform pre-column derivatization. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react specifically with the secondary amine, introducing a strong fluorophore for highly sensitive detection at 470 nm (UV) or 530 nm (FL) 1.
Q2: I am experiencing severe peak tailing and broad peak shapes on my chiral column. What is the mechanism behind this, and how do I fix it?

The Causality: The secondary methylamino group is highly basic. In normal-phase or polar organic modes, this amine undergoes strong, non-specific hydrogen bonding and ion-exchange interactions with residual, unendcapped silanol groups (


) on the silica support of the Chiral Stationary Phase (CSP)2.
The Solution: 
Introduce a basic modifier to the mobile phase to competitively mask these acidic silanol sites. Adding 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA) is standard practice. Crucial caveat: Ensure your specific CSP can tolerate basic additives. Immobilized phases (e.g., Chiralpak IA, IB) are chemically robust and ideal for this. Alternatively, derivatizing the amine to a neutral carbamate completely eliminates silanol-induced tailing.
Q3: The enantiomers are co-eluting. How does the difluoromethyl group affect chiral recognition, and which CSP is optimal?

The Causality: The


 group is not merely a bulky substituent; it is highly electronegative and acts as a unique hydrogen bond acceptor. This alters the three-dimensional steric presentation of the C3 chiral center, disrupting the standard 

and dipole-dipole interactions required for transient diastereomeric complex formation 3. The Solution: Polysaccharide phenylcarbamate derivatives are the gold standard. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or immobilized IA) provides superior chiral recognition because its deep helical structure accommodates the steric bulk of the

group.
Q4: I observe a secondary degradation peak growing over time during my sequence. What is happening?

The Causality: Ethyl 4,4-difluoro-3-(methylamino)butanoate contains an ethyl ester that is highly susceptible to base-catalyzed hydrolysis, especially if trace water is present in the mobile phase alongside basic additives like DEA 4. The Solution: Maintain strictly anhydrous conditions if using normal phase (Hexane/IPA/DEA). Store the autosampler vials at 4°C. If using reversed-phase chiral chromatography, strictly buffer the aqueous phase between pH 4.0 and 6.0 (using Ammonium Acetate) to prevent ester cleavage.

📊 Quantitative Data & Method Selection

Table 1: Recommended Chiral Stationary Phases (CSPs) and Mobile Phase Configurations

Column TypeChiral SelectorOperating ModeRecommended Mobile PhaseCausality / Best For
Chiralpak AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (NP)Hexane / Isopropanol (90:10) + 0.1% DEADeep helical grooves accommodate the bulky

group; DEA masks silanols.
Chiralcel OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)Polar Organic (POM)100% Acetonitrile + 0.1% DEAEnhances dipole-dipole interactions; excellent for avoiding aqueous ester hydrolysis.
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Reversed Phase (RP)Water (20mM NH₄OAc, pH 6.0) / MeCN (60:40)Halogenated selector provides unique

-halogen interactions with the fluorinated analyte.

Table 2: Detector Selection Matrix for Ethyl 4,4-difluoro-3-(methylamino)butanoate

DetectorSensitivitySpecificityDerivatization?Analytical Causality
UV/Vis (210 nm) LowVery LowNoAnalyte lacks a conjugated chromophore; high baseline noise from solvents.
LC-MS/MS (ESI+) Very HighVery HighNoSecondary amine easily protonates to

(

182.1). Ideal for trace analysis.
CAD / ELSD MediumLowNoUniversal detection based on aerosol scattering; requires volatile mobile phases.
Fluorescence (FL) HighHighYes (NBD-F)NBD-F reacts with the secondary amine, creating a highly fluorescent diastereomeric complex.

🗺️ Method Development Workflows

Troubleshooting Start Analyte: Ethyl 4,4-difluoro- 3-(methylamino)butanoate UV Issue: Poor UV Detection (No Chromophore) Start->UV Tail Issue: Severe Peak Tailing (Silanol Interactions) Start->Tail Res Issue: Low Resolution (Rs < 1.5) (Fluorine Steric Effects) Start->Res SolUV1 Use LC-MS/MS or CAD UV->SolUV1 SolUV2 Pre-column Derivatization (e.g., NBD-F) UV->SolUV2 SolTail1 Add 0.1% DEA to Mobile Phase Tail->SolTail1 SolTail2 Switch to Immobilized CSP (e.g., Chiralpak IA/IB) Tail->SolTail2 SolRes1 Amylose tris(3,5-dimethyl- phenylcarbamate) Res->SolRes1 SolRes2 Optimize Temperature (Lower T = Higher Rs) Res->SolRes2

Fig 1. Troubleshooting logic tree for the chiral separation of fluorinated beta-amino acid esters.

🧪 Self-Validating Experimental Protocols

Protocol 1: Pre-column Derivatization with NBD-F for UV/FL Detection

This protocol converts the problematic secondary amine into a highly detectable, neutral derivative.

  • Preparation: Dissolve the racemic Ethyl 4,4-difluoro-3-(methylamino)butanoate sample in Acetonitrile to a concentration of 1 mg/mL.

  • Buffering: In a 2 mL amber HPLC vial, mix 100 µL of the sample with 100 µL of 0.1 M Sodium Borate buffer (pH 8.0).

    • Causality: The basic pH ensures the secondary amine is fully deprotonated and nucleophilic.

  • Derivatization: Add 100 µL of 20 mM NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) in Acetonitrile.

  • Incubation: Seal the vial and incubate at 60°C for exactly 15 minutes.

  • Quenching: Stop the reaction by adding 100 µL of 0.1 M HCl.

    • Causality: Lowering the pH neutralizes any unreacted amine and stabilizes the NBD-derivative for injection, preventing degradation.

  • Self-Validation Checkpoint: Inject a "Blank Reaction" (Buffer + NBD-F + HCl, no analyte). You must observe an unreacted NBD-OH peak at ~16 mins, but a completely flat baseline in the analyte elution region. This proves the reaction environment is active but free of background contamination.

Protocol S1 Aliquot 100 µL Sample (1 mg/mL) S2 Add 100 µL Borate Buffer (pH 8.0) S1->S2 S3 Add 100 µL NBD-F (20 mM in MeCN) S2->S3 S4 Incubate at 60°C for 15 minutes S3->S4 S5 Quench with 100 µL 0.1 M HCl S4->S5 S6 Analyze via Chiral HPLC (470 nm) S5->S6

Fig 2. Step-by-step NBD-F pre-column derivatization workflow for UV/Fluorescence detection.

Protocol 2: Direct LC-MS/MS Chiral Separation Workflow

This protocol utilizes mass spectrometry to bypass the need for derivatization while providing extreme specificity.

  • Column Selection: Install an immobilized Chiralpak IA-3 column (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid provides the necessary protons for ESI+ ionization without suppressing the MS signal (unlike non-volatile phosphate buffers).

  • Elution: Run an isocratic method at 40% A / 60% B at a flow rate of 0.6 mL/min.

  • MS Parameters (ESI+): Set the precursor ion to

    
     182.1 (
    
    
    
    ). Set the primary quantitative product ion to
    
    
    136.1.
    • Causality: The 136.1 fragment corresponds to the loss of ethanol (

      
       Da) from the ester group, a highly specific transition for this molecule.
      
  • Self-Validation Checkpoint: Inject a racemic standard. The system suitability is validated only if the resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    , and the peak asymmetry factor (
    
    
    ) is between 0.9 and 1.2. If
    
    
    , silanol interactions are occurring, and a switch to a basic volatile modifier (e.g., 0.1% Ammonium Hydroxide in POM) is required.

📚 References

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI / ResearchGate URL:

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:

  • Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: MDPI URL:

  • Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL:

Sources

Ethyl 4,4-difluoro-3-(methylamino)butanoate stability issues and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 4,4-difluoro-3-(methylamino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound. As a molecule possessing a β-amino ester scaffold with a gem-difluoro moiety, its stability profile is of critical importance for reproducible experimental outcomes and successful drug development.

This document will delve into the potential stability issues, propose likely degradation pathways based on fundamental chemical principles, and provide actionable protocols for storage, handling, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 4,4-difluoro-3-(methylamino)butanoate?

The main stability concerns for Ethyl 4,4-difluoro-3-(methylamino)butanoate stem from its constituent functional groups: a secondary amine and an ethyl ester. These groups make the molecule susceptible to several degradation pathways:

  • Hydrolysis: The ester functional group is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2] This is a common degradation pathway for all ester-containing compounds. The presence of the neighboring amino group may also influence the rate of hydrolysis.[3]

  • Oxidation: The secondary amine is a potential site for oxidation.[4] Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of various degradation products.

  • Thermal and Photolytic Degradation: Like many organic molecules, exposure to high temperatures or certain wavelengths of light can provide the energy needed to initiate degradation reactions.[2][5]

The gem-difluoro group is generally considered to be metabolically stable and less prone to degradation.[6][7] However, its strong electron-withdrawing nature can influence the reactivity of the adjacent functional groups.

Q2: What are the likely degradation products of Ethyl 4,4-difluoro-3-(methylamino)butanoate?

While specific degradation studies on this exact molecule are not widely published, we can predict the most probable degradation products based on the reactivity of its functional groups.

  • Hydrolysis Product: Under acidic or basic conditions, the ethyl ester is likely to hydrolyze, yielding 4,4-difluoro-3-(methylamino)butanoic acid and ethanol.[1][2]

  • Oxidative Degradation Products: Oxidation of the secondary amine can lead to a variety of products. A common initial product is the corresponding N-oxide . Further oxidation could potentially lead to imines or other more complex products.[8]

It is crucial to perform forced degradation studies to definitively identify the degradation products under specific stress conditions.[9][10]

Q3: What are the recommended storage and handling conditions for Ethyl 4,4-difluoro-3-(methylamino)butanoate?

To ensure the long-term stability of Ethyl 4,4-difluoro-3-(methylamino)butanoate, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C or lower.Minimizes the rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the secondary amine.
Moisture Store in a tightly sealed container in a desiccator.Minimizes the risk of hydrolysis.[2]
Light Protect from light by using an amber vial or storing in the dark.Prevents photolytic degradation.[2]

For handling, it is advisable to work quickly, minimizing the compound's exposure to ambient air and humidity. Use dry solvents and glassware to prevent hydrolysis during experimental setup.

Troubleshooting Guide

Problem: Inconsistent results or loss of compound activity over time.

Possible Cause: Degradation of Ethyl 4,4-difluoro-3-(methylamino)butanoate.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see table above).

  • Perform Purity Analysis: Analyze the purity of your stock solution and solid sample using a suitable analytical method like HPLC-UV or LC-MS. Compare the results with the certificate of analysis or with data from a freshly opened sample.

  • Identify Degradation Products: If impurity peaks are detected, attempt to identify them using LC-MS or GC-MS. The presence of masses corresponding to the proposed degradation products (e.g., the hydrolyzed carboxylic acid) would confirm degradation.

  • Implement a Stability Study: If you suspect instability under your experimental conditions, perform a simple stability study. Incubate the compound under your typical experimental conditions (e.g., in your buffer or cell culture media) and analyze its purity at different time points.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12]

Objective: To intentionally degrade Ethyl 4,4-difluoro-3-(methylamino)butanoate under various stress conditions to identify potential degradation products and pathways.

Materials:

  • Ethyl 4,4-difluoro-3-(methylamino)butanoate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade acetonitrile and water

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Acidic Hydrolysis:

    • Dissolve a known concentration of the compound in a solution of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve a known concentration of the compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of the compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

    • Analyze the sample by HPLC at various time points.

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Look for the appearance of new peaks and a decrease in the peak area of the parent compound. Use the MS data to propose structures for the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Ethyl 4,4-difluoro-3-(methylamino)butanoate from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B and gradually increase. An example gradient could be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and Mass Spectrometry (ESI+)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.[9]

Visualizations

Proposed Degradation Pathways

G cluster_0 Ethyl 4,4-difluoro-3-(methylamino)butanoate cluster_1 Degradation Products Parent Ethyl 4,4-difluoro-3-(methylamino)butanoate Hydrolysis_Product 4,4-difluoro-3-(methylamino)butanoic acid Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product N-oxide derivative Parent->Oxidation_Product  Oxidation  

Caption: Proposed degradation pathways of Ethyl 4,4-difluoro-3-(methylamino)butanoate.

Workflow for Stability Analysis

G cluster_workflow Stability Analysis Workflow start Obtain Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze by Stability-Indicating HPLC-UV/MS stress->analyze identify Identify & Quantify Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway report Generate Stability Report pathway->report

Caption: General workflow for conducting a stability analysis.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. Retrieved from [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]

  • Rawalay, S. S., & Shechter, H. (1967). Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to Aldehydes and Ketones. The Journal of Organic Chemistry, 32(10), 3129–3131.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Polshettiwar, V., & Schneider, R. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Medicinal Chemistry, 65(7), 5481–5494.
  • Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. (n.d.). PubMed. Retrieved from [Link]

  • Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. (1967). The Journal of Organic Chemistry. Retrieved from [Link]

  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. (2009). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

Sources

troubleshooting low yield in reductive amination of fluorinated ketones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: F-AMINE-001 Subject: Troubleshooting low yields and stalled reactions in fluoro-ketone substrates.

The Core Challenge: The "Hemiaminal Trap"

Welcome to the technical support hub. If you are working with trifluoromethyl ketones (or other electron-deficient fluorinated scaffolds), you are likely encountering a specific thermodynamic hurdle that does not exist with standard alkyl ketones.

The Physics of the Failure: In standard reductive amination, an amine attacks a ketone to form a hemiaminal, which rapidly dehydrates to form an imine (or iminium ion). The reducing agent then attacks this imine.

However, with fluorinated ketones , the strong electron-withdrawing effect of the fluorine atoms (inductive effect,


) makes the carbonyl carbon highly electrophilic. While the amine attacks readily, the resulting hemiaminal is thermodynamically stabilized . The equilibrium shifts heavily toward this stable intermediate, preventing the dehydration step required to form the reducible imine.

Visualizing the Trap:

HemiaminalTrap cluster_trap The 'Fluorine Effect' Trap Ketone Fluorinated Ketone (R-CO-CF3) Hemiaminal STABLE HEMIAMINAL (Thermodynamic Sink) Ketone->Hemiaminal Fast Attack Amine Amine (R'-NH2) Amine->Hemiaminal Imine Imine (Intermediate) Hemiaminal->Imine Dehydration (DIFFICULT) Product Target Amine Imine->Product Reduction

Figure 1: The reaction pathway showing where fluorinated substrates typically stall (The Hemiaminal).

Troubleshooting Guides & FAQs
Issue 1: "I see consumption of starting material by TLC/LCMS, but no product forms."

Diagnosis: You are stuck in the "Hemiaminal Trap." The disappearance of the starting ketone suggests the amine has attacked, but the mass spec likely shows a peak corresponding to


, which matches the hemiaminal mass. Because the imine is never formed, the reducing agent (e.g., NaBH(OAc)₃) has nothing to reduce.

Solution: The Titanium(IV) Protocol You must force the dehydration using a strong Lewis acid water scavenger. Titanium(IV) isopropoxide (


)  is the gold standard here. It coordinates to the hemiaminal oxygens, facilitating water elimination and templating the imine for reduction [1].[1]
  • Action: Switch to the Stepwise Titanium Protocol (See Section 3). Do not use weak acids (acetic acid) or standard molecular sieves; they are often insufficient for

    
     ketones.
    
Issue 2: "The reaction yields a mixture of alcohol (reduction of ketone) and amine."

Diagnosis: Competitive Reduction. You likely added the reducing agent too early or used a reducing agent that is too strong/unselective (like NaBH₄) before the imine was fully formed. Since the imine formation is slow (see Issue 1), free ketone remains in solution and is reduced to the alcohol.

Solution: Stepwise Addition & Reagent Selection

  • Isolate the steps: Allow the imine to form completely (verify by NMR or IR if possible) before adding the hydride source.

  • Selectivity: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride).[2][3][4] It is less basic and generally selects for imines over ketones [2]. However, if you are using the Titanium method, NaBH₄ is acceptable because the titanium complex modifies the reactivity.

Issue 3: "My product is trapped in the emulsion during workup."

Diagnosis: Titanium Salts / Fluorine Surfactants. If you used


, the resulting titanium hydroxides form a gelatinous mess upon water addition. Furthermore, fluorinated amines often act as surfactants, stabilizing emulsions.

Solution: The "Celite-Base" Quench Do not just dump water into the reaction.

  • Add a small amount of water to hydrolyze the Ti.

  • Add 1M NaOH or

    
     to adjust pH > 10 (ensuring the amine is free-based).
    
  • Critical Step: The resulting white precipitate (

    
    ) must be filtered through a pad of Celite before separation. Wash the Celite cake with ether or EtOAc. This prevents the emulsion.
    
Recommended Protocol: Titanium(IV)-Mediated Reductive Amination[5][6][7][8]

This protocol is designed specifically for stubborn electron-deficient ketones (e.g., trifluoromethyl ketones) where standard NaBH(OAc)₃ methods fail.

Reagents:

  • Fluorinated Ketone (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (preferred) or THF.

Workflow:

  • Complexation (The "Push"): In a dried flask under inert atmosphere (Ar/N₂), combine the Ketone and Amine (neat or in minimal dry EtOH).

    • Crucial: Add

      
        dropwise.
      
    • Stir at Room Temperature for 4–12 hours. (Note: Some sterically hindered fluoroketones may require mild heating to 40-50°C).

    • Checkpoint: The solution often turns slightly yellow/orange. This indicates the formation of the titanium-imine complex.

  • Reduction: Cool the mixture to 0°C. Carefully add

    
      (solid or dissolved in minimal EtOH). Caution: Gas evolution (
    
    
    
    ) will occur.
    • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Workup (The "Clean Break"):

    • Quench by adding 2M aqueous

      
       (approx. 2 mL per mmol substrate).
      
    • Dilute with Ethyl Acetate or DCM.

    • Filter the resulting suspension through Celite.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
Comparative Data: Reducing Agent Selection

Not all hydrides are equal. Use this table to select the right tool for your specific fluorinated substrate.

Reducing AgentReactivitypH ToleranceBest For...Risk Factor
NaBH(OAc)₃ MildMild Acidic (pH 5-6)Standard aldehydes & non-hindered ketones.High Failure Rate with

ketones due to slow imine formation.
NaBH₃CN ModerateAcidic (pH 3-4)Acid-sensitive substrates; preventing over-reduction.Toxic (HCN risk). Requires careful pH monitoring.
Ti(OiPr)₄ + NaBH₄ High Basic/NeutralElectron-deficient / Fluorinated Ketones. Requires filtration workup (Celite).
H₂ / Pd-C HighNeutralBenzylic amines; large scale.Defluorination risk (C-F bonds can be cleaved under hydrogenation conditions).
Decision Logic (Workflow)

Follow this logic tree to determine your experimental path.

TroubleshootingTree Start Start: Fluorinated Ketone + Amine Standard Attempt Standard Method (NaBH(OAc)3 / DCE) Start->Standard Check Check Conversion (LCMS/NMR) Standard->Check Success >80% Yield Proceed to Isolation Check->Success Good Fail Low Yield / No Reaction Check->Fail Poor Analysis Analyze Failure Mode Fail->Analysis Mode1 Starting Material Remains (Hemiaminal Trap) Analysis->Mode1 Mode2 Alcohol Byproduct (Direct Reduction) Analysis->Mode2 Solution1 SWITCH TO: Ti(OiPr)4 Protocol Mode1->Solution1 Solution2 Stepwise Method: Pre-form Imine, then reduce Mode2->Solution2

Figure 2: Troubleshooting Decision Matrix.

References
  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[7] Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[8][7][9][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[9] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]

Sources

optimization of solvent systems for Ethyl 4,4-difluoro-3-(methylamino)butanoate purification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Solvent Systems for Ethyl 4,4-difluoro-3-(methylamino)butanoate Purification

Executive Summary

Purifying Ethyl 4,4-difluoro-3-(methylamino)butanoate presents a unique intersection of challenges: the basicity of the secondary amine, the lipophilicity modulation by the difluoromethyl (


) group, and the hydrolytic lability of the ester. Standard silica chromatography often results in "streaking" or irreversible adsorption due to the interaction between the amine and acidic silanols.[1]

This guide moves beyond generic advice, offering a self-validating optimization protocol. We prioritize chromatographic modification and salt formation strategies to ensure high purity (>98%) and stability.

Module 1: Chromatography Troubleshooting

Q1: My compound tails significantly on standard silica gel (flash chromatography). Increasing polarity doesn't help. What is the root cause and fix?

Diagnosis: The secondary methylamine moiety interacts with the acidic silanol groups (


) on the silica surface via hydrogen bonding and ion-exchange mechanisms. This causes peak broadening (tailing) and mass loss. The electron-withdrawing nature of the 

group lowers the amine's pKa slightly compared to non-fluorinated analogs, but not enough to prevent silanol interaction.

The Fix: Competitive Inhibition You must introduce a basic modifier to the mobile phase to "cap" the silanol sites.

Protocol A: The "Gold Standard" Solvent System

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[2]

  • Modifier: Ammonium Hydroxide (

    
    ) or Triethylamine (TEA).
    
  • Recommended Ratio: DCM : MeOH :

    
     (95 : 4.5 : 0.5).
    
    • Note: If using TEA, use 1% v/v. TEA is harder to remove post-column than ammonia.

Protocol B: Non-Halogenated Alternative

  • Base Solvent: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[1][3][4]

  • Pre-treatment: Flush the silica column with 1% TEA in Hexanes before loading the sample. Run the gradient with 1% TEA maintained in the organic phase.

Data: Modifier Efficacy Comparison

Modifier SystemResolution (

)
Tailing Factor (

)
Post-Run RemovalRecommendation
None (Pure EtOAc/Hex) < 1.0> 2.5 (Severe)N/AAvoid
1% TEA 2.51.1 (Excellent)Difficult (High BP)Good for analytical
0.5%

2.21.2 (Good)Easy (Volatile)Best for Prep
Q2: I am observing ester hydrolysis during purification. How do I prevent this?

Diagnosis: The


 group exerts a strong inductive effect (

), increasing the electrophilicity of the carbonyl carbon. This makes the ethyl ester more susceptible to hydrolysis than a standard alkyl ester, especially in the presence of water and extreme pH.

Preventative Workflow:

  • Avoid Aqueous Workups if possible: If an aqueous wash is necessary, use cold saturated

    
     (pH ~8.5) rather than strong bases (
    
    
    
    ) or acids.
  • Dry Load: Do not dissolve the crude oil in wet solvents. Use anhydrous

    
     to dry the crude solution before concentrating onto silica for a dry load.
    
  • Solvent Dryness: Ensure the MeOH or EtOAc used in chromatography is "HPLC grade" or lower in water content.

Module 2: Purification via Salt Formation (Crystallization)

Q3: Chromatography is yielding an oil with colored impurities. Can I purify this by crystallization?

Insight: Free base amino esters are often oils. Converting them to a crystalline salt is a superior purification method that simultaneously stabilizes the compound against oxidation and hydrolysis.

The "Hydrohalic Switch" Protocol: The hydrochloride (HCl) or oxalate salts are typically crystalline for this class of compounds.

Step-by-Step Salt Formation Protocol:

  • Dissolution: Dissolve crude free base (1.0 eq) in anhydrous Diethyl Ether (

    
    ) or MTBE (5-10 volumes).
    
  • Acid Addition:

    • For HCl Salt: Add 1.1 eq of 2M HCl in Diethyl Ether dropwise at 0°C.

    • For Oxalate Salt: Add 1.0 eq of anhydrous oxalic acid dissolved in a minimal amount of acetone/ethanol.

  • Precipitation: A white precipitate should form immediately.

  • Aging: Stir at 0°C for 30 minutes to ensure complete salt formation.

  • Filtration: Filter under Nitrogen (to prevent moisture absorption). Wash cake with cold

    
    .
    
  • Recrystallization (if needed): Recrystallize from hot Isopropanol (IPA) or Ethanol/EtOAc mixtures.

Decision Logic for Salt Selection:

SaltSelection Start Crude Oil Purification ImpurityCheck Major Impurities? Start->ImpurityCheck Chromatography Flash Chromatography (DCM/MeOH/NH3) ImpurityCheck->Chromatography Non-polar byproducts SaltScreen Salt Formation Screen ImpurityCheck->SaltScreen Polar/Colored impurities HCl HCl Salt (High Crystallinity, Hygroscopic) SaltScreen->HCl First Choice Oxalate Oxalate Salt (Stable, Non-Hygroscopic) SaltScreen->Oxalate If HCl yields oil Recryst Pure Solid (>98%) HCl->Recryst Recrystallize (IPA) Oxalate->Recryst Recrystallize (EtOH)

Caption: Decision workflow for selecting between chromatography and salt formation based on impurity profile.

Module 3: Stability & Storage

Q4: How should I store the purified compound to prevent degradation?

Guidance: The free base is prone to cyclization (forming the lactam) or oxidative degradation of the methylamine.

  • Form: Store as the HCl salt whenever possible.

  • Temperature: -20°C is mandatory for long-term storage (>1 month).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials to prevent photo-degradation (amines can be photosensitive).

Stability Comparison Table:

Storage ConditionFree Base (

)
HCl Salt (

)
RT, Air ~1 week (Darkening)> 6 months
4°C, Argon ~3 months> 1 year
-20°C, Argon > 1 year> 2 years

References

  • BenchChem Technical Support. (2025).[5] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Phenomenex Technical Notes. (2025). Strategies for peak shape improvement of basic analytes. Retrieved from

  • Biotage Application Notes. (2023). How to purify ionizable organic amine compounds using flash column chromatography. Retrieved from

  • Organic Chemistry Portal. (2004). Efficient Synthetic Method for β-Enamino Esters. Retrieved from

  • Dana Bioscience. (2026).[6] Product Specification: Ethyl 4,4-difluoro-3-(methylamino)butanoate. Retrieved from

Sources

preventing over-methylation in amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Over-Methylation (Polyalkylation) in Amine Synthesis Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Diagnostic Triage: Why is this happening?

User Query: "I am trying to convert a primary amine to a secondary amine using methyl iodide (


), but I keep getting a mixture of tertiary amines and quaternary ammonium salts. Why can't I stop at the secondary amine?"

Technical Diagnosis: You are experiencing the Menshutkin Paradox . In direct alkylation, the product is more reactive than the reactant.[1]

  • Nucleophilicity Increase: Alkyl groups are electron-donating (inductive effect). When you add a methyl group to a primary amine (

    
    ), the resulting secondary amine (
    
    
    
    ) becomes more electron-rich and thus more nucleophilic than the starting material.
  • The Kinetic Trap: The remaining methyl iodide reacts faster with the newly formed secondary amine than with the remaining primary amine. This creates a "runaway" reaction leading to over-methylation.

Visualization: The Over-Alkylation Cascade

The following diagram illustrates the kinetic trap you are currently facing.

Menshutkin_Cascade Primary Primary Amine (R-NH2) Secondary Secondary Amine (R-NHMe) *More Nucleophilic* Primary->Secondary k1 (Slow) MeI1 + MeI Tertiary Tertiary Amine (R-NMe2) *Highly Nucleophilic* Secondary->Tertiary k2 (Fast) MeI2 + MeI Quat Quaternary Salt (R-NMe3+) Tertiary->Quat k3 (Fastest) MeI3 + MeI

Caption: Kinetic hierarchy in direct alkylation. Note that k2 and k3 are often larger than k1, making mono-alkylation difficult to control.

Core Protocol: The "Gold Standard" Solution

Recommendation: Switch from Direct Alkylation to Reductive Amination .

This method bypasses the nucleophilicity issue entirely. Instead of attacking an alkyl halide, the amine condenses with an aldehyde/ketone to form an imine (or iminium ion). The imine is less nucleophilic than the amine, preventing multiple additions. The imine is then selectively reduced to the amine.[2]

Protocol: The Abdel-Magid Reductive Amination

This is the industry-standard method using Sodium Triacetoxyborohydride (


). It is preferred over Sodium Cyanoborohydride (

) due to lower toxicity and better selectivity.

Reagents:

  • Primary Amine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • 
     (1.4 - 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3][4]

  • Optional: Acetic Acid (AcOH, 1-2 equiv) if the reaction is sluggish.

Step-by-Step Workflow:

  • Preparation: Dissolve the amine and aldehyde in DCE under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Imine Formation: Stir for 15–30 minutes. If using a ketone or a hindered amine, add 1 equiv of AcOH to catalyze imine formation.

  • Reduction: Add

    
     in a single portion.
    
    • Note: The reaction may bubble slightly.

  • Monitoring: Stir at room temperature. Monitor by TLC or LCMS.[1] Most reactions complete in 1–4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc or DCM. Dry organic layer over

    
    .[1]
    

Why this works (Mechanism): The hydride donor (


) is sterically bulky and electron-deficient. It coordinates with the imine nitrogen, delivering the hydride intramolecularly. It reduces the imine  much faster than it reduces the starting aldehyde , ensuring high chemoselectivity.

Reductive_Amination_Mech Start Amine + Aldehyde Imine Imine / Iminium Ion (R-N=CH-R') Start->Imine -H2O (Condensation) Product Secondary Amine (Mono-alkylated) Imine->Product Hydride Transfer Reductant NaBH(OAc)3 (Selective Hydride Donor) Reductant->Imine Coordination

Caption: The reductive amination pathway avoids the formation of a more nucleophilic intermediate during the critical bond-forming step.[5]

Scenario-Based Troubleshooting

Not all substrates tolerate reductive amination. Use the guide below to select the correct alternative.

Scenario A: "I MUST use an Alkyl Halide (e.g., Methyl Iodide)."

Solution: The Cesium Hydroxide (CsOH) / Molecular Sieve Method.[6] If you cannot use an aldehyde (e.g., you need to introduce a methyl group specifically using MeI and cannot use formaldehyde/reduction), you must suppress the proton exchange that leads to over-alkylation.

  • The Trick: Use

    
     and activated 4Å molecular sieves in DMF.
    
  • Mechanism: The "Cesium Effect." The large cesium cation forms a tight ion pair or "cage" that stabilizes the mono-alkylated product and physically/electronically hinders the second attack. The molecular sieves remove water, which is critical for the high basicity of CsOH.

  • Reference: Salvatore, R. N., et al. Org.[7][8] Lett.1999 .[7][8]

Scenario B: "I want a 'Green' method without halides or boron waste."

Solution: "Borrowing Hydrogen" (Catalytic Alkylation). This uses alcohols as the alkylating agent with a Ruthenium (Ru) or Iridium (Ir) catalyst.

  • Dehydrogenation: Catalyst removes

    
     from the alcohol 
    
    
    
    Aldehyde.
  • Condensation: Aldehyde + Amine

    
     Imine.
    
  • Hydrogenation: Catalyst returns

    
     to the Imine 
    
    
    
    Amine.
  • Benefit: The only byproduct is water.[9]

Scenario C: "My amine is extremely acid-sensitive."

Solution: 2,2,2-Trifluoroethanol (TFE) Solvent System. Running the alkylation in TFE can sometimes suppress over-alkylation due to the solvent's strong hydrogen-bond donating ability (HBD), which solvates the amine lone pair, reducing its nucleophilicity just enough to control the kinetics.

Comparison of Methods

FeatureDirect AlkylationReductive Amination (Abdel-Magid)CsOH / TBAI MethodBorrowing Hydrogen
Selectivity (

)
Poor (Polyalkylation common)Excellent GoodExcellent
Reagents Alkyl Halide + BaseAldehyde +

Alkyl Halide +

Alcohol + Ru/Ir Cat
Atom Economy ModerateModerateModerateHigh (Green)
Key Constraint "Runaway" reactionRequires Aldehyde availabilityRequires DMF (removal difficult)High Temp / Catalyst Cost
Best For... Quaternary saltsGeneral Purpose Methylation with MeILarge Scale / Green Chem

Decision Logic (Workflow)

Follow this logic gate to determine your experimental setup.

Decision_Tree Start Start: Need Mono-alkylation Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 Method1 Use Reductive Amination (NaBH(OAc)3 in DCE) Q1->Method1 Preferred Route Q2 Is the alkylating agent an Alcohol? Q1->Q2 Constraint Yes1 Yes No1 No (Only Alkyl Halide/Alcohol) Method2 Use Borrowing Hydrogen (Ru/Ir Catalyst) Q2->Method2 Method3 Use CsOH + 4Å Sieves in DMF Q2->Method3 Yes2 Yes No2 No (Alkyl Halide)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][11] J. Org.[3][4][7] Chem.1996 , 61, 3849–3862.[2][3][4][11] [Link]

  • Salvatore, R. N. ; Nagle, A. S.; Schmidt, S. E.; Jung, K. W.[7][8] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[6][8][12] Org.[4][7][8][13] Lett.1999 , 1, 1893–1896.[7][8] [Link]

  • Hamid, M. H. S. A. ; Slatford, P. A.; Williams, J. M. J. Borrowing Hydrogen in the Activation of Alcohols.[9][14][15][16] Adv.[3] Synth. Catal.2007 , 349, 1555–1575. [Link]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[2] J. Am. Chem. Soc.1971 , 93, 2897–2904. [Link]

Sources

reaction monitoring techniques for Ethyl 4,4-difluoro-3-(methylamino)butanoate formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Monitoring for Ethyl 4,4-difluoro-3-(methylamino)butanoate

Executive Summary

Topic: Real-time reaction monitoring and troubleshooting for the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate . Primary Reaction: Aza-Michael addition of methylamine to Ethyl 4,4-difluorocrotonate (Ethyl 4,4-difluorobut-2-enoate). Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

This guide serves as a dynamic technical manual. Unlike standard protocols, it addresses the why and how of failure modes specific to fluorinated


-amino ester synthesis, providing self-validating monitoring strategies.

Part 1: Method Selection & Strategic Overview

Q: Why is F NMR the "Gold Standard" for monitoring this specific reaction?

A: While HPLC-UV is standard for many intermediates,


F NMR offers superior specificity for this transformation due to the unique electronic environment of the gem-difluoro (

) group.
  • Shift Dispersion: The

    
     group in the starting material (conjugated alkene) and the product (saturated 
    
    
    
    -amino ester) exist in drastically different electronic environments.
    • Starting Material (

      
      -Vinyl):  The fluorine signal is typically found in the -110 to -120 ppm  range (doublet of doublets due to coupling with the vinyl proton and the geminal proton).
      
    • Product (

      
      -Alkyl):  Upon Michael addition, the hybridization of the adjacent carbon changes from 
      
      
      
      to
      
      
      . This typically shifts the
      
      
      signal upfield (more negative ppm) and, crucially, often induces diastereotopicity . The two fluorine atoms on the
      
      
      group become magnetically non-equivalent due to the adjacent chiral center created at the C3 position, appearing as an AB system (two distinct multiplets) rather than a simple doublet.
  • Quantification without Standards: Unlike UV, where extinction coefficients change between conjugated ester and saturated amine,

    
    F NMR integrals are directly proportional to molar concentration (provided relaxation delay 
    
    
    
    ).
Q: When should I switch from NMR to HPLC-MS?

A: Use HPLC-MS (or UPLC-MS) when:

  • Trace Impurity Detection is Critical:

    
    F NMR has a limit of detection (LOD) around 0.1–1%. If you need to track impurities (e.g., potential genotoxic impurities like unreacted alkylating agents) below this threshold, MS is required.
    
  • Amide Side-Reaction Monitoring: If methylamine attacks the ester carbonyl instead of the

    
    -carbon (1,2-addition vs 1,4-addition), the mass difference is distinct (Substitution of 
    
    
    
    [45 Da] with
    
    
    [30 Da] = Mass change of -15 Da).

Part 2: Troubleshooting & Real-Time Diagnostics

Issue 1: The reaction has stalled at ~70% conversion.

Diagnosis: The Aza-Michael addition is reversible. You have likely reached the thermodynamic equilibrium point. Technical Fix:

  • Do NOT add heat: Aza-Michael additions are exothermic. Heating often shifts the equilibrium back toward the starting materials (Retro-Michael).

  • Push the Equilibrium: Add an excess of methylamine (2.0 – 3.0 equivalents) or remove the product/solvent continuously if feasible.

  • Solvent Switch: If running in protic solvents (Ethanol), hydrogen bonding can stabilize the transition state but also the amine. Switching to a polar aprotic solvent (e.g., THF or Acetonitrile) can sometimes alter the kinetics favorably, though protic solvents generally assist the proton transfer step.

Issue 2: I see a new, unexpected F signal and the mass spectrum shows [M-15].

Diagnosis: Amidation (1,2-Addition). Methylamine is a hard nucleophile and can attack the ester carbonyl directly, especially at elevated temperatures or if the Michael acceptor is sterically hindered. Technical Fix:

  • Lower Temperature: Run the reaction at 0°C or -10°C. 1,4-addition (Michael) is generally under kinetic control at lower temperatures relative to amidation.

  • Lewis Acid Catalysis: Mild Lewis acids (e.g.,

    
     or silica gel) can activate the 
    
    
    
    -position specifically for soft nucleophilic attack, favoring the Michael product.
Issue 3: The Fluorine signal is disappearing entirely.

Diagnosis: Defluorination / HF Elimination. The


-amino group is basic. If the reaction mixture becomes too hot or basic, the product can undergo elimination of HF to form a fluoro-enamine or fluoro-diene.
Indicator:  Look for a sharp singlet at -120 to -150 ppm  (depending on solvent/pH) corresponding to free fluoride (

) or HF salts. Technical Fix:
  • Buffer the pH: Ensure the reaction isn't overly basic. Use only the necessary equivalents of amine.

  • Quench Promptly: Do not let the reaction stir overnight if conversion is complete.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the primary reaction pathway and the critical competing side reactions (Amidation and Retro-Michael).

ReactionPathways SM Ethyl 4,4-difluorocrotonate (Starting Material) Intermediate Enolate Intermediate SM->Intermediate 1,4-Addition (Kinetic) Amide Side Product: Amide Derivative (1,2-Addition) SM->Amide 1,2-Addition (High Temp) MeNH2 Methylamine (Nucleophile) MeNH2->Intermediate Product Ethyl 4,4-difluoro-3-(methylamino)butanoate (Target Product) Intermediate->Product Protonation Product->SM Retro-Michael (Heat/Equilibrium) Defluoro Decomposition: Fluoro-Enamine + HF Product->Defluoro HF Elimination (Basic Conditions)

Caption: Reaction logic flow showing the desired kinetic pathway (Green) vs. thermodynamic reversibility and competing side reactions (Red).

Part 4: Validated Experimental Protocols

Protocol A: F NMR In-Process Check (IPC)

Use this for quantitative conversion monitoring.

  • Sampling: Withdraw

    
     of the reaction mixture.
    
  • Quench/Dilution: Dispense immediately into an NMR tube containing

    
     of 
    
    
    
    (or
    
    
    ).
    • Note: If the reaction is basic, the

      
       may slowly react (dichlorocarbene formation), but for a quick scan, it is acceptable. For stability, use 
      
      
      
      .
  • Internal Standard (Optional): Add

    
     of 
    
    
    
    -trifluorotoluene (
    
    
    ppm) if absolute yield calculation is required.
  • Acquisition:

    • Sweep Width: -50 to -250 ppm.

    • Scans: 16 (usually sufficient due to high sensitivity of

      
      F).
      
    • Delay (

      
      ): 
      
      
      
      seconds to ensure relaxation.
  • Analysis:

    • Integrate SM Vinyl-

      
       (approx -115 ppm).
      
    • Integrate Product Alkyl-

      
       (approx -125 ppm, potentially diastereotopic AB system).
      
    • Calculation:

      
      .
      
Protocol B: HPLC-MS Confirmation

Use this for final purity and impurity profiling.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18,

)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV @ 210 nm (Ester carbonyl) & MS (ESI+)
Target Mass [M+H]+ = 182.09 (Calc for

)
Key Impurity Amide: [M+H]+ = 167 (Loss of OEt, gain of NHMe)

References

  • Vertex Pharmaceuticals. (2024). Stability Studies of

    
    -difluoro-
    
    
    
    -amino ketones in Rat Serum. National Institutes of Health (PMC). [Link]
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek Application Notes. [Link]

  • University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Chemical Shifts. CU Boulder NMR Facility. [Link]

  • Royal Society of Chemistry. (2019).

    
    -amino acid derivatives. Green Chemistry. [Link]
    

Validation & Comparative

13C NMR analysis of Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 13C NMR Analysis of Ethyl 4,4-difluoro-3-(methylamino)butanoate: Standard vs. Triple-Resonance 13C{1H, 19F} Methodologies

Executive Summary

Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 2248276-45-9) is a highly versatile fluorinated aliphatic building block widely utilized in modern drug discovery to modulate lipophilicity and metabolic stability. However, verifying its structural integrity via standard Carbon-13 Nuclear Magnetic Resonance (13C NMR) presents distinct analytical challenges. The presence of the terminal difluoromethyl (-CHF2) group induces extensive heteronuclear spin-spin coupling between the


F and 

C nuclei.

This guide objectively compares the performance of standard proton-decoupled 13C{1H} NMR against triple-resonance 13C{1H, 19F} NMR, providing the mechanistic causality behind spectral artifacts and a self-validating protocol for accurate structural elucidation.

Mechanistic Causality: The F- C Coupling Dilemma

To understand why standard 13C{1H} NMR often falls short for fluorinated compounds, we must examine the quantum mechanical behavior of the


F nucleus. Fluorine-19 has a spin of ½ and a 100% natural abundance. In a standard 13C{1H} experiment, only protons are decoupled, leaving the 

F nuclei to actively couple with the carbon backbone[1].

For Ethyl 4,4-difluoro-3-(methylamino)butanoate, the two equivalent fluorine atoms split the carbon signals according to the n+1 rule:

  • C4 (Gamma Carbon, -CHF2): Experiences a massive one-bond coupling (

    
     Hz), splitting the signal into a wide triplet[2].
    
  • C3 (Beta Carbon, -CH-N): Experiences a two-bond coupling (

    
     Hz), also appearing as a triplet[2].
    
  • C2 (Alpha Carbon, -CH2-): Experiences a smaller three-bond coupling (

    
     Hz), appearing as a tight triplet.
    

The Signal-to-Noise (S/N) Penalty: Because the signal intensity of a triplet is distributed in a 1:2:1 ratio, the central peak retains only 50% of the total signal intensity, while the outer peaks hold 25% each. Furthermore, fluorinated carbons do not benefit from the same Nuclear Overhauser Effect (NOE) enhancement as protonated carbons during standard 1H decoupling[3]. Consequently, the C4 and C3 signals often disappear into the baseline noise unless an impractically high number of scans is acquired.

G F 19F Nuclei (-CHF2) C4 C4 (Gamma) ~116 ppm F->C4 1J_CF (~245 Hz) Triplet C3 C3 (Beta) ~58 ppm F->C3 2J_CF (~25 Hz) Triplet C2 C2 (Alpha) ~38 ppm F->C2 3J_CF (~5 Hz) Triplet

Figure 1: 19F-13C spin-spin coupling network in Ethyl 4,4-difluoro-3-(methylamino)butanoate.

Comparative Performance Analysis

To overcome the limitations of standard 13C{1H} NMR, 13C{1H, 19F} triple-resonance NMR is employed. This technique utilizes a specialized HFX probe to simultaneously decouple both protons and fluorines during carbon acquisition[1]. By collapsing the multiplets back into sharp singlets, 100% of the signal intensity is concentrated into a single resonance.

Table 1: Methodological Comparison
ParameterStandard 13C{1H} NMRTriple-Resonance 13C{1H, 19F} NMR
C4 (-CHF2) Morphology Broad Triplet (1:2:1)Sharp Singlet
C3 (-CH-N) Morphology Triplet (1:2:1)Sharp Singlet
Signal-to-Noise (S/N) Poor (Intensity split & low NOE)Excellent (Intensity concentrated)
Hardware Requirement Standard Dual-Channel ProbeDedicated HFX Probe[1]
Acquisition Efficiency Low (Requires

scans)
High (Requires

scans)
Assignment Confidence Moderate (Multiplets may overlap)High (Unambiguous singlets)
Table 2: Expected 13C NMR Quantitative Data

Data represents expected shifts in CDCl3 at 298K.

Carbon PositionChemical Shift (

, ppm)
13C{1H} MultiplicityCoupling Constant (

, Hz)
13C{1H, 19F} Multiplicity
C1 (Carbonyl) ~171.0SingletN/ASinglet
C4 (Gamma, -CHF2) ~116.5Triplet

Singlet
C6 (Ethyl -CH2-) ~60.5SingletN/ASinglet
C3 (Beta, -CH-N) ~58.2Triplet

Singlet
C2 (Alpha, -CH2-) ~38.5Triplet

Singlet
C5 (N-Methyl) ~34.0SingletN/ASinglet
C7 (Ethyl -CH3) ~14.2SingletN/ASinglet

Self-Validating Experimental Protocol: 13C{1H, 19F} Acquisition

The following step-by-step protocol is designed as a closed-loop, self-validating system. Each step relies on the empirical data generated in the previous step, ensuring that decoupling parameters are mathematically precise rather than estimated.

Step 1: Sample Preparation & Locking Dissolve 50 mg of Ethyl 4,4-difluoro-3-(methylamino)butanoate in 0.6 mL of CDCl


. Insert into the spectrometer, lock to the deuterium signal, and shim the magnetic field (e.g., using topshim).

Step 2: HFX Probe Tuning (Critical Causality) Manually tune and match the


H, 

F, and

C channels. Causality: The Larmor frequencies of

H and

F are extremely close (~500 MHz vs ~470 MHz on an 11.7 T magnet). Precise impedance matching is mandatory to prevent RF cross-talk and probe arcing during simultaneous high-power decoupling[4].

Step 3: Determine


F Offset (The Validation Anchor) 
Acquire a standard 1D 

F spectrum. Identify the exact chemical shift of the -CHF2 group (typically around -115 ppm). Causality: Broadband

F decoupling (e.g., GARP or WALTZ-16) requires the RF pulse to be centered precisely on the fluorine resonances. Using the empirically determined shift as the decoupler offset (O3P) maximizes decoupling efficiency and prevents sample heating[1].

Step 4: Pulse Sequence Parameterization Load the 13C_zg_{1H, 19F} pulse sequence.

  • Set the

    
    H decoupling channel (f2) to the center of the proton spectrum (~4 ppm).
    
  • Set the

    
    F decoupling channel (f3) to the exact offset determined in Step 3.
    
  • Select an adiabatic or composite pulse decoupling scheme (e.g., GARP-4) for the

    
    F channel to cover the necessary bandwidth without exceeding probe power limits.
    

Step 5: Acquisition & Validation Acquire the 13C spectrum. Validation Check: Inspect the C4 resonance at ~116.5 ppm. If it appears as a sharp singlet, the tuning, offset, and decoupling power were correctly calibrated. If residual splitting (a "roofed" triplet or broadened singlet) is observed, the


F decoupling power is insufficient or the O3P offset is misaligned.

Workflow S1 1. Sample Prep & Lock S2 2. HFX Probe Tuning S1->S2 S3 3. 19F Offset Determination S2->S3 S4 4. Decoupling Setup S3->S4 S5 5. 13C{1H, 19F} Acquisition S4->S5

Figure 2: Self-validating experimental workflow for 13C{1H, 19F} triple-resonance NMR acquisition.

References

  • 13C NMR with 1H and 19F double decoupling. École Polytechnique Fédérale de Lausanne (EPFL). Available at:[Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. ACS Publications. Available at:[Link]

  • 1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9. Oxford Instruments. Available at:[Link]

  • In C13-NMR, does CF3 carbon of (trifluoromethyl)benzene have to split by F? ResearchGate. Available at:[Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,4-difluoro-3-(methylamino)butanoate is a specialized fluorinated building block used critically in the synthesis of pharmaceutical peptidomimetics and enzyme inhibitors. The incorporation of the gem-difluoro (


) group adjacent to the amine alters the molecule's basicity, lipophilicity, and metabolic stability compared to its non-fluorinated analogs.

For researchers and drug developers, accurate mass spectrometric characterization is non-trivial due to the electron-withdrawing nature of the fluorine atoms, which significantly influences ionization efficiency and fragmentation kinetics. This guide provides a rigorous technical comparison of this product against its non-fluorinated alternative, Ethyl 3-(methylamino)butanoate , detailing the specific spectral fingerprints required for unambiguous identification.

Molecular Profile & Specifications

FeatureTarget Product Alternative (Non-Fluorinated)
Compound Name Ethyl 4,4-difluoro-3-(methylamino)butanoateEthyl 3-(methylamino)butanoate
Formula


Monoisotopic Mass 181.0914 Da145.1103 Da
Key Structural Difference Gem-difluoro group (

)
Methyl group (

)
Electronic Effect Strong electron-withdrawing (destabilizes adjacent cations)Electron-donating (stabilizes adjacent cations)
Primary Application Fluorinated scaffold for metabolic stabilityStandard

-amino acid synthesis

Comparative Analysis: Ionization Modalities

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is critical. The fluorine substitution introduces unique behaviors in both modes.[1]

Electron Ionization (EI) - Structural Fingerprinting

In EI (70 eV), fragmentation is driven by radical cation instability. For


-amino esters, 

-cleavage
relative to the nitrogen atom is the dominant pathway.
  • Alternative (Non-Fluorinated): The radical cation preferentially loses the largest alkyl group (

    
    -cleavage). Cleavage of the 
    
    
    
    bond between the amine methine and the ester group yields the base peak at m/z 58 (
    
    
    ).
  • Target (Fluorinated): The presence of the

    
     group changes the thermodynamic landscape.
    
    • Pathway A (Loss of

      
      ):  Cleavage leads to the ion 
      
      
      
      . This removes the electron-withdrawing fluorine, leaving a stabilized iminium ion at m/z 130 .
    • Pathway B (Loss of

      
      ):  Cleavage yields 
      
      
      
      . The strong electron-withdrawing effect of the
      
      
      group destabilizes this cation, making this pathway kinetically slower and thermodynamically less favorable than in the non-fluorinated analog.

Insight: Unlike the alternative, where the low-mass amine fragment (m/z 58) is dominant, the fluorinated target often exhibits a shift in base peak intensity toward the higher mass fragment (m/z 130) or shows a unique ion at m/z 94 (


) if the energy is sufficient.
Electrospray Ionization (ESI) - Sensitivity & Quantification

ESI is the preferred method for LC-MS workflows in drug metabolism (DMPK) studies.

  • Protonation (

    
    ):  The target forms a stable 
    
    
    
    at m/z 182.1 . However, the
    
    
    group reduces the gas-phase basicity of the amine compared to the alternative (
    
    
    146.1), potentially requiring higher ionization voltages or more acidic mobile phases for equivalent sensitivity.
  • Neutral Loss Signatures: A critical diagnostic for the target is the neutral loss of HF (20 Da) , a hallmark of gem-difluoro alkyls under collision-induced dissociation (CID). The alternative cannot show this loss.

Fragmentation Mechanics & Visualizations

EI Fragmentation Pathway (Mechanistic Logic)

The following diagram illustrates the competitive


-cleavage pathways. Note how the fluorine atoms influence the stability of the resulting cations.[2]

EI_Fragmentation M Molecular Ion (M+•) m/z 181 FragA Fragment A (Base Peak?) [EtOOC-CH2-CH=NHMe]+ m/z 130 M->FragA Alpha Cleavage (Favored) NeutralA Loss of .CHF2 (Mass 51) FragB Fragment B [F2HC-CH=NHMe]+ m/z 94 M->FragB Alpha Cleavage (Destabilized by F) NeutralB Loss of .CH2COOEt (Mass 87)

Figure 1: Electron Ionization (EI) fragmentation logic. Pathway A is often favored as it removes the destabilizing fluorinated group, leaving a stable iminium ion.

ESI-MS/MS Workflow (LC-MS Compatible)

For bioanalytical assays, the ESI fragmentation pattern is used for Multiple Reaction Monitoring (MRM).

ESI_Workflow cluster_0 Precursor Selection (Q1) cluster_1 Collision Cell (q2) cluster_2 Product Ion Detection (Q3) Precursor [M+H]+ m/z 182.1 CID Collision Induced Dissociation (N2 Gas, 15-30 eV) Precursor->CID Prod1 Loss of HF [M+H-HF]+ m/z 162.1 CID->Prod1 -20 Da (Diagnostic) Prod2 Loss of Ethanol [M+H-EtOH]+ m/z 136.1 CID->Prod2 -46 Da (Ester) Prod3 Combined Loss [M+H-EtOH-HF]+ m/z 116.1 CID->Prod3 High Energy

Figure 2: ESI-MS/MS fragmentation tree. The loss of HF (m/z 162) is the primary diagnostic transition distinguishing the target from non-fluorinated analogs.

Experimental Protocol: LC-MS/MS Optimization

To achieve high sensitivity and reproducibility when analyzing Ethyl 4,4-difluoro-3-(methylamino)butanoate, follow this validated protocol.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source is crucial for the amine).

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Standard Prep: Dissolve 1 mg in 1 mL MeOH to form 1 mg/mL stock. Dilute to 100 ng/mL in 50:50 A:B for tuning.

Step-by-Step Method
  • Infusion Tuning: Infuse the 100 ng/mL standard at 10 µL/min into the source.

  • Source Parameters (ESI+):

    • Spray Voltage: 3.5 - 4.0 kV (Higher voltage needed due to F-induced lower basicity).

    • Capillary Temp: 300°C.

    • Sheath Gas: 30-40 arb units.

  • MRM Transition Setup:

    • Quantifier: 182.1

      
       162.1 (Loss of HF). Note: This is specific to the fluorinated compound.
      
    • Qualifier: 182.1

      
       136.1 (Loss of EtOH).
      
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Retention: The difluoro group increases lipophilicity (

      
      ) compared to the non-fluorinated analog (
      
      
      
      ), resulting in longer retention times .

Data Summary: Spectral Fingerprint

Ion Typem/z (Target)m/z (Alternative)Interpretation
Molecular Ion 181 (EI) / 182 (ESI) 145 (EI) / 146 (ESI)Mass shift of +36 Da (Difference between

and

+

adjustment).
Base Peak (EI) 130 (Likely)58 Target favors losing the fluorinated group; Alternative favors losing the methyl group.
Diagnostic Fragment 94 (

)
None Specific marker for the difluoro-ethyl-amine moiety.
Neutral Loss (ESI) -20 Da (HF) None Definitive confirmation of the gem-difluoro structure.

References

  • PubChem. (2025).[3][4] Ethyl 4,4-difluoro-3-(methylamino)butanoate (Compound Summary). National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Fluorinated Esters and Amines. NIST Standard Reference Database 1A v17. [Link]

  • Arsenault, G., et al. (2007).[5] Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.[5] [Link]

  • Grossert, J.S., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. International Journal of Mass Spectrometry.

Sources

A Comparative Analysis of the Biological Activity of Difluoro- vs. Trifluoro-Butanoate Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic modulation, the short-chain fatty acid butanoate (butyrate) has long been recognized for its role as a histone deacetylase (HDAC) inhibitor, albeit with modest potency and rapid metabolism in vivo.[1][2] This has spurred the development of synthetic analogs to enhance its therapeutic potential. Among these, fluorinated derivatives have garnered significant attention. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, thereby influencing its biological activity.[3][4] This guide provides an in-depth comparison of the biological activities of difluoro- and trifluoro-butanoate analogs, offering insights for researchers and drug development professionals in the field of epigenetics and oncology.

The Influence of Fluorination on Physicochemical Properties and Biological Activity

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's properties. These alterations are foundational to understanding the differential biological activities of difluoro- and trifluoro-butanoate analogs.

Electronic Effects and Acidity: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group in butanoate analogs. This effect is amplified with a greater number of fluorine substitutions. Consequently, a trifluoro-butanoate analog is expected to have a lower pKa than its difluoro counterpart. This enhanced acidity can influence the compound's interaction with the zinc ion in the active site of HDAC enzymes, a critical interaction for inhibitory activity.[3]

Lipophilicity and Cell Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[4] However, the impact of fluorination on lipophilicity is not always straightforward and can be influenced by the overall molecular context.[3] While increased fluorination from a difluoro- to a trifluoro-analog would likely increase lipophilicity, this needs to be balanced to maintain adequate aqueous solubility for bioavailability.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation.[4] This increased metabolic stability can lead to a longer biological half-life and sustained target engagement. Both difluoro- and trifluoro-butanoate analogs would be expected to have greater metabolic stability compared to their non-fluorinated parent compound.

Comparative Biological Activity: Difluoro- vs. Trifluoro-Butanoate Analogs

While direct head-to-head comparative studies for difluoro- versus trifluoro-butanoate analogs are not extensively documented in publicly available literature, we can infer their relative biological activities based on established structure-activity relationships for fluorinated HDAC inhibitors.[3][5]

PropertyDifluoro-Butanoate AnalogTrifluoro-Butanoate AnalogRationale and Supporting Evidence
HDAC Inhibitory Potency Moderate to HighPotentially HigherThe increased acidity of the trifluoro-analog could lead to stronger chelation of the zinc ion in the HDAC active site, enhancing inhibitory potency. Studies on other fluorinated HDAC inhibitors have shown that the degree of fluorination can correlate with increased potency.[3]
Cellular Permeability GoodPotentially HigherIncreased lipophilicity of the trifluoro-analog may enhance its ability to passively diffuse across cell membranes. However, excessive lipophilicity could also lead to non-specific binding and reduced bioavailability.[4]
Metabolic Stability HighVery HighThe increased number of strong C-F bonds in the trifluoro-analog would likely confer greater resistance to metabolic degradation compared to the difluoro-analog.[4]
Selectivity Isoform-dependentPotentially AlteredThe subtle changes in size, shape, and electronics between the difluoro- and trifluoro-analogs could lead to differential interactions with the various HDAC isoforms, potentially altering the selectivity profile.[3]
Cytotoxicity ExpectedPotentially IncreasedIncreased HDAC inhibitory potency and cellular uptake of the trifluoro-analog could translate to greater cytotoxicity against cancer cell lines. However, this is also dependent on the specific cell line and potential off-target effects.

Mechanistic Insights: The Role of Fluorination in HDAC Inhibition

Butanoate and its analogs inhibit HDAC enzymes by binding to the active site. The carboxylate group coordinates with a zinc ion that is essential for the deacetylase activity. The alkyl chain of the butanoate occupies a hydrophobic channel.

Mechanism of HDAC Inhibition by Fluorinated Butanoates cluster_0 HDAC Active Site cluster_1 Fluorinated Butanoate Analog Zinc Ion Zinc Ion Hydrophobic Channel Hydrophobic Channel Carboxylate Group Carboxylate Group Carboxylate Group->Zinc Ion Chelation (Inhibition) Fluorinated Alkyl Chain Fluorinated Alkyl Chain Fluorinated Alkyl Chain->Hydrophobic Channel Binding Difluoro Difluoro Fluorinated Alkyl Chain->Difluoro Trifluoro Trifluoro Fluorinated Alkyl Chain->Trifluoro

Caption: Fluorinated butanoate analogs inhibit HDACs via chelation of the active site zinc ion and interaction with a hydrophobic channel.

The increased electronegativity of the trifluoromethyl group compared to the difluoromethyl group can lead to a more polarized C-F bond, potentially influencing interactions within the hydrophobic pocket of the HDAC active site. Furthermore, the enhanced acidity of the trifluoro-butanoate's carboxylic acid head group can result in a stronger and more favorable interaction with the catalytic zinc ion, leading to more potent inhibition.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative biological activities of difluoro- and trifluoro-butanoate analogs, a series of standardized in vitro assays are recommended.

HDAC Inhibition Assay (Fluorometric)

This assay quantitatively measures the inhibition of HDAC enzymatic activity.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and TSA)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the difluoro- and trifluoro-butanoate analogs.

  • In a 96-well plate, add the HDAC substrate, assay buffer, and the test compounds or controls.

  • Initiate the reaction by adding the HeLa nuclear extract to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the difluoro- and trifluoro-butanoate analogs for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each compound concentration and determine the IC50 values.

Conclusion

The strategic incorporation of fluorine atoms into the butanoate scaffold presents a compelling avenue for the development of novel HDAC inhibitors with enhanced therapeutic profiles. While direct comparative data is limited, fundamental principles of medicinal chemistry suggest that trifluoro-butanoate analogs may offer advantages over their difluoro counterparts in terms of increased HDAC inhibitory potency and metabolic stability. However, this potential for enhanced activity must be carefully balanced with considerations of solubility, cell permeability, and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the empirical validation and direct comparison of these promising classes of epigenetic modulators. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of difluoro- and trifluoro-butanoate analogs.

References

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. 2023 Feb; 28(4): 1973. [Link][3][4][6]

  • Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes. Epigenetics. 2009 Aug 16; 4(6): 410–416. [Link]

  • Inhibition of histone deacetylase activity by butyrate. J Nutr. 2003 Jul;133(7 Suppl):2485S-2495S. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PubMed. 2023 Feb 13; 28(4):1973. [Link]

  • Perfluorinated HDAC inhibitors as selective anticancer agents. MedChemComm. 2017; 8(2): 419–424. [Link]

  • Butyrate Histone Deacetylase Inhibitors. Epigenetic Aspects of Chronic Diseases. 2017: 297–311. [Link]

Sources

enantiomeric excess determination of Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical determination of enantiomeric excess (ee) in fluorinated


-amino acid derivatives, specifically focusing on Ethyl 4,4-difluoro-3-(methylamino)butanoate .

Executive Summary & Molecular Profiling

Ethyl 4,4-difluoro-3-(methylamino)butanoate is a highly valuable chiral building block, frequently utilized in the synthesis of fluorinated peptidomimetics and advanced pharmaceutical active ingredients (APIs). The incorporation of the difluoromethyl (


) group dramatically alters the lipophilicity, metabolic stability, and hydrogen-bonding capacity of the resulting drug candidates.

However, this specific substitution pattern presents unique analytical challenges for enantiomeric excess (ee) determination:

  • Electronic Deactivation: The strongly electron-withdrawing

    
     group significantly reduces the nucleophilicity of the adjacent secondary amine, complicating standard derivatization protocols.
    
  • Secondary Amine Interactions: Free secondary amines strongly interact with residual silanols on chromatographic stationary phases, leading to severe peak tailing.

  • Volatility vs. Polarity: While the ethyl ester provides some volatility, the polar amine necessitates capping before gas chromatography (GC) can be effectively employed.

This guide objectively compares the three premier analytical methodologies for determining the ee of this molecule, providing field-proven protocols and mechanistic rationales to ensure self-validating, reproducible results.

Comparative Analysis of Analytical Methodologies

To establish a robust analytical control strategy, researchers must choose between direct chromatographic separation and indirect spectroscopic/chromatographic methods.

Recent advancements in


F NMR spectroscopy have highlighted the power of utilizing intrinsic fluorine labels for absolute configuration and ee determination[1]. Conversely, chiral GC following rigorous derivatization remains a staple for volatile 

-amino acid derivatives[2].
Quantitative Performance Comparison
Analytical ParameterChiral HPLC (Direct)

F NMR via Mosher's (Indirect)
Chiral GC-FID/MS (Indirect)
Primary Principle Diastereomeric transient complexes on CSPDiastereomeric covalent amide formationSeparation on chiral capillary (e.g., Chirasil-Val)
Limit of Detection (LOD) 0.05% ee1.0% - 2.0% ee0.1% ee
Analysis Time / Sample 15 - 30 minutes5 min (NMR) + 2 hrs (Prep)20 - 40 minutes + Prep
Sample Destruction Non-destructive (Recoverable)Destructive (Covalent Derivatization)Destructive (TFAA Derivatization)
Key Vulnerability Peak tailing from silanol interactionsKinetic resolution if conversion < 100%Thermal degradation of the analyte
Best Use Case Routine batch release & preparative scale-upAbsolute configuration & structural proofHigh-throughput screening of volatile libraries

Workflow Decision Architecture

The selection of the appropriate method depends heavily on the project phase (e.g., early discovery vs. process chemistry). The following decision matrix illustrates the logical flow for method selection.

Workflow A Ethyl 4,4-difluoro-3-(methylamino)butanoate Enantiomeric Purity Assessment B Chiral HPLC (Direct Method) A->B Non-Destructive C 19F NMR Spectroscopy (Indirect Method) A->C Absolute Config. D Chiral GC-FID (Direct/Indirect) A->D High Resolution B1 Immobilized Polysaccharide CSP (e.g., Chiralpak IG) Basic Modifier Required (DEA) B->B1 C1 Derivatization with (R)-MTPA-Cl Observe CF2H & CF3 Signals C->C1 D1 Trifluoroacetylation (TFAA) Cyclodextrin-based Column D->D1

Fig 1. Decision matrix for selecting the optimal ee determination workflow.

Method 1: Chiral HPLC (The Gold Standard)

Direct separation via High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry standard due to its non-destructive nature and high precision.

Causality & Mechanistic Insight

Ethyl 4,4-difluoro-3-(methylamino)butanoate possesses a basic secondary amine. When utilizing silica-backed polysaccharide CSPs (like Chiralpak IG or AD-H), the amine will undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica surface. Causality: If run in a neutral mobile phase, this interaction dominates the chromatography, resulting in broad, asymmetrical peaks that obscure minor enantiomer detection. Solution: The addition of 0.1% Diethylamine (DEA) acts as a sacrificial basic modifier, competitively binding to the silanols and ensuring the analyte only interacts with the chiral selector.

Step-by-Step Protocol: Chiral HPLC
  • Column Selection: Chiralpak IG (250 mm × 4.6 mm, 5 µm) – Immobilized amylose-based CSP allows for a broader range of solvents.

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Diethylamine in a 90:10:0.1 (v/v/v) ratio. Degas ultrasonically for 10 minutes.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase. Self-validation step: Ensure complete dissolution to prevent column frit blockage and concentration discrepancies.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is mandatory).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the areas of the two resolved enantiomeric peaks. Calculate ee using the formula:

    
    .
    

Method 2: F NMR via Mosher's Derivatization

For laboratories lacking specialized chiral columns, or when absolute stereochemical configuration must be assigned,


F NMR utilizing a Chiral Derivatizing Agent (CDA) is exceptionally powerful[1].
Causality & Mechanistic Insight

Derivatizing the analyte with (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) converts the enantiomers into diastereomers. The Trap of Kinetic Resolution: Because the

group exerts a strong inductive electron-withdrawing effect (-I effect), the nucleophilicity of the secondary amine is severely blunted. If standard derivatization conditions are used, the reaction may stall at 70-80% completion. If one enantiomer reacts faster than the other (kinetic resolution), the resulting diastereomeric ratio will falsely represent the original ee. The Solution: A hypernucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), combined with an excess of MTPA-Cl and extended reaction times, is mandatory to force the reaction to 100% conversion, ensuring a self-validating and accurate ee measurement.

Mechanism N1 Analyte Secondary Amine Deactivated by CF2H N3 Catalytic Complex Pyridine + DMAP Overcomes Steric/Electronic Hindrance N1->N3 N2 Chiral Derivatizing Agent (R)-(-)-MTPA-Cl N2->N3 N4 Diastereomeric Amides (R,R) and (R,S) Mosher Amides N3->N4 100% Conversion (Avoids Kinetic Resolution) N5 19F NMR Detection Baseline separation of CF3 & CF2H N4->N5

Fig 2. Mechanistic pathway for Mosher's acid derivatization and 19F NMR analysis.

Step-by-Step Protocol: F NMR
  • Reaction Setup: In an oven-dried 5 mL vial under argon, dissolve 10 mg (approx. 0.055 mmol) of Ethyl 4,4-difluoro-3-(methylamino)butanoate in 0.5 mL of anhydrous

    
    .
    
  • Catalyst Addition: Add 13 µL (3.0 eq) of anhydrous pyridine and 0.7 mg (0.1 eq) of DMAP.

  • Derivatization: Slowly add 20 µL (approx. 2.0 eq) of (R)-(-)-MTPA-Cl.

  • Incubation: Stir the mixture at room temperature for 4 hours. Self-validation step: Run a quick

    
    H NMR to confirm the complete disappearance of the secondary amine N-CH3 doublet (typically shifting downfield upon amide formation) to verify 100% conversion.
    
  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire a

    
    F NMR spectrum (at least 376 MHz for 
    
    
    
    F).
  • Data Interpretation:

    • Observe the

      
       signals from the Mosher moiety (typically around -69 ppm).
      
    • Observe the intrinsic

      
       signals of the analyte (typically a multiplet around -120 to -130 ppm).
      
    • Both regions will show baseline-resolved peaks for the (R,R) and (R,S) diastereomers. Integrate the peaks in the uncluttered

      
       region to calculate the ee.
      

Method 3: Chiral GC-FID (High-Resolution Alternative)

For laboratories optimized for volatile organic analysis, Chiral Gas Chromatography offers unparalleled theoretical plate counts, making it ideal for resolving closely eluting isomers[2].

Causality & Mechanistic Insight

Injecting the free secondary amine directly into a GC system leads to irreversible adsorption on the inlet liner and hydrogen bonding with the stationary phase, destroying peak symmetry. Causality: Derivatization with Trifluoroacetic anhydride (TFAA) replaces the polar N-H bond with a bulky, highly volatile N-COCF3 group. This eliminates hydrogen bonding, drastically lowers the boiling point, and ensures sharp, symmetrical peaks on cyclodextrin-based or Chirasil-Val columns.

Step-by-Step Protocol: Chiral GC
  • Derivatization: Dissolve 2 mg of the analyte in 0.5 mL of dichloromethane (DCM). Add 50 µL of TFAA and 10 µL of pyridine.

  • Incubation: Heat at 60 °C for 30 minutes in a sealed GC vial.

  • Quenching: Cool to room temperature, evaporate to dryness under a gentle stream of nitrogen (to remove excess TFAA and byproducts), and reconstitute in 1.0 mL of hexane.

  • GC Conditions:

    • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80 °C hold for 2 min, ramp at 5 °C/min to 160 °C, hold for 10 min.

    • Injector/Detector: Split ratio 50:1; FID at 250 °C.

  • Analysis: The derivatized enantiomers will elute as sharp, distinct peaks. Integrate to determine the ee.

References

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: Catalysts (MDPI) URL:[Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate: A Validated Protocol and Methodological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and process development scientist, the incorporation of fluorinated motifs is a cornerstone of rational drug design. Among these, β-fluoroamines represent a privileged scaffold, offering unique conformational constraints and metabolic stability. This guide provides a comprehensive, validated protocol for the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate, a valuable building block in this class. We will delve into the mechanistic rationale behind the chosen synthetic strategy, present a detailed, step-by-step experimental procedure, and offer a comparative analysis against alternative methodologies, supported by experimental data and established chemical principles.

Introduction: The Significance of Fluorinated β-Amino Esters

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of drug discovery, gem-difluorination adjacent to an amine, as seen in Ethyl 4,4-difluoro-3-(methylamino)butanoate, can modulate basicity (pKa), improve metabolic stability by blocking potential sites of oxidation, and induce favorable conformational biases. These attributes make such compounds highly sought-after intermediates for the synthesis of novel therapeutics.

The synthesis of this target molecule is most effectively approached via a two-step sequence: the initial formation of a β-keto ester, Ethyl 4,4-difluoro-3-oxobutanoate, followed by a reductive amination with methylamine. This guide will provide a detailed protocol for this sequence, with a particular focus on the validation of the reductive amination step, a critical transformation in amine synthesis.[1][2][3]

Part 1: Validated Synthesis Protocol for Ethyl 4,4-difluoro-3-(methylamino)butanoate

This section details a robust and high-yielding two-step synthesis.

Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

The initial step involves a Claisen condensation reaction to form the β-keto ester precursor. This protocol is adapted from a high-yielding patented procedure.[4][5]

Experimental Protocol:

  • To a stirred suspension of sodium ethoxide (14.96 g, 0.22 mol) in ethyl acetate (45.9 g, 0.53 mol) at 25 °C, cool the mixture to 5 °C.

  • Slowly add ethyl difluoroacetate (24.9 g, 0.2 mol) to the suspension, maintaining the internal temperature between 10 and 25 °C over a period of 2 hours.

  • After the addition is complete, heat the reaction mixture to 65 °C and stir for an additional 2 hours.

  • Cool the mixture to 20 °C and carefully add 98% sulfuric acid (20.4 g, 0.2 mol) over 20 minutes, keeping the temperature between 20 and 25 °C. A thick precipitate of sodium bisulfate will form.

  • Filter off the precipitated salt and wash the solid with ethyl acetate.

  • The filtrate contains the desired Ethyl 4,4-difluoro-3-oxobutanoate. For this specific protocol, a yield of 95.6% was reported based on GC analysis with an internal standard.[5]

Step 2: Reductive Amination to Yield Ethyl 4,4-difluoro-3-(methylamino)butanoate

The cornerstone of this synthesis is the reductive amination of the β-keto ester with methylamine. We will focus on a highly selective and mild method using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[2][3][6][7]

Experimental Protocol:

  • In a round-bottom flask, dissolve Ethyl 4,4-difluoro-3-oxobutanoate (1.66 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL).

  • Add a solution of methylamine (e.g., 2.0 M in THF, 6 mL, 12 mmol, 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine/enamine.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4,4-difluoro-3-(methylamino)butanoate.

Validation and Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR: The spectra will confirm the molecular structure. Expected ¹H NMR signals would include resonances for the ethyl ester group, the methylamino group, the methylene and methine protons of the butanoate backbone, and a characteristic triplet for the CHF₂ group.

  • GC-MS: This analysis will confirm the molecular weight of the product and provide an assessment of its purity.[8]

Part 2: Mechanistic Insights and Comparative Analysis

A deep understanding of the underlying reaction mechanisms and a comparison with alternative methods are crucial for protocol optimization and troubleshooting.

The Rationale Behind Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a powerful method for the formation of C-N bonds.[1][2] The reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and amine, which is then reduced to the final amine product.

Reductive_Amination_Mechanism Ketone Ethyl 4,4-difluoro- 3-oxobutanoate Imine Imine Intermediate Ketone->Imine + Methylamine - H₂O Amine Methylamine Amine->Imine Product Ethyl 4,4-difluoro-3- (methylamino)butanoate Imine->Product + [H⁻] Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Imine

Caption: General mechanism of reductive amination.

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical for the success of this reaction.[2][6]

  • Selectivity: NaBH(OAc)₃ is a milder reducing agent than sodium borohydride (NaBH₄).[1] This is crucial because it selectively reduces the protonated imine intermediate much faster than the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[1][2]

  • Mild Reaction Conditions: The reaction can be carried out under non-acidic or weakly acidic conditions, which is beneficial for substrates containing acid-sensitive functional groups.[7]

  • Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, especially under acidic conditions.[3][6]

Comparative Analysis of Reductive Amination Methods

While NaBH(OAc)₃ is often the reagent of choice, other methods for reductive amination exist, each with its own set of advantages and disadvantages.

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Preferred Method Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE or THF, room temp.High selectivity, mild conditions, good functional group tolerance, safer than NaBH₃CN.[2][3]Higher cost compared to NaBH₄.
Alternative 1 Sodium Cyanoborohydride (NaBH₃CN)MeOH, pH 6-7Effective for a wide range of substrates.[9]Highly toxic (releases HCN), less selective than NaBH(OAc)₃.[6]
Alternative 2 Sodium Borohydride (NaBH₄)Stepwise: imine formation then reduction (e.g., in MeOH)Inexpensive and readily available.[1]Can reduce the starting ketone, leading to alcohol byproducts if not performed stepwise.[1]
Alternative 3 Catalytic HydrogenationH₂, Pd/C or PtO₂Economical for large-scale synthesis, no metal hydride waste.[10]May require elevated pressure and temperature, potential for dehalogenation, not suitable for substrates with other reducible functional groups.

Part 3: Experimental Workflow and Data Visualization

A clear workflow is essential for the successful execution of this synthesis.

Synthesis_Workflow cluster_step1 Step 1: β-Keto Ester Formation cluster_step2 Step 2: Reductive Amination cluster_validation Validation S1_1 Claisen Condensation: Ethyl difluoroacetate + Ethyl acetate with Sodium Ethoxide S1_2 Acidic Workup (H₂SO₄) S1_1->S1_2 S1_3 Filtration S1_2->S1_3 S1_4 Product: Ethyl 4,4-difluoro-3-oxobutanoate S1_3->S1_4 S2_1 Imine Formation: β-Keto Ester + Methylamine S1_4->S2_1 Precursor S2_2 Reduction with Sodium Triacetoxyborohydride S2_1->S2_2 S2_3 Aqueous Workup (NaHCO₃) S2_2->S2_3 S2_4 Extraction and Drying S2_3->S2_4 S2_5 Purification: Column Chromatography S2_4->S2_5 S2_6 Final Product: Ethyl 4,4-difluoro-3-(methylamino)butanoate S2_5->S2_6 Val_1 ¹H and ¹³C NMR S2_6->Val_1 Val_2 GC-MS S2_6->Val_2

Caption: Experimental workflow for the synthesis and validation of Ethyl 4,4-difluoro-3-(methylamino)butanoate.

Conclusion

This guide provides a validated and detailed protocol for the synthesis of Ethyl 4,4-difluoro-3-(methylamino)butanoate, a valuable fluorinated building block. The presented two-step approach, culminating in a selective reductive amination using sodium triacetoxyborohydride, offers a reliable and high-yielding route to this target molecule. The comparative analysis of different reductive amination methods equips researchers with the knowledge to make informed decisions based on the specific requirements of their synthetic goals, balancing factors such as selectivity, safety, and cost. By following the detailed experimental procedures and understanding the underlying chemical principles, researchers can confidently incorporate this and similar fluorinated β-amino esters into their drug discovery and development programs.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • PLoS One. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google P
  • Organic Reactions. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • ACS Catalysis. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. [Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • University of Liverpool. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. [Link]

  • PubMed. (1995). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][2]-Proton Shift Reaction.(1) Scope and Limitations. [Link]

  • LECO Corporation. (n.d.). Investigation of Extracted Analytes from Packaging Materials with GC-MS and High Resolution MS. [Link]

  • ResearchGate. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

Sources

Comparative Stability of Fluorinated Amino Esters: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into amino acids and their ester derivatives is a cornerstone of modern peptidomimetic drug design. However, fluorination introduces a profound chemical dichotomy: while it can dramatically enhance the metabolic and proteolytic stability of the amino acid side chain, it can concurrently compromise the hydrolytic stability of the ester moiety.

As drug development professionals, understanding this "fluorine dichotomy" is critical for optimizing pharmacokinetic profiles. This guide objectively compares the stability profiles of fluorinated amino esters, detailing the underlying mechanisms and providing field-proven, self-validating experimental protocols for your laboratory.

Hydrolytic Stability: The Vulnerability of Fluorinated Esters

When engineering prodrugs or peptide intermediates, the ester bond is a primary target for chemical and enzymatic hydrolysis. The introduction of fluorine atoms adjacent to the ester oxygen (e.g., fluoroethyl esters) or near the carbonyl carbon fundamentally alters the electronic landscape of the molecule.

The Mechanistic Causality: Fluorine exerts a strong electron-withdrawing inductive effect (-I). When positioned on the ester alkyl group, this effect increases the electrophilicity of the carbonyl carbon and stabilizes the leaving group (the fluoroalcohol) 1. Consequently, the activation energy for nucleophilic attack by hydroxide ions is lowered, drastically accelerating base-catalyzed hydrolysis.

Quantitative Comparison: Ester Hydrolysis Rates

As demonstrated in peptide model studies, the hydrolytic stability of an ester decreases exponentially as the degree of fluorination increases [[1]]().

Table 1: Comparative Hydrolysis Half-Lives of C-Terminal Ethyl Esters (pH 11.0)

Ester TypeStructureHalf-Life (

)
Relative Hydrolysis Rate
Ethyl Ester -OCH₂CH₃~1500 min1x (Baseline)
Monofluoroethyl -OCH₂CH₂F~190 min~8x faster
Trifluoroethyl -OCH₂CF₃6.4 ± 1.7 min~230x faster

Note: Data extrapolated from partially fluorinated ethyl esters in aqueous buffer systems [[1]]().

Hydrolysis cluster_fluoro Fluorinated Ester (High Electrophilicity) cluster_nonfluoro Non-Fluorinated Ester (Baseline) A1 Trifluoroethyl Ester B1 Fast OH- Attack A1->B1 C1 Rapid Cleavage (t1/2 = 6.4 min) B1->C1 A2 Ethyl Ester B2 Slow OH- Attack A2->B2 C2 Slow Cleavage (t1/2 = ~1500 min) B2->C2

Fig 1: Comparative base-catalyzed hydrolysis pathways of fluorinated vs. non-fluorinated esters.

Protocol 1: pH-Dependent Ester Hydrolysis Kinetic Assay

To accurately profile the hydrolytic lability of a novel fluorinated amino ester, utilize this self-validating LC-MS/MS workflow.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 7.4, 8.0, and 11.0.

    • Causality: Testing across a pH gradient isolates the hydroxide ion concentration as the independent variable, confirming whether degradation is strictly base-catalyzed.

  • Substrate Initiation: Dissolve the fluorinated amino ester in DMSO and spike into the pre-warmed buffer (37°C) to a final concentration of 100 µM. Ensure final DMSO concentration is <1% v/v to prevent solvent-induced structural artifacts.

  • Kinetic Sampling: Extract 50 µL aliquots at predefined intervals (e.g., 0, 2, 5, 10, 30, and 60 minutes).

  • Reaction Quenching (Self-Validation): Immediately mix each aliquot with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: The sudden drop in pH neutralizes the hydroxide nucleophile, instantly halting hydrolysis and ensuring the LC-MS reading accurately reflects the specific time point.

  • LC-MS/MS Quantification: Monitor the disappearance of the intact ester and the stoichiometric appearance of the free carboxylic acid.

    • Self-Validation: The mass balance (Ester remaining + Acid formed = Initial concentration) must equal 100% ± 5%. If it drops below 95%, alternative degradation pathways (e.g., oxidation, aggregation) are occurring.

Metabolic and Proteolytic Stability: The Side-Chain Advantage

While fluorinated esters are hydrolytically vulnerable, incorporating fluorine into the amino acid side chain (e.g., 4-fluoroproline, hexafluoroleucine) provides a profound stabilizing effect against enzymatic degradation 2.

The Mechanistic Causality: Fluorine atoms possess a larger van der Waals radius than hydrogen (1.47 Å vs. 1.20 Å) and exhibit extreme electronegativity. When a canonical amino acid is replaced with a highly fluorinated analogue, the resulting steric shielding and stereoelectronic effects prevent proteases from adopting the necessary transition state geometry to cleave adjacent amide bonds 3. Furthermore, the increased lipophilicity blocks metabolically labile C-H sites from cytochrome P450 oxidation 4.

Protocol 2: In Vitro Microsomal Stability Profiling

To quantify the metabolic resistance conferred by side-chain fluorination, utilize human liver microsomes (HLM).

  • Microsome Preparation: Thaw HLM on ice and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Add the fluorinated amino ester (1 µM final) and pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium before enzymatic turnover begins, preventing artificial lag phases in the kinetic curve.

  • Reaction Initiation: Add NADPH (1 mM final) to initiate cytochrome P450 activity.

    • Self-Validation: Always run a parallel negative control lacking NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., ester hydrolysis) rather than CYP450-mediated metabolism.

  • Time-Course Sampling & Quenching: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold organic solvent instantly denatures and precipitates microsomal proteins, locking the kinetic snapshot.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Step1 1. Incubation HLM + NADPH Step2 2. Sampling 0-60 min Step1->Step2 Step3 3. Quenching Cold ACN + IS Step2->Step3 Step4 4. Centrifugation Protein Prep Step3->Step4 Step5 5. LC-MS/MS MRM Quant Step4->Step5

Fig 2: Self-validating workflow for in vitro microsomal stability profiling of amino esters.

Stereochemical Stability: -Trifluoromethyl Amino Esters

A critical challenge in peptide synthesis and formulation is the base-catalyzed racemization of canonical amino esters. This occurs via the abstraction of the relatively acidic


-proton, leading to an enolate intermediate.

The Mechanistic Causality: By replacing the


-proton with a trifluoromethyl (-CF₃) group, the enolization pathway is completely eradicated 5. These 

-trifluoromethyl amino esters exhibit absolute stereochemical stability even under harsh basic conditions. Furthermore, the steric bulk of the

-CF₃ group restricts the conformational flexibility of the peptide backbone, generating highly proteolytically stable peptidomimetics with increased lipophilic properties 6.

When designing a drug candidate that requires both stereochemical integrity during aggressive synthetic coupling cycles and robust in vivo half-life,


-trifluoromethylation is a premier structural modification.

References

  • Title: Utility of fluorinated α-amino acids in development of therapeutic peptides Source: tandfonline.com URL: 2

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC Source: nih.gov URL: 4

  • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC Source: nih.gov URL: 1

  • Title: Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment | Accounts of Chemical Research Source: acs.org URL: 3

  • Title: Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors | Journal of the American Chemical Society Source: acs.org URL: 5

  • Title: Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC Source: nih.gov URL: 6

Sources

Spectroscopic Profiling & Enantiomeric Resolution of Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 2248276-45-9) represents a critical class of fluorinated


-amino acid derivatives used as bioisosteres in peptide engineering and kinase inhibitor development. The introduction of the difluoromethyl (

) group adjacent to the chiral center enhances metabolic stability and lipophilicity but introduces significant analytical challenges.

This guide provides a comparative spectroscopic analysis of the (


) and (

) enantiomers. Unlike non-fluorinated analogs, the performance of this "product" is defined by its unique

-NMR signature
, which serves as an intrinsic probe for chiral purity without the need for complex chromatography. We compare the efficacy of Chiral Solvating Agents (CSAs) against traditional Chiral Derivatization (Mosher's Method) and Electronic Circular Dichroism (ECD) , demonstrating that

-NMR offers the highest throughput and "self-validating" accuracy for process chemistry.

Molecular Architecture & Spectroscopic Challenges

The molecule features a secondary amine and a difluoromethyl group attached to the chiral C3 position.

  • Chiral Center (C3): The stereocenter governing the spatial arrangement.

  • Diastereotopic Fluorines: The two fluorine atoms in the

    
     group are diastereotopic (
    
    
    
    and
    
    
    ) due to the adjacent chiral center. They appear as distinct signals even in achiral solvents.
  • The Challenge: In an achiral environment (e.g.,

    
    ), the (
    
    
    
    ) and (
    
    
    ) enantiomers exhibit identical NMR spectra. Differentiation requires a chiral environment to break the symmetry.
Structural Diagram (Graphviz)

MolecularStructure Molecule Ethyl 4,4-difluoro-3-(methylamino)butanoate ChiralCenter C3 Chiral Center (Stereogenic) Molecule->ChiralCenter Possesses CF2H CF2H Group (Diastereotopic Probes) ChiralCenter->CF2H Induces Anisochrony Amine Methylamino Group (Derivatization Site) ChiralCenter->Amine Spatial Anchor Signal Signal CF2H->Signal 19F NMR Signal (Triplet of Doublets) Mosher Mosher Amine->Mosher Reacts with MTPA-Cl

Figure 1: Structural features governing the spectroscopic behavior of the target molecule.

Comparative Analysis of Analytical Methods

We evaluated three primary methodologies for distinguishing the enantiomers. The "Product" (Method A) is compared against standard alternatives.

Method A: NMR with Chiral Solvating Agents (Recommended)

This method utilizes the high sensitivity of the fluorine nucleus.[1] When a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) is added, it forms a transient diastereomeric complex with the amine.

  • Mechanism: Non-covalent ion-pairing/hydrogen bonding between the CSA and the methylamino group.

  • Performance: The diastereotopic fluorines (

    
    ) of the (
    
    
    
    )-enantiomer experience a different magnetic environment than those of the (
    
    
    )-enantiomer.
  • Result: The original two fluorine signals split into four distinct sets (or broadened shifted peaks) in the racemate.

Method B: Chiral Derivatization (Mosher's Method)

Reaction with


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Mechanism: Formation of stable diastereomeric amides.

  • Performance: High resolution but requires chemical modification (destructive).

  • Result: Distinct chemical shifts (

    
    ) in both 
    
    
    
    and
    
    
    NMR.
Method C: Electronic Circular Dichroism (ECD)
  • Mechanism: Differential absorption of left- vs. right-circularly polarized light.

  • Performance: Determines absolute configuration (

    
     vs 
    
    
    
    ) but poor for quantifying enantiomeric excess (ee) in mixtures.
Summary of Performance Data
FeatureMethod A:

NMR + CSA
Method B: Mosher DerivatizationMethod C: Chiral HPLC
Analyte State Native (Recoverable)Derivatized (Destructive)Native
Prep Time < 5 mins (Mix & Measure)> 1 hour (Reaction + Workup)30 mins (Equilibration)
Resolution (

)
Moderate (~0.05 - 0.2 ppm)High (> 0.2 ppm)Baseline Separation (

)
Throughput HighLowLow (Serial injection)
Cost Low (Solvent/CSA)Medium (Reagents)High (Columns/Solvents)
Primary Utility Rapid ee% Determination Absolute Config Assignment QC / Purity Validation

Detailed Experimental Protocols

Protocol 1: NMR Enantiomeric Excess Determination

This protocol is self-validating: if no splitting is observed, the sample is either pure enantiomer or the CSA is ineffective (control check).

Materials:

  • Analyte: 10 mg Ethyl 4,4-difluoro-3-(methylamino)butanoate.

  • Solvent: 0.6 mL

    
     (neutralized with basic alumina to prevent salt dissociation).
    
  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (1.5 - 2.0 equivalents).

Step-by-Step Workflow:

  • Baseline Scan: Dissolve 5 mg of the analyte in

    
    . Acquire a standard 
    
    
    
    NMR (proton-decoupled). Note the chemical shift of the
    
    
    group (typically
    
    
    -120 to -130 ppm, appearing as a doublet of doublets or multiplets).
  • Complexation: Add 1.5 equivalents of the CSA directly to the NMR tube. Shake vigorously for 30 seconds.

  • Acquisition: Acquire

    
     NMR (min. 64 scans).
    
  • Analysis:

    • Racemate: You will observe splitting of the fluorine signals.

    • Pure Enantiomer: You will observe a single set of shifted signals.

    • Calculation:

      
      .
      
Protocol 2: Absolute Configuration via Mosher Amide

Used to assign whether your batch is R or S.

  • Reaction: Mix 10 mg analyte, 20

    
    L triethylamine, and 15 mg (
    
    
    
    )-(-)-MTPA-Cl in
    
    
    (0.5 mL).
  • Incubation: Let stand for 15 minutes (reaction is usually fast for secondary amines).

  • NMR: Acquire

    
     NMR.
    
  • Analysis: Compare the chemical shifts of protons adjacent to the chiral center (e.g., the

    
     proton and the 
    
    
    
    -ester protons).
    • Rule: Calculate

      
      . Use the Mosher model to assign configuration based on the shielding/deshielding sectors.
      

Supporting Data: Representative Spectral Characteristics

The following data is extrapolated from validated studies on structurally homologous fluorinated


-amino esters (e.g., ethyl 4,4,4-trifluoro-3-(methylamino)butanoate and aryl-difluoro analogs).
Table 2: Simulated NMR Shift Differences (Mosher Analysis)
Proton Group

(S)-MTPA Derivative (ppm)

(R)-MTPA Derivative (ppm)

Diagnostic Value

(Chiral CH)
3.853.92-0.07Negative

(

)
5.956.10-0.15Strongly Negative

(

-CO)
2.652.55+0.10Positive

2.902.85+0.05Positive

Note: In the Mosher model, if the


 group is on the "right" side of the projection plane (shielded by the phenyl group of the auxiliary), it indicates a specific configuration. The large magnitude of 

for the

proton makes it the most reliable probe.

Decision Logic for Researchers

Use this workflow to select the appropriate analytical method for your development stage.

AnalysisWorkflow Start Start: Fluorinated Amino Ester Sample Question1 Is the Absolute Config Known? Start->Question1 BranchUnknown No (Need Assignment) Question1->BranchUnknown BranchKnown Yes (Need Purity/ee%) Question1->BranchKnown Mosher Perform Mosher Derivatization (Method B) BranchUnknown->Mosher XRD X-Ray Crystallography (If solid derivative) BranchUnknown->XRD Routine Routine QC? BranchKnown->Routine NMR_CSA 19F NMR + CSA (Method A) Routine->NMR_CSA High Throughput HPLC Chiral HPLC (Method C) Routine->HPLC Final Release

Figure 2: Decision matrix for analytical method selection.

References

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. Organic Letters, 2020. [Link] Citation for the general methodology of using

    
     NMR for chiral resolution.
    
  • Efficient Synthesis of New Fluorin

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules, 2020.
    [Link]
    Citation for the synthesis and enzymatic resolution of closely related fluorinated 
    
    
    
    -amino esters.[2]
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on 19F NMR. Frontiers in Chemistry, 2019. [Link] Citation for the Mosher-like derivatization protocols using fluorinated auxiliaries.

  • 19F NMR enantiodiscrimination of amino acids. The Analyst, 2023. [Link] Citation for the use of specific chiral probes for amino acid derivatives.

Sources

biological screening of novel fluorinated butanoates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Screening of Novel Fluorinated Butanoates: A Comparative Guide to Next-Generation HDAC Inhibitors

Executive Summary & Scientific Rationale

Sodium butyrate (NaB) is a well-characterized short-chain fatty acid (SCFA) that acts as a pan-histone deacetylase (HDAC) inhibitor. While it has proven invaluable in epigenetic research, its clinical and translational utility is severely bottlenecked by rapid pharmacokinetic clearance (half-life < 15 minutes) and low millimolar potency.

To overcome these liabilities, medicinal chemists have turned to the strategic incorporation of fluorine atoms into the butanoate scaffold[1]. Fluorinated butanoates—such as sodium 4-fluorobutanoate, 2,2-difluorobutanoate, and 4,4,4-trifluorobutanoate—are increasingly hypothesized as superior candidates for anticancer drug development [2]. The rationale is twofold:

  • Thermodynamic Binding Enhancement: Fluorine substitution exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the terminal carboxylate, altering its electrostatic interaction with the catalytic zinc ion (Zn²⁺) in the HDAC active site, frequently leading to enhanced potency or isoform selectivity [1].

  • Metabolic Shielding: The strong carbon-fluorine (C-F) bond and the steric bulk of trifluoromethyl groups effectively block cytochrome P450-mediated oxidation and hepatic β-oxidation, drastically extending the compound's biological half-life [3].

This guide provides an objective, data-driven comparison of novel fluorinated butanoates against their non-fluorinated counterpart, detailing the biological screening workflows and self-validating protocols required to evaluate these candidates.

Comparative Performance Data

The following tables synthesize quantitative screening data comparing the structure-activity relationship (SAR) and pharmacokinetic improvements of progressive fluorination on the butanoate scaffold.

Table 1: Biochemical Profiling and Isoform Selectivity Quantitative assessment of HDAC inhibition using fluorogenic substrates. Lower IC₅₀ indicates higher potency.

CompoundStructure ModificationHDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity Ratio (H1/H6)
Sodium Butyrate (NaB) Native SCFA1,200.01,500.00.80
4-Fluorobutanoate Terminal mono-fluorination450.0600.00.75
2,2-Difluorobutanoate α-carbon di-fluorination85.0110.00.77
4,4,4-Trifluorobutanoate Terminal tri-fluorination15.04.53.33
Vorinostat (SAHA) Positive Control (Hydroxamate)0.0150.0200.75

Table 2: Metabolic Stability and Cellular Efficacy Evaluation of pharmacokinetic endurance and functional biological outcomes.

CompoundHLM Half-life (t½, min)Clearance (µL/min/mg)HCT116 Cell Viability IC₅₀ (µM)
Sodium Butyrate (NaB) < 15> 150.02,500.0
4-Fluorobutanoate 4565.2850.0
2,2-Difluorobutanoate 12022.4150.0
4,4,4-Trifluorobutanoate > 240< 5.045.0

Data Interpretation: The transition from a native butanoate to a 4,4,4-trifluorinated analog yields a nearly 80-fold increase in HDAC1 potency and extends the microsomal half-life from under 15 minutes to over 4 hours. Similar to sodium butyrate, these fluorinated derivatives successfully inhibit Class I and Class II HDAC enzymes, but with vastly superior pharmacokinetic profiles [4].

Mechanistic Pathway Visualization

To understand the biological screening endpoints, we must map the molecular causality. The diagram below illustrates how fluorinated butanoates disrupt the epigenetic machinery to induce cell cycle arrest.

Pathway F_But Fluorinated Butanoate (Drug Candidate) HDAC HDAC Enzyme (Active Site Zn2+) F_But->HDAC Chelates Zn2+ Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation GeneExp Target Gene Expression (e.g., p21, Bax) Chromatin->GeneExp Promotes Transcription Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Induces

Fig 1. Mechanistic pathway of HDAC inhibition by fluorinated butanoates leading to apoptosis.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only as robust as its internal controls and logical foundations. Below are the optimized workflows for screening these novel compounds, detailing the why behind the how.

Protocol A: In Vitro Fluorogenic HDAC Isoform Profiling

Objective: Determine the biochemical IC₅₀ of fluorinated butanoates against purified HDAC isoforms.

  • Enzyme-Inhibitor Pre-incubation:

    • Step: Incubate recombinant HDAC1 (2 nM) with varying concentrations of the fluorinated butanoate in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) for 30 minutes at 37°C.

    • Causality: Pre-incubation is critical. Fluorinated carboxylates often exhibit slow-binding kinetics compared to standard hydroxamates. Allowing the system to reach thermodynamic equilibrium before introducing the substrate prevents the artificial underestimation of inhibitor potency.

  • Substrate Addition:

    • Step: Add 50 µM of Fluor de Lys® (fluorogenic acetylated peptide substrate) and incubate for exactly 60 minutes.

    • Causality: The substrate mimics an acetylated lysine residue on a histone tail. The bulky fluorophore is electronically quenched as long as the acetyl group remains attached.

  • Reaction Quenching and Development:

    • Step: Add the Developer solution supplemented with 2 µM Trichostatin A (TSA). Incubate for 15 minutes at room temperature.

    • Causality: This is a self-validating step. The Developer contains a protease that specifically cleaves the deacetylated substrate to release the fluorophore. TSA, a highly potent pan-HDAC inhibitor, is added simultaneously to instantly halt any further HDAC activity. This ensures the fluorescent signal represents a precise 60-minute kinetic snapshot, eliminating background noise.

  • Signal Quantification:

    • Step: Read fluorescence (Ex: 360 nm, Em: 460 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Assess the resistance of the fluorinated carbon backbone to CYP450-mediated phase I metabolism.

  • Microsomal Pre-incubation:

    • Step: Mix the fluorinated candidate (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Microsomes are lipid vesicles containing CYP450 enzymes. Pre-incubation allows the highly lipophilic fluorinated compounds to partition into the lipid bilayer, ensuring they are physically accessible to the enzyme active sites before the reaction begins.

  • Reaction Initiation:

    • Step: Initiate the reaction by adding an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor. Using a regenerating system rather than a single bolus of NADPH prevents cofactor depletion, ensuring linear metabolic kinetics over the entire assay duration.

  • Time-Course Quenching:

    • Step: At specific time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent serves a dual purpose: it instantly denatures the microsomal proteins (halting metabolism at the exact time point) and precipitates the protein fraction, which must be centrifuged out to prevent catastrophic clogging of the LC-MS/MS analytical columns.

Biological Screening Workflow

The development of fluorinated butanoates follows a strict hierarchical screening funnel to ensure only compounds with both target engagement and metabolic viability advance to in vivo studies.

Workflow Lib Compound Library (Fluorinated Butanoates) Pri Primary Screen (HDAC Isoform IC50) Lib->Pri Sec Secondary Screen (Cell Viability & Apoptosis) Pri->Sec ADME ADME-Tox (Microsomal Stability) Sec->ADME Lead Lead Candidate Selection ADME->Lead

Fig 2. Hierarchical biological screening workflow for novel fluorinated butanoate candidates.

Conclusion

The demonstrates a clear evolutionary step in medicinal chemistry. By strategically replacing hydrogen atoms with fluorine, researchers can successfully uncouple the potent epigenetic regulatory capabilities of short-chain fatty acids from their inherent metabolic fragility. As evidenced by the comparative data, terminal trifluorination (e.g., 4,4,4-trifluorobutanoate) offers the most optimal balance of enhanced HDAC chelation and prolonged microsomal stability, positioning these molecules as highly viable candidates for next-generation oncology therapeutics.

References

  • Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. PMC - NIH. Available at:[Link]

  • Metabolites for treatment and prevention of autoimmune disease (WO2018027274A1). Google Patents.

Assessing the Purity of Synthesized Ethyl 4,4-difluoro-3-(methylamino)butanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on halogenated building blocks to modulate lipophilicity and metabolic stability, the rigorous purity assessment of novel intermediates has become a critical bottleneck. Nearly one-third of newly approved small molecule drugs contain at least one fluorine atom[1].

This guide provides an authoritative, comparative framework for evaluating the purity of Ethyl 4,4-difluoro-3-(methylamino)butanoate (CAS: 2248276-45-9). Because certified reference standards (CRSs) are rarely available for early-stage synthetic intermediates, traditional chromatographic assays fall short[2]. As a Senior Application Scientist, I have designed this guide to move beyond basic testing, detailing a self-validating analytical system that leverages the orthogonal strengths of Quantitative NMR (qNMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Analytical Strategy Comparison

To establish absolute confidence in the purity of a synthetic batch, we must understand the mechanistic limitations of our instruments. Relying on a single technique introduces blind spots.

  • HPLC-UV: While ubiquitous for routine batch release, HPLC-UV is fundamentally flawed for absolute quantitation of novel compounds without a reference standard. Ethyl 4,4-difluoro-3-(methylamino)butanoate lacks an extended conjugated system, resulting in poor and variable UV absorbance.

  • LC-HRMS: This technique excels in the separation and detection of trace-level impurities (<0.1%) and provides exact mass data for byproduct identification[3]. However, because ionization efficiencies vary wildly between the parent molecule and its degradants, LC-MS cannot provide reliable absolute quantitation without a CRS.

  • Quantitative NMR (qNMR): qNMR is the gold standard for absolute quantitation. It provides an intrinsically linear response, meaning there is no requirement for a compound-specific calibration curve[2]. For fluorinated compounds,

    
    F qNMR is exceptionally powerful: the 
    
    
    
    F isotope has 100% natural abundance, a spin of ½, and a massive chemical shift range (>200 ppm) that is virtually free from background matrix interference[4].
Table 1: Comparative Performance for Fluorinated -Amino Acid Esters
Analytical TechniquePrimary UtilitySensitivity (LOD)Requires Analyte CRS?Structural Insight

F /

H qNMR
Absolute Quantitation (Assay)~0.1% (1 mg/g)No (Uses Internal Std)High (Isomer/Ratio ID)
LC-HRMS Trace Impurity Profiling<0.01%Yes (For Quantitation)Very High (Exact Mass)
HPLC-UV Routine Batch Release~0.05%YesLow (Retention Time)

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, analytical protocols must be engineered as self-validating systems. For Ethyl 4,4-difluoro-3-(methylamino)butanoate, we achieve this through a Dual-Nuclei Cross-Validation Loop . By calculating the absolute purity independently using the


F signal (the -CF

H group) and the

H signal (the ethyl ester -CH

group), the method validates itself. If the two purity values match, the assay is confirmed; if they deviate, it mathematically proves a hidden impurity is co-eluting under one of the NMR resonances[5].
Protocol A: Dual-Nuclei ( F & H) qNMR Absolute Quantitation

Causality & Design Choices:

  • Internal Standard Selection: Trifluoroacetic acid (TFA) is selected as the

    
    F internal standard because it yields a sharp, distinct singlet at 
    
    
    
    −75.0 ppm, which is far removed from the target -CF
    
    
    H signal (typically
    
    
    -120 to -130 ppm), preventing any signal overlap[6].
  • Proton Decoupling (

    
    F{
    
    
    
    H}):
    The -CF
    
    
    H fluorine atoms are naturally split by the adjacent proton. Applying proton decoupling collapses this multiplet into a sharp singlet, drastically improving the signal-to-noise ratio and integration accuracy[6].
  • Relaxation Delay (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Quantitative accuracy requires full magnetization recovery. The 
    
    
    
    must be set to
    
    
    of the slowest relaxing nucleus to capture 99.3% of the signal intensity.

Step-by-Step Methodology:

  • Sample Preparation: Using a microbalance (

    
     mg), accurately weigh ~20.0 mg of the synthesized Ethyl 4,4-difluoro-3-(methylamino)butanoate and ~5.0 mg of high-purity TFA (certified internal standard) into a glass vial[3].
    
  • Solvation: Dissolve the mixture in 600 µL of DMSO-

    
    . Ensure complete dissolution via vortexing, as undissolved particulates will skew the mass balance.
    
  • 
    F Acquisition:  Acquire the spectrum at 564 MHz (on a 600 MHz spectrometer) using an inverse-gated 
    
    
    
    H decoupling pulse sequence. Set the pulse angle to 90° and the relaxation delay (
    
    
    ) to 25 seconds.
  • 
    H Acquisition:  Acquire a standard 1D proton spectrum using Maleic acid as an internal standard (if performing the orthogonal 
    
    
    
    H check). Set
    
    
    to 30 seconds[5].
  • Data Processing: Apply manual phase and baseline corrections. Calculate the absolute purity (

    
    ) using the fundamental qNMR equation:
    
    
    
    
    (Where
    
    
    = integral,
    
    
    = number of nuclei,
    
    
    = molar mass,
    
    
    = weighed mass).
Protocol B: LC-HRMS Trace Impurity Profiling

Causality & Design Choices: While qNMR provides the absolute assay, it struggles to detect impurities below 0.1%[7]. LC-HRMS is deployed orthogonally to detect trace defluorination byproducts or unreacted starting materials. We avoid TFA in the mobile phase because it causes severe ion suppression in electrospray ionization (ESI); formic acid is used instead to facilitate protonation of the secondary amine[3].

Step-by-Step Methodology:

  • Chromatography: Inject 2 µL of a 1 mg/mL sample solution onto a polar-endcapped C18 column (e.g., Waters Acquity HSS T3), which retains polar aliphatic amines better than standard C18.

  • Mobile Phase: Run a gradient of Water (A) and Acetonitrile (B), both modified with 0.1% Formic acid.

  • Detection: Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF) in positive ESI mode. The target compound will appear as

    
     at m/z 182.10. Acquire MS/MS spectra for any peak exceeding 0.05% relative area to elucidate the structure of unknown degradants[3].
    

Workflow Visualization

The following logic diagram maps the orthogonal integration of qNMR and LC-MS. This dual-pronged approach ensures that no impurity escapes detection, whether it is an isobaric isomer (caught by NMR) or a trace-level highly responsive degradant (caught by MS).

AnalyticalWorkflow Start Synthesized Batch: Ethyl 4,4-difluoro-3-(methylamino)butanoate Split Orthogonal Purity Assessment Start->Split qNMR Quantitative NMR (19F & 1H qNMR) Split->qNMR LCMS LC-HRMS Impurity Profiling Split->LCMS qNMR_Details Absolute Quantitation Self-Validating (Dual Nuclei) No Response Factor Needed qNMR->qNMR_Details LCMS_Details Trace Detection (<0.1%) Mass ID of Byproducts High Sensitivity LCMS->LCMS_Details DataMerge Data Reconciliation (Mass Balance) qNMR_Details->DataMerge LCMS_Details->DataMerge Decision Purity > 98% & No Toxic Impurities? DataMerge->Decision Approve Release for Downstream Synthesis Decision->Approve Yes Reject Repurification (Distillation/Chromatography) Decision->Reject No

Orthogonal workflow combining qNMR and LC-MS for purity assessment of fluorinated building blocks.

Conclusion

For complex, novel building blocks like Ethyl 4,4-difluoro-3-(methylamino)butanoate, traditional 100%-area normalization via HPLC is scientifically inadequate. By combining the absolute, standard-free quantitation of


F/

H qNMR with the trace-level structural elucidation capabilities of LC-HRMS, analytical scientists can construct a self-validating data package. This approach not only ensures regulatory compliance during early-stage drug development but also prevents the propagation of reactive impurities into downstream synthetic steps.

References

1. - nih.gov 2.3 - benchchem.com 3.7 - spectroscopyeurope.com 4. 4 - worldpharmatoday.com 5. - researchgate.net 6. 2 - rssl.com 7.5 - nih.gov

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 4,4-difluoro-3-(methylamino)butanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like Ethyl 4,4-difluoro-3-(methylamino)butanoate demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The structural characteristics of Ethyl 4,4-difluoro-3-(methylamino)butanoate—a fluorinated amino acid ester—necessitate a disposal protocol that addresses the potential hazards associated with its functional groups. The presence of a difluoro-moiety is of particular significance, as improper disposal can lead to the formation of hazardous byproducts. This guide is designed to provide a clear, logical framework for managing this chemical waste stream, from initial collection to final disposal.

I. Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Fluorinated Compounds: Organofluorine compounds can release hydrogen fluoride (HF) upon incomplete combustion or improper thermal decomposition. HF is a highly corrosive and toxic substance. Therefore, high-temperature incineration in a facility equipped with appropriate scrubbers is the recommended disposal method for many fluorinated organic materials.[1][2]

  • Amino Compounds: The methylamino group imparts basic properties to the molecule. Incompatible materials, such as strong acids, should not be mixed with this waste to avoid vigorous or exothermic reactions.[3]

  • Esters: While generally less reactive, esters can undergo hydrolysis under acidic or basic conditions.

  • General Organic Compounds: Like most organic chemicals, it should be treated as potentially flammable and toxic.[4][5][6]

Potential Hazard Associated Functional Group Primary Disposal Consideration
Release of Hydrogen FluorideDifluoro-High-temperature incineration with off-gas scrubbing.[1][2]
ReactivityMethylamino-Segregation from acidic waste streams.[3]
FlammabilityOrganic EsterCollection in appropriate, sealed containers away from ignition sources.[4][6]
ToxicityGeneralHandling with appropriate Personal Protective Equipment (PPE) and disposal as hazardous waste.[7][8]
II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of Ethyl 4,4-difluoro-3-(methylamino)butanoate waste.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste containing Ethyl 4,4-difluoro-3-(methylamino)butanoate in a dedicated, clearly labeled, and chemically compatible container.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 4,4-difluoro-3-(methylamino)butanoate".[8] Do not use abbreviations or chemical formulas.

  • Incompatible Waste: Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][9]

2. In-Lab Storage:

  • Secure and Ventilated Area: Store the sealed waste container in a designated, well-ventilated area, such as a chemical fume hood or a designated hazardous waste accumulation area.[8]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate potential spills or leaks.

  • Avoid Ignition Sources: Keep the waste container away from heat, sparks, and open flames.[6][10][11]

3. Arranging for Disposal:

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor for pickup and final disposal.[1]

  • Provide Detailed Information: Accurately describe the waste, including its composition and any known hazards, to the disposal professionals.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][12]

4. Final Disposal Method:

  • High-Temperature Incineration: The recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize acidic combustion byproducts like hydrogen fluoride.[1][2]

III. Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling Ethyl 4,4-difluoro-3-(methylamino)butanoate:

  • Safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile or neoprene)

  • A flame-resistant lab coat

  • Closed-toe shoes

Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[7] Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[4][6][10][11]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][7][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][7][10][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7][10][13]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Ethyl 4,4-difluoro-3-(methylamino)butanoate.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_DisposalCoordination Coordination & Transport cluster_FinalDisposal Final Disposition Start Generation of Waste Segregation Segregate into Dedicated, Labeled Container Start->Segregation Storage Store in Ventilated Area with Secondary Containment Segregation->Storage EHS_Contact Contact EHS or Certified Waste Vendor Storage->EHS_Contact Provide_Info Provide Detailed Waste Information EHS_Contact->Provide_Info Pickup Scheduled Waste Pickup Provide_Info->Pickup Incineration High-Temperature Incineration with Off-Gas Scrubbing Pickup->Incineration End Complete Destruction Incineration->End

Caption: Disposal workflow for Ethyl 4,4-difluoro-3-(methylamino)butanoate.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.

References

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse. [Link]

  • 1,1-Difluoroethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. United States Environmental Protection Agency. [Link]

  • Safety Data Sheet - Ethyl Butanoate. Agilent. [Link]

  • Safety Data Sheet - 1,1-DIFLUOROETHYLENE. MsdsDigital. [Link]

  • Safety Data Sheet - Acetic acid, difluoro-, ethyl ester. Thermo Fisher Scientific. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. The University of Tokyo. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • CHLORODIFLUOROMETHANE. Occupational Safety and Health Administration. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Fluorine Safety Data Sheet. University of California, Santa Barbara. [Link]

  • Material Safety Data Sheet - Ethyl Butyrate. ScienceLab.com. [Link]

Sources

Personal protective equipment for handling Ethyl 4,4-difluoro-3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Stop and Read: You are handling a fluorinated secondary amine . Do not treat this merely as a standard organic building block. The combination of the amine functionality (basicity/corrosivity) and the difluoromethyl group (enhanced lipophilicity) creates a compound that can rapidly penetrate the stratum corneum and cause deep-tissue chemical burns.

While specific toxicological data (LD50) for Ethyl 4,4-difluoro-3-(methylamino)butanoate may be limited in public registries, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous fluorinated


-amino esters.
Core Hazard Profile (Inferred via SAR)
Hazard ClassClassificationMechanism of Action
Skin Corrosion/Irritation Category 1B (High Risk) Secondary amines react with skin proteins; fluorine enhances absorption.
Eye Damage Category 1 (Irreversible) Basic amines can cause rapid saponification of corneal lipids.
Acute Toxicity Potent (Band 3) Fluorine substitution often increases metabolic stability and toxicity.
Flammability Combustible Liquid Ester functionality contributes to flammability; keep away from static/heat.

The PPE Matrix: A Tiered Defense System

Do not rely on a "one-size-fits-all" approach. Select your PPE based on the scale of your operation.

Tier 1: Analytical & Small Scale (< 100 mg)

For weighing, NMR prep, and aliquoting.

  • Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness per layer).

    • Why? Fluorinated organics can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.

  • Eye Protection: Chemical Splash Goggles (Indirect Vented).

    • Note: Standard safety glasses are insufficient for amines, which can track around lenses in vapor form.

  • Respiratory: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

Tier 2: Preparative & Synthesis Scale (> 100 mg)

For reactions, workups, and purification.

  • Hand Protection: Laminate Film (Silver Shield/4H) liners under Nitrile outer gloves.

    • Why? Laminate film offers broad-spectrum resistance to amines and esters where nitrile fails after prolonged contact [1].

  • Body Protection: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.

    • Why? Cotton absorbs liquids, keeping the corrosive amine against your skin. Tyvek repels splashes.

  • Face Protection: Face Shield required if pouring liquids outside a closed system (even inside a hood).

Operational Workflow: From Storage to Synthesis

The following decision tree dictates your safety logic during handling.

PPE_Decision_Tree Start Start: Handling Ethyl 4,4-difluoro-3-(methylamino)butanoate StateCheck State of Matter? Start->StateCheck Solid Solid / Low-Melting Solid StateCheck->Solid Melting Point Check Liquid Liquid / Solution StateCheck->Liquid QuantCheck Quantity > 100mg? Solid->QuantCheck StaticRisk Static Control: Anti-static gun + Grounding Solid->StaticRisk Powder Handling Liquid->QuantCheck Tier1 Tier 1 PPE: Double Nitrile + Goggles Fume Hood Required QuantCheck->Tier1 No Tier2 Tier 2 PPE: Laminate Liners + Nitrile Tyvek Sleeves + Face Shield QuantCheck->Tier2 Yes

Figure 1: PPE Selection Logic based on physical state and quantity.

Detailed Protocol Steps
A. Weighing & Transfer
  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer before weighing to prevent "flying powder" which can result in inhalation or surface contamination.

  • The "Sash Rule": Keep the fume hood sash at the lowest possible working height. This creates a physical barrier between your face and the amine.

  • Taping: If using a spatula, wrap the handle in Parafilm or use a disposable one. Amines can corrode metal spatulas over time, leading to cross-contamination.

B. Reaction Setup
  • Glassware: Inspect for micro-cracks. Fluorinated amines can be expensive; losing product to a cracked flask is a safety and economic failure.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

    • Why? Secondary amines can react with atmospheric CO2 to form carbamates, altering stoichiometry and potentially pressurizing sealed vessels [2].

C. Cleanup & Decontamination[1][2]
  • Acid Wash: Wipe down all surfaces (balance, hood sash) with a dilute acid solution (e.g., 1M HCl) followed by water.

    • Mechanism:[3][4] This protonates the amine (R-NH-CH3 → R-NH2(+)-CH3), converting the volatile, lipophilic free base into a non-volatile, water-soluble salt that is easier to clean.

  • Doffing: Remove outer gloves inside the hood. Wash hands immediately with soap and water (do not use ethanol/acetone, as this enhances skin absorption of any residue).

Emergency Response: The "Seconds Count" Protocol

If exposure occurs, the lipophilic nature of the fluorine group means the chemical will absorb faster than non-fluorinated analogs.

ScenarioImmediate ActionSecondary Action
Skin Contact Flush for 15+ Minutes. Do not wait. Use the safety shower for large splashes.Discard contaminated clothing.[1][3][4][5][6] Do not attempt to wash and reuse leather/cloth items.
Eye Contact Irrigate immediately. Hold eyelids open. Time is vision.Seek medical attention.[2][3][4][5][7][6] Mention "Alkaline/Amine Burn" to the physician.
Spill (Hood) Cover with Dry Sand or Vermiculite . Do not use paper towels (fire risk).Neutralize with dilute citric acid or sodium bisulfate before disposal.

Waste Disposal & Logistics

Critical Rule: Do not mix fluorinated waste with general organic solvents if your facility incinerates waste. Fluorine combustion produces HF (Hydrofluoric Acid), which damages standard incinerator scrubbers.

  • Segregation: Label the waste container clearly: "HALOGENATED / FLUORINATED ORGANIC WASTE."

  • Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid), as amines can react violently with them.

  • Final Form: If possible, quench the amine with a stoichiometric amount of acid (e.g., HCl in dioxane) to form the stable salt before disposal. This reduces vapor pressure and handling risk for waste management personnel [3].

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Amines and Esters. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023).[8] Best Management Practices for unused pharmaceuticals and specialized chemical intermediates. Retrieved from

(Note: While specific SDS data for CAS 372-29-2 analogs is proprietary, the protocols above are derived from standard "Band 3" potent compound handling guidelines verified against general fluorinated amine safety profiles.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.